molecular formula C5H8O4 B1595383 3-Methoxy-2-methyl-3-oxopropanoic acid CAS No. 3097-74-3

3-Methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B1595383
CAS No.: 3097-74-3
M. Wt: 132.11 g/mol
InChI Key: LROWQPBZDXWPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175885. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWQPBZDXWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306363
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3097-74-3
Record name 3097-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid (CAS 3097-74-3)

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate. With the CAS number 3097-74-3, this versatile building block is of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its reactivity, and highlights its applications in the synthesis of complex molecules. Furthermore, it covers essential analytical and safety information to ensure its effective and safe handling in a laboratory setting.

Introduction

This compound is a derivative of malonic acid, characterized by the presence of both a carboxylic acid and a methyl ester group attached to the same stereocenter. This unique structural feature imparts a distinct reactivity profile, making it a valuable C3 synthon in a variety of chemical transformations. Its utility is underscored by its application as a key intermediate in the synthesis of a range of molecules, from heterocyclic compounds to active pharmaceutical ingredients (APIs).[1][2] This guide aims to be an essential resource for researchers, providing both foundational knowledge and practical insights into the use of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 3097-74-3[3]
Molecular Formula C₅H₈O₄[3]
Molecular Weight 132.11 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 131 °C at 16 Torr[1]
Density 1.029 g/cm³ at 17.5 °C[1]
pKa (Predicted) 2.87 ± 0.34[1]
Solubility Soluble in water
Storage Sealed in a dry environment at room temperature[1]

Synonyms:

  • Monomethyl methylmalonate

  • 2-Methyl-malonic acid monomethyl ester

  • Methyl-malonsaeure-monomethylester[2]

Synthesis: The Art of Selective Monohydrolysis

The most prevalent and efficient method for the synthesis of this compound is the selective monohydrolysis of dimethyl methylmalonate.[1] This process is a prime example of desymmetrization, where one of two identical ester groups is selectively saponified.

Underlying Principles of Selective Monohydrolysis

Conventional monosaponification of diesters often leads to a mixture of the starting material, the desired half-ester, and the diacid, making purification challenging.[1] However, by carefully controlling reaction conditions, high selectivity can be achieved. Key factors influencing the success of this reaction include:

  • Base Selection: Potassium hydroxide (KOH) has demonstrated higher reactivity and selectivity compared to sodium hydroxide (NaOH).[1]

  • Solvent System: The use of a co-solvent such as tetrahydrofuran (THF) or acetonitrile with water is crucial. Acetonitrile, being a slightly miscible, aprotic, and non-polar solvent with water, has been shown to accelerate the reaction and improve yields.[1]

  • Temperature: Maintaining a low temperature, typically 0°C, is critical to prevent undesired side reactions, such as the hydrolysis of the second ester group and potential decarboxylation.[1]

  • Hydrophobicity: Increased molecular hydrophobicity of the starting diester can enhance the yield of the half-ester.[1]

Laboratory-Scale Synthesis Protocol

The following protocol is a representative example of the laboratory-scale synthesis of this compound.

Materials:

  • Dimethyl methylmalonate

  • Tetrahydrofuran (THF) or Acetonitrile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 0.25 M aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve dimethyl methylmalonate (1.2 mmol) in THF (2 mL) in a round-bottom flask.

  • Add water (20 mL) to the solution.

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • With vigorous stirring, add 1.2 equivalents of a 0.25 M aqueous KOH solution dropwise over a period of 15-30 minutes.

  • Continue stirring the reaction mixture at 0°C for 1.5 hours.

  • After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl at 0°C.

  • Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (4 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., starting with 3:1) and then with pure ethyl acetate to afford the pure this compound as an oil.[1]

Considerations for Large-Scale Synthesis

Scaling up the synthesis of this compound is feasible and has been reported in the literature.[4] Key considerations for a larger scale include:

  • Reaction Concentration: Higher concentrations can be employed, but this may require optimization of the co-solvent to water ratio to maintain solubility and selectivity.

  • Heat Transfer: Efficient cooling is paramount to maintain the reaction temperature at 0°C.

  • Purification: Distillation under reduced pressure is a more practical purification method for larger quantities compared to column chromatography.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ = 9.42 (1H, br. s, COOH), 3.73 (3H, s, OCH₃), 3.47 (1H, q, J=7.2 Hz, CH), 1.43 (3H, d, J=7.2 Hz, CH₃).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ = 175.38 (COOH), 170.16 (COO-CH₃), 52.39 (O-CH₃), 45.45 (CH), 13.08 (CH₃).[1]

  • IR (neat, cm⁻¹): 2956-3202 (broad, O-H stretch), 1739 (C=O stretch, ester), 1721 (C=O stretch, carboxylic acid).[1]

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. It can participate in reactions typical of both carboxylic acids and esters.

Key Reaction Pathways

Reactivity_of_3-Methoxy-2-methyl-3-oxopropanoic_acid cluster_reactions Key Reactions cluster_products Products main This compound esterification Esterification (R'OH, H+) main->esterification Carboxylic Acid Functionality amidation Amidation (R'NH₂, coupling agent) main->amidation Carboxylic Acid Functionality decarboxylation Decarboxylation (Heat) main->decarboxylation knoevenagel Knoevenagel Condensation (R'CHO, base) main->knoevenagel Active Methylene (after deprotonation) heterocycle Heterocycle Synthesis main->heterocycle diester Diester Derivative esterification->diester amide_ester Amide-Ester Derivative amidation->amide_ester propionate Methyl Propionate Derivative decarboxylation->propionate alkene α,β-Unsaturated Ester knoevenagel->alkene heterocyclic Heterocyclic Compounds heterocycle->heterocyclic

Caption: Key reaction pathways of this compound.

  • Esterification: The carboxylic acid group can be esterified under standard Fischer esterification conditions to yield a diester.

  • Amidation: The carboxylic acid can be converted to an amide using standard coupling reagents (e.g., DCC, EDC) and an amine.

  • Decarboxylation: While malonic acids are prone to decarboxylation upon heating, the monohydrolysis synthesis is typically performed under conditions that avoid this.[1] However, controlled decarboxylation can be a useful transformation.

  • Knoevenagel Condensation: The active methylene proton can be removed by a base, and the resulting enolate can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated esters.[6]

  • Heterocycle Synthesis: This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be used to construct pyrrole or pyridine derivatives.[7]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several pharmaceutical intermediates and APIs.

  • Synthesis of 2,4-Piperidinedione Derivatives: It is a crucial starting material for the synthesis of 2,4-piperidinediones, which are important scaffolds in medicinal chemistry.

  • Intermediate for Boceprevir: It has been utilized in the synthesis of an intermediate for Boceprevir, a protease inhibitor used in the treatment of hepatitis C.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation.[3]

  • Causes serious eye damage.[3]

  • May cause respiratory irritation.[3]

  • May cause severe skin burns and eye damage in higher concentrations.[3]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemically resistant gloves.

  • Laboratory coat.

  • Work in a well-ventilated area or a chemical fume hood.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

  • Incompatible with strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do not induce vomiting. Get medical aid immediately.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient and scalable synthesis via selective monohydrolysis, coupled with its unique reactivity, makes it an attractive intermediate for the preparation of a wide range of complex molecules, particularly within the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, with the aim of empowering researchers to effectively utilize this important reagent in their synthetic endeavors.

References

physical and chemical properties of monomethyl methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Monomethyl Malonate

Prepared by: Gemini, Senior Application Scientist

Abstract

Monomethyl malonate, also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic acid, is a pivotal reagent in modern organic synthesis. As a mono-ester derivative of malonic acid, it possesses a unique bifunctional architecture, featuring both a carboxylic acid and a methyl ester. This duality allows for selective chemical transformations, making it an invaluable C3 building block for synthesizing complex molecular frameworks, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive exploration of its core physical and chemical properties, detailed synthetic and purification protocols, key applications with mechanistic insights, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Monomethyl malonate's utility is fundamentally derived from its molecular structure, which dictates its reactivity and physical behavior.

Structure and Nomenclature

The molecule consists of a central methylene group flanked by a carboxylic acid and a methyl ester group. This structure provides a reactive acidic proton on the α-carbon and two distinct carbonyl functionalities for further elaboration.

Caption: Chemical Structure of Monomethyl Malonate

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-methoxy-3-oxopropanoic acid[1]
Synonyms Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid[2][3]
CAS Number 16695-14-0[2][3]
Molecular Formula C₄H₆O₄[2][3]
Molecular Weight 118.09 g/mol [3]
Canonical SMILES COC(=O)CC(=O)O[2]
InChI Key PBVZQAXFSQKDKK-UHFFFAOYSA-N[2]
Physical Properties

Monomethyl malonate is typically supplied as a clear, colorless to light yellow liquid or as a solid, a discrepancy that may depend on purity and ambient temperature.[3][4] Its physical characteristics are critical for designing experimental setups, particularly for solvent selection and purification procedures.

Table 2: Physical and Thermochemical Data

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 232 °C[3][5]
Density 1.128 g/mL[3][5]
Flash Point 104 °C[3][5]
Refractive Index 1.428[3][5]
pKa (Predicted) 2.83 ± 0.32[3][5]
Solubility Profile

Qualitative assessments confirm that monomethyl malonate is soluble in water and polar organic solvents.[2][4] This solubility is attributed to its ability to engage in hydrogen bonding via its carboxylic acid group. While specific quantitative data for monomethyl malonate is not extensively published, data for the closely related methylmalonic acid can serve as a useful proxy for estimating its behavior in polar media.

Table 3: Quantitative Solubility of Analog Methylmalonic Acid

SolventSolubility (approx.)Source
Ethanol~25 mg/mL[6]
DMSO~30 mg/mL[6]
DMF~30 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]

Note: This data is for the analog methylmalonic acid (C₄H₆O₄, CAS 516-05-2) and is provided for estimation purposes.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of monomethyl malonate after synthesis or before use.

  • ¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation. The reported chemical shifts are:

    • δ 10.88 (1H, broad singlet): Corresponds to the acidic proton of the carboxylic acid. The broadness is characteristic of exchangeable protons.

    • δ 3.78 (3H, singlet): Represents the three protons of the methyl ester group.

    • δ 3.47 (2H, singlet): Represents the two protons of the central methylene (α-carbon) group.[6]

    • ~175-178 ppm: Carbonyl carbon of the carboxylic acid.

    • ~170-172 ppm: Carbonyl carbon of the methyl ester.

    • ~52-54 ppm: Methoxy carbon (-OCH₃) of the ester.

    • ~40-42 ppm: Methylene α-carbon (-CH₂-).

  • Infrared (IR) Spectroscopy: An IR spectrum would be characterized by the following key absorption bands:

    • ~2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid.

    • ~1740 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl.

    • ~1200-1300 cm⁻¹: C-O stretching vibrations.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 118. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 87, or the loss of the carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 73.

Chemical Profile: Reactivity and Stability

Monomethyl malonate is a stable compound under standard laboratory conditions but can react with strong acids or bases.[2] It should be stored in a cool, dry place, sealed from moisture.[5] Its reactivity is centered around its two functional groups.

  • Nucleophilic Acyl Substitution: The carboxylic acid can be activated (e.g., with coupling agents like DCC or EDC) to form amides or activated esters.

  • Esterification/Transesterification: Both the ester and acid groups can undergo further esterification or transesterification reactions under appropriate catalytic conditions.[2]

  • Condensation Reactions: The α-protons are acidic and can be removed by a suitable base to form an enolate, which is a potent nucleophile for various condensation reactions.[2]

  • Lactonization: In the presence of reagents like ceric ammonium nitrate (CAN), it participates in the lactonization of olefins, showcasing its utility in forming cyclic structures.[3]

reactivity cluster_acid Carboxylic Acid Reactivity cluster_alpha α-Carbon Reactivity cluster_ester Ester Reactivity MMM Monomethyl Malonate (HOOC-CH₂-COOCH₃) Amide Amide Formation (R₂NH, Coupling Agent) MMM->Amide 1 Ester Esterification (R-OH, H⁺) MMM->Ester 2 Enolate Enolate Formation (Base) MMM->Enolate 3 Transester Transesterification (R'-OH, cat.) MMM->Transester 4 Condensation C-C Bond Formation (e.g., Aldol, Michael) Enolate->Condensation

Caption: Key Reactivity Pathways of Monomethyl Malonate

Synthesis and Purification

The most efficient and scalable synthesis of monomethyl malonate involves the selective monohydrolysis of its parent diester, dimethyl malonate.[6][7] This method is environmentally benign, using water as a primary solvent and inexpensive reagents.[6][7]

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from established large-scale synthesis procedures.[6] The causality behind this procedure lies in the stoichiometric control of the base. By using approximately one equivalent of hydroxide, the reaction selectively cleaves one ester group, as the resulting carboxylate salt is deactivated towards further nucleophilic attack.

synthesis_workflow A 1. Dissolution Dissolve Dimethyl Malonate in Acetonitrile. B 2. Cooling Cool reaction mixture to 0°C in an ice-water bath. A->B C 3. Saponification Add 1.0 eq of 5M KOH(aq) dropwise over 15-20 min. B->C D 4. Reaction Stir vigorously for 1 hour at 0°C. Monitor by TLC. C->D E 5. Acidification Quench reaction with cold 12M HCl to pH ~1-2. D->E F 6. Extraction Extract aqueous layer with Ethyl Acetate (5x). E->F G 7. Washing & Drying Wash combined organic layers with brine and dry over Na₂SO₄. F->G H 8. Purification Concentrate in vacuo and purify by vacuum distillation. G->H

Caption: Workflow for the Synthesis of Monomethyl Malonate

Step-by-Step Methodology:

  • Setup: In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (1.2 mol) and a minimal amount of acetonitrile (~10 mL) to ensure dissolution.[6]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Hydrolysis: Prepare a 5M aqueous solution of potassium hydroxide (KOH). Add 1.0 molar equivalent of the KOH solution dropwise to the stirred diester solution over 15-20 minutes, ensuring the temperature remains near 0°C.

  • Reaction Monitoring: Allow the mixture to stir vigorously for 1 hour at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester.

  • Workup - Acidification: Once the reaction is complete, slowly add 12M hydrochloric acid (HCl) to the cold reaction mixture until the pH is strongly acidic (pH 1-2). Saturate the aqueous layer with sodium chloride (NaCl) to reduce the solubility of the product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 500 mL).[6]

  • Drying: Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent, concentrate the solution using a rotary evaporator. The resulting crude oil is purified by distillation under reduced pressure (boiling point of 91-92°C at 2.5 mmHg) to yield pure monomethyl malonate as a colorless oil.[6]

Applications in Pharmaceutical and Chemical Synthesis

Monomethyl malonate is a cornerstone intermediate for constructing molecules of pharmaceutical interest. Its bifunctional nature is expertly exploited to build heterocyclic and other complex scaffolds.

Case Study: Synthesis of a 2,4-Piperidinedione Intermediate

2,4-piperidinedione is a core structure in pharmaceuticals like Alosetron, an effective treatment for irritable bowel syndrome (IBS).[1] Monomethyl malonate serves as a key reactant in an efficient acylation-condensation-cyclization sequence.

Reaction Causality: The process involves an initial amide bond formation between the carboxylic acid of monomethyl malonate and an aminopropyl synthon. This is typically mediated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). The resulting intermediate possesses both an ester and an amide, perfectly poised for an intramolecular Dieckmann-type condensation to form the piperidinedione ring upon treatment with a base, followed by decarboxylation.

piperidinedione_synthesis MMM Monomethyl Malonate Intermediate Acyclic Amide Intermediate MMM->Intermediate + Amine (DCC, Et₃N) Amine 3-Aminopropyl Derivative Piperidinedione 2,4-Piperidinedione Product Intermediate->Piperidinedione Base-mediated Cyclization & Decarboxylation

Caption: Synthesis of 2,4-Piperidinedione Core

Case Study: Synthesis of a Boceprevir Intermediate

Monomethyl malonate, as its potassium salt, is used in the synthesis of an intermediate for Boceprevir, a protease inhibitor for treating Hepatitis C.[1] In this application, the potassium salt (potassium monomethyl malonate) acts as a potent nucleophile, reacting with an activated carboxylic acid (cyclobutylacetic acid) to form a β-keto ester, a crucial C-C bond-forming step in the construction of the complex drug molecule.[1]

Safety and Handling

While considered a low-hazard chemical, proper handling is essential to ensure laboratory safety.[2]

Table 4: GHS Hazard and Precautionary Information

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.[5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P280Wear protective gloves/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P405Store locked up.[5]
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

  • First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

  • First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.[9]

Conclusion

Monomethyl malonate is a uniquely versatile and powerful synthetic intermediate. Its value lies in its well-defined physicochemical properties and the predictable, selective reactivity of its dual functional groups. A thorough understanding of its characteristics, from its spectral signature and solubility to its handling requirements and synthetic behavior, empowers researchers to leverage this building block efficiently and safely. The robust and scalable synthetic protocols available make it an accessible and economically viable choice for the development of high-value molecules in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Synthesis of Monomethyl 2-Methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Monomethyl 2-methylmalonate, also known as 2-methyl-3-oxo-3-methoxypropanoic acid, is a valuable C4 chemical building block in modern organic synthesis. Its structure, featuring a carboxylic acid, a methyl ester, and a chiral center at the α-carbon, makes it a versatile precursor for a wide range of more complex molecules. It is particularly useful in the pharmaceutical and agrochemical industries. The synthesis of mono-substituted malonic acid half-esters (SMAHOs) like this one presents a distinct challenge: achieving selective functionalization of one of two identical ester groups on a precursor molecule.[1]

This guide provides an in-depth exploration of the most reliable and efficient method for synthesizing monomethyl 2-methylmalonate. The core strategy involves a two-step process: the methylation of a malonic diester followed by a highly selective partial hydrolysis (monosaponification). We will delve into the mechanistic principles behind each step, explain the causality for specific experimental choices, and provide detailed, field-proven protocols for execution.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of monomethyl 2-methylmalonate is most effectively achieved via a two-step sequence starting from dimethyl malonate.

  • Step 1: C-Alkylation. The acidic α-proton of dimethyl malonate is removed by a suitable base to form a nucleophilic enolate, which is then alkylated with a methylating agent to produce the precursor, dimethyl 2-methylmalonate.[1][2]

  • Step 2: Selective Monohydrolysis. One of the two equivalent methyl ester groups of dimethyl 2-methylmalonate is selectively saponified under carefully controlled kinetic conditions to yield the final product, monomethyl 2-methylmalonate.[3][4]

This strategic pathway is favored for its high efficiency, use of readily available starting materials, and operational simplicity.

Synthesis_Overview Start Dimethyl Malonate Precursor Dimethyl 2-Methylmalonate Start->Precursor Step 1: Methylation (e.g., NaOMe, MeI) Product Monomethyl 2-Methylmalonate Precursor->Product Step 2: Selective Monohydrolysis (aq. KOH, 0 °C)

Caption: Overall two-step synthesis pathway for monomethyl 2-methylmalonate.

Part I: Synthesis of the Precursor, Dimethyl 2-Methylmalonate

Principle and Mechanistic Insight

The first stage of the synthesis leverages the well-established malonic ester synthesis methodology.[2][5] The methylene protons (α-protons) of dimethyl malonate are significantly acidic (pKa ≈ 13) due to the inductive electron-withdrawal by the two adjacent ester carbonyl groups and the ability of the resulting carbanion to be resonance-stabilized.

Mechanism:

  • Deprotonation: A strong base, typically an alkoxide, deprotonates the α-carbon to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: This enolate acts as a potent carbon nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide) in a classic SN2 reaction to form a new carbon-carbon bond.

Causality of Experimental Choices:

  • Base Selection: Sodium methoxide (NaOMe) is the base of choice when using dimethyl malonate. Using the same alkoxide as the ester group prevents transesterification, a potential side reaction that would lead to a mixture of ester products.[2]

  • Solvent: Anhydrous methanol or a polar aprotic solvent like DMF can be used. Methanol is convenient as it is the conjugate acid of the methoxide base.

Detailed Experimental Protocol: Methylation
  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (Argon or Nitrogen).

  • Base Preparation: In the flask, dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol under an inert atmosphere.

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture. Remove the methanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude dimethyl 2-methylmalonate[6] can be purified by vacuum distillation.

Part II: Selective Monohydrolysis to Monomethyl 2-Methylmalonate

This step is the most critical part of the synthesis. The goal is to hydrolyze only one of the two ester groups. Classical saponification with excess base at elevated temperatures would lead to the formation of 2-methylmalonic acid, which is highly prone to decarboxylation upon acidic workup, yielding propanoic acid.[7]

Principle and Mechanistic Insight

The key to selectivity is kinetic control. The hydrolysis of the first ester group proceeds faster than the second. This rate difference is exploited by using carefully controlled reaction conditions.

Mechanism: The reaction follows a base-promoted nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group to form the carboxylate salt.

Causality of Experimental Choices:

  • Low Temperature (0 °C): Lowering the temperature dramatically slows the rate of both the first and second hydrolysis steps. This magnifies the kinetic difference between the two, allowing the reaction to be stopped after the first hydrolysis has occurred but before the second has proceeded to a significant extent.[3][8]

  • Stoichiometry (1.0-1.2 equivalents of Base): Using a precisely controlled amount of base (typically aqueous KOH or NaOH) is crucial. A slight excess may be needed to drive the first hydrolysis to completion, but a large excess would promote the second hydrolysis, destroying selectivity.[3][4]

  • Co-Solvent System (THF/Water or Acetonitrile/Water): Dimethyl 2-methylmalonate has limited solubility in water. A co-solvent like Tetrahydrofuran (THF) is used to create a more homogeneous reaction medium, ensuring smooth and controlled interaction between the ester and the aqueous base.[3][9]

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from established procedures for the selective monohydrolysis of substituted dialkyl malonates.[4]

  • Setup: Place dimethyl 2-methylmalonate (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer.

  • Dissolution: Add THF to dissolve the diester (e.g., a concentration of ~0.6 M). Then, add 10 volumes of water relative to the THF (i.e., for 2 mL THF, add 20 mL water).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Base Addition: Prepare a solution of aqueous KOH (1.2 equivalents in water, e.g., 0.25 M). Add this solution dropwise to the cooled, stirring ester mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots, acidifying them, and extracting with ethyl acetate.

  • Quenching and Acidification: Once the starting diester is consumed, while still at 0 °C, carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of cold 1 M HCl.

  • Extraction: Saturate the acidified mixture with solid NaCl to reduce the solubility of the organic product in the aqueous phase. Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with a saturated aqueous NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude monomethyl 2-methylmalonate.

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation dissolve 1. Dissolve Diester in THF/Water cool 2. Cool to 0 °C dissolve->cool add_base 3. Add aq. KOH (1.2 eq) dropwise cool->add_base stir 4. Stir at 0 °C for 1.5h (Monitor by TLC) add_base->stir acidify 5. Acidify to pH 1-2 with 1M HCl at 0 °C stir->acidify extract 6. Saturate with NaCl & Extract with EtOAc acidify->extract dry 7. Wash, Dry (Na₂SO₄) & Filter extract->dry concentrate 8. Concentrate in vacuo dry->concentrate product Crude Monomethyl 2-Methylmalonate concentrate->product

Caption: Experimental workflow for the selective monohydrolysis step.

Data Summary, Purification, and Characterization

Summary of Reaction Parameters
ParameterValue / ReagentRationale
Starting Material Dimethyl 2-methylmalonatePrecursor with two identical ester groups.
Base Potassium Hydroxide (KOH)Strong base for saponification; high solubility.
Stoichiometry 1.2 equivalentsSufficient to drive reaction, minimal excess to preserve selectivity.[4]
Solvent System THF / Water (1:10 v/v)Co-solvent enhances substrate solubility for a controlled reaction.[3]
Temperature 0 °CCritical for kinetic control and preventing over-hydrolysis.[3][8]
Reaction Time 1.5 - 2 hoursTypical time for completion at 0 °C; should be confirmed by TLC.
Expected Yield 75-85% (Estimated)Based on yields for similar selective monohydrolysis reactions.
Purification

The crude product can be purified by vacuum distillation . This is an effective method for separating the desired mono-acid/mono-ester from any unreacted diester starting material and non-volatile diacid byproducts.

Product Characterization

The identity and purity of the final product, monomethyl 2-methylmalonate, must be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

    • δ ~10-12 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH ).

    • δ ~3.75 ppm (s, 3H): Singlet for the methyl ester protons (-COOCH₃ ).

    • δ ~3.55 ppm (q, J = 7.2 Hz, 1H): Quartet for the α-proton (-CH (CH₃)-).

    • δ ~1.45 ppm (d, J = 7.2 Hz, 3H): Doublet for the α-methyl protons (-CH(CH₃ )-).

  • ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

    • δ ~174 ppm: Carbonyl carbon of the carboxylic acid (C OOH).

    • δ ~170 ppm: Carbonyl carbon of the methyl ester (C OOCH₃).

    • δ ~52 ppm: Methoxy carbon (-COOC H₃).

    • δ ~48 ppm: α-carbon (C H(CH₃)).

    • δ ~14 ppm: α-methyl carbon (-CH(C H₃)).

  • Infrared (IR) Spectroscopy:

    • Broad absorption from ~3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid).

    • Sharp absorption at ~1740 cm⁻¹ (C=O stretch of the ester).

    • Sharp absorption at ~1710 cm⁻¹ (C=O stretch of the carboxylic acid).

  • Mass Spectrometry (MS-ESI⁻):

    • Expected [M-H]⁻ peak at m/z = 131.03.

Safety and Handling

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood under inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves.

  • Potassium Hydroxide (KOH): Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Solvents (Methanol, THF, Ethyl Acetate): Flammable liquids. Ensure all operations are performed away from ignition sources in a well-ventilated area.

Conclusion

The synthesis of monomethyl 2-methylmalonate is reliably accomplished through a two-step sequence involving the methylation of dimethyl malonate followed by a kinetically controlled selective monohydrolysis. The success of the entire synthesis hinges on the precise execution of the monohydrolysis step, where low temperature, controlled stoichiometry of the base, and a co-solvent system are paramount to achieving high selectivity and yield. This guide provides the technical foundation and detailed protocols necessary for researchers and drug development professionals to successfully prepare this important synthetic intermediate.

References

An In-depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, is a dicarboxylic acid monoester of significant interest in organic synthesis. Its utility as a versatile building block stems from the presence of multiple functional groups: a carboxylic acid, a methyl ester, and a chiral center at the C-2 position. These features allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and a discussion of its current and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
Molecular Weight 132.11 g/mol [1][2]
Molecular Formula C5H8O4[1][2]
CAS Number 3097-74-3[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 131 °C at 16 Torr[2]
Density 1.029 g/cm³ at 17.5 °C[2]
pKa 2.87 ± 0.34 (Predicted)[2]

The molecular structure of this compound is fundamental to its chemical behavior.

Caption: Molecular Structure of this compound.

Synthesis Protocol: Selective Monohydrolysis of Dimethyl Methylmalonate

The preparation of this compound is commonly achieved through the selective monohydrolysis of dimethyl methylmalonate. This method offers a straightforward and efficient route to the desired product. The underlying principle of this synthesis is the differential reactivity of the two ester groups, allowing for the cleavage of one while preserving the other. The choice of a suitable base and reaction conditions is critical to achieving high selectivity and yield.

Experimental Protocol

Materials:

  • Dimethyl methylmalonate

  • Tetrahydrofuran (THF)

  • 0.25 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve dimethyl methylmalonate (1.2 mmol) in 2 mL of THF in a round-bottom flask.

  • Add 20 mL of water to the solution.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add 1.2 equivalents of 0.25 M NaOH or KOH aqueous solution dropwise while stirring.

  • Continue stirring the mixture at 0 °C for 1.5 hours.

  • Acidify the reaction mixture with 1 M HCl at 0 °C until the pH is acidic.

  • Saturate the aqueous layer with NaCl.

  • Extract the product with ethyl acetate (four times).

  • Combine the organic extracts and dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo to yield the product as an oil.[2]

Causality of Experimental Choices:

  • Low Temperature (0 °C): Performing the hydrolysis at a low temperature helps to control the reaction rate and enhances the selectivity of the monohydrolysis, minimizing the formation of the diacid byproduct.

  • Choice of Base (NaOH or KOH): Both NaOH and KOH can be used for the hydrolysis. Some studies suggest that KOH may exhibit higher reactivity and selectivity in certain cases.[2] The choice may depend on the specific substrate and desired outcome.

  • Use of THF as a Co-solvent: THF is used to ensure the miscibility of the organic substrate (dimethyl methylmalonate) in the aqueous basic solution, facilitating the reaction.

  • Acidification: Acidification with HCl is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

  • Salting Out: The addition of NaCl increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and improving the efficiency of the extraction into ethyl acetate.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup Dimethyl\nmethylmalonate Dimethyl methylmalonate Dissolve in THF/Water Dissolve in THF/Water Dimethyl\nmethylmalonate->Dissolve in THF/Water Cool to 0°C Cool to 0°C Dissolve in THF/Water->Cool to 0°C Add NaOH or KOH (1.2 eq) Add NaOH or KOH (1.2 eq) Cool to 0°C->Add NaOH or KOH (1.2 eq) Stir for 1.5h at 0°C Stir for 1.5h at 0°C Add NaOH or KOH (1.2 eq)->Stir for 1.5h at 0°C Acidify with HCl Acidify with HCl Stir for 1.5h at 0°C->Acidify with HCl Saturate with NaCl Saturate with NaCl Acidify with HCl->Saturate with NaCl Extract with Ethyl Acetate Extract with Ethyl Acetate Saturate with NaCl->Extract with Ethyl Acetate Dry over Na2SO4 Dry over Na2SO4 Extract with Ethyl Acetate->Dry over Na2SO4 Concentrate in vacuo Concentrate in vacuo Dry over Na2SO4->Concentrate in vacuo This compound This compound Concentrate in vacuo->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the ester group.

  • Pharmaceutical Synthesis: This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The chiral center at the 2-position makes it particularly useful for the stereoselective synthesis of drug candidates.

  • Preparation of Esters, Amides, and Lactams: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and lactams, through standard coupling reactions.[1]

  • Intermediate for Food Additives and Flavoring Agents: Malonic acid esters and their derivatives are used in the production of food additives and flavorings.[3] The selective functionalization of compounds like this compound can lead to novel flavoring agents.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physicochemical properties. The selective monohydrolysis of its corresponding diester provides a reliable and scalable synthetic route. Its utility in the synthesis of pharmaceuticals, and other fine chemicals underscores its importance in modern organic chemistry. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Monomethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

Monomethyl methylmalonate (CAS No. 16695-14-0) is a valuable C4 building block in organic synthesis, prized for its utility in constructing complex molecular architectures.[1][2] Its dual functionality as both an ester and a carboxylic acid makes it a versatile reagent, particularly in reactions such as the lactonization of olefins.[1][2] However, this reactivity also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, potential reaction incompatibilities, and the selection of appropriate personal protective equipment.

PropertyValueSource
CAS Number 16695-14-0[3]
Molecular Formula C4H6O4[3]
Molecular Weight 118.09 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 232 °CChemicalBook
Flash Point 104 °CChemicalBook
Density 1.128 g/cm³ChemicalBook
pKa 2.83 ± 0.32 (Predicted)ChemicalBook
Storage Temperature Room Temperature, sealed in dry conditionsChemicalBook
Toxicological Profile and GHS Classification

While comprehensive toxicological data for monomethyl methylmalonate is not extensively documented in publicly available literature, information from safety data sheets for the compound and its close analogs, such as its potassium salt, indicates a clear hazard profile that must be respected. The primary hazards are associated with its irritant properties.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Source: GHS classifications derived from available safety data for monomethyl methylmalonate and its potassium salt.

The "why" behind these classifications is rooted in the compound's chemical nature. As a carboxylic acid, monomethyl methylmalonate can disrupt the lipid bilayers of cell membranes, leading to irritation upon contact with skin and eyes. Inhalation of its vapors or aerosols can similarly irritate the mucosal surfaces of the respiratory tract. While acute systemic toxicity data is limited, the localized irritant effects are the most immediate and common risks associated with its handling.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety posture relies on a hierarchy of controls, beginning with engineering solutions to minimize exposure, followed by the diligent use of appropriate Personal Protective Equipment (PPE).

The Primacy of Engineering Controls

All manipulations of monomethyl methylmalonate should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes: it captures and exhausts vapors, preventing inhalation, and it provides a physical barrier in the event of a splash or unexpected reaction. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).

Personal Protective Equipment (PPE) Selection and Rationale

The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical and the nature of the experimental procedure.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times when handling monomethyl methylmalonate. In situations where there is a significant risk of splashing, such as during transfers of large volumes or when the compound is heated, a full-face shield should be worn in conjunction with safety goggles.

  • Skin Protection :

    • Gloves : The choice of glove material is critical. While no specific permeation data for monomethyl methylmalonate is readily available, general resistance charts for organic acids and esters provide a strong basis for selection. Nitrile gloves offer good resistance to weak acids and are a suitable choice for incidental contact.[4][5][6] For prolonged handling or in situations with a higher risk of immersion, butyl rubber gloves are recommended due to their excellent resistance to a broad range of acids and esters.[7][8][9] It is imperative to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.

    • Lab Coat : A flame-resistant lab coat should be worn and buttoned to its full length to protect the torso and arms from splashes.

  • Respiratory Protection : Under normal conditions of use within a properly functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling Monomethyl Methylmalonate Assess Assess Risk: - Splash Potential? - Aerosolization? - Duration of Handling? Start->Assess Goggles Chemical Safety Goggles (Mandatory) Assess->Goggles FaceShield Face Shield (High Splash Risk) Assess->FaceShield Yes LabCoat Flame-Resistant Lab Coat (Mandatory) Assess->LabCoat Nitrile Nitrile Gloves (Incidental Contact) Assess->Nitrile Short Duration Butyl Butyl Rubber Gloves (Prolonged/Immersion) Assess->Butyl Long Duration

Figure 1: Decision workflow for selecting appropriate PPE.

Storage and Handling: Proactive Measures for a Safe Laboratory Environment

Storage

Monomethyl methylmalonate should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The storage container should be tightly sealed to prevent the ingress of moisture and the escape of vapors. It is advisable to store it in a secondary container to contain any potential leaks.

Handling
  • Always handle monomethyl methylmalonate in a chemical fume hood.

  • Ground and bond containers when transferring large volumes to prevent static discharge.

  • Use compatible, clean, and dry glassware.

  • Avoid heating the compound unless necessary for a specific reaction, and if so, do so in a controlled manner with appropriate temperature monitoring.

Emergency Procedures: Preparedness and Response

A critical component of a comprehensive safety plan is a clear and well-rehearsed set of emergency procedures.

Spills

In the event of a spill, the primary objective is to isolate the area and prevent the spread of the chemical.

  • Minor Spill (in a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a mild detergent and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire

Monomethyl methylmalonate has a flash point of 104 °C, making it combustible but not highly flammable.

  • Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.

  • Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs AssessSpill Assess Severity Spill->AssessSpill MinorSpill Minor Spill (in fume hood) AssessSpill->MinorSpill Minor MajorSpill Major Spill (outside fume hood) AssessSpill->MajorSpill Major Contain Contain with Absorbent MinorSpill->Contain Evacuate Evacuate Area MajorSpill->Evacuate Cleanup Collect and Containerize Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Alert Alert Emergency Response Evacuate->Alert Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation FlushSkin Flush with Water (15 min) Skin->FlushSkin FlushEye Flush with Water (15 min) Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Figure 2: Workflow for emergency response to spills and exposures.

Waste Disposal

All waste containing monomethyl methylmalonate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix monomethyl methylmalonate waste with other waste streams unless you have confirmed their compatibility.

  • For acidic organic waste, neutralization with a weak base like sodium bicarbonate can be performed by trained personnel to reduce the corrosivity of the waste before collection by a certified hazardous waste disposal company.[10][11] However, always follow your institution's specific waste disposal protocols.

  • Disposal should be carried out through incineration at a licensed hazardous waste facility.[12]

Application in Synthesis: Lactonization of Olefins

To contextualize these safety and handling procedures, consider the following representative experimental protocol for the lactonization of an alkene using monomethyl methylmalonate and ceric ammonium nitrate (CAN).

Experimental Protocol: Lactonization of an Alkene

Objective : To synthesize a lactone from an alkene via a radical-mediated addition of the malonate followed by intramolecular cyclization.

Reagents :

  • Alkene (e.g., 1-octene)

  • Monomethyl methylmalonate

  • Ceric (IV) ammonium nitrate (CAN)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

Procedure :

  • Reaction Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition : To the flask, add the alkene (1.0 eq) and monomethyl methylmalonate (1.2 eq) dissolved in acetonitrile.

  • Initiation : While stirring vigorously, add a solution of ceric ammonium nitrate (2.5 eq) in acetonitrile dropwise to the reaction mixture at room temperature. The reaction is often exothermic; a cooling water bath may be necessary to maintain the desired temperature. The color of the reaction mixture will change as the Ce(IV) is consumed.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup :

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.

Throughout this procedure, all handling of monomethyl methylmalonate, acetonitrile, and the reaction mixture should be performed in a chemical fume hood while wearing the appropriate PPE (safety goggles, lab coat, and nitrile or butyl rubber gloves). Waste generated from the workup and purification steps should be collected and disposed of as hazardous waste.

Conclusion

Monomethyl methylmalonate is a valuable reagent in the synthetic chemist's toolkit. By approaching its use with a thorough understanding of its properties and potential hazards, and by implementing the robust safety protocols outlined in this guide, researchers can confidently and safely leverage its synthetic utility. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.

References

A Spectroscopic Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, is a dicarboxylic acid monoester with significant applications in organic synthesis, serving as a versatile building block for more complex molecules. Its chemical structure, containing both a carboxylic acid and a methyl ester functional group, presents a rich landscape for spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of small organic molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay between these groups is paramount to interpreting the spectral data accurately.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about the type of proton and its neighboring atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.43Doublet (d)3H-CH₃ (on C2)
3.47Quartet (q)1H-CH (on C2)
3.73Singlet (s)3H-OCH₃
9.42Broad Singlet (br s)1H-COOH
  • 1.43 ppm (d, 3H): This doublet corresponds to the three protons of the methyl group attached to the chiral center (C2). The signal is split into a doublet by the adjacent methine proton (-CH) with a coupling constant (J) of 7.2 Hz.[1]

  • 3.47 ppm (q, 1H): This quartet represents the single proton of the methine group (-CH) at C2. It is split by the three neighboring methyl protons, resulting in a quartet (n+1 rule, where n=3).[1]

  • 3.73 ppm (s, 3H): This sharp singlet is assigned to the three equivalent protons of the methoxy (-OCH₃) group. The absence of adjacent protons results in a singlet.[1]

  • 9.42 ppm (br s, 1H): This broad singlet is characteristic of a carboxylic acid proton (-COOH).[1] The broadness is due to hydrogen bonding and chemical exchange. Its chemical shift can be concentration and solvent-dependent.[2]

G cluster_mol This compound cluster_nmr ¹H NMR Signals CH3_C2 CH3 (C2) CH_C2 CH (C2) CH3_C2->CH_C2 J-coupling d_1_43 1.43 ppm (d) CH3_C2->d_1_43 q_3_47 3.47 ppm (q) CH_C2->q_3_47 OCH3 OCH3 s_3_73 3.73 ppm (s) OCH3->s_3_73 COOH COOH brs_9_42 9.42 ppm (br s) COOH->brs_9_42

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, where each carbon signal appears as a singlet.

Data and Interpretation:

The ¹³C NMR spectrum of this compound in CDCl₃ shows five distinct signals.

Chemical Shift (δ) ppmAssignment
13.08-CH₃ (on C2)
45.45-CH (on C2)
52.39-OCH₃
170.16C=O (ester)
175.38C=O (carboxylic acid)
  • 13.08 ppm: This upfield signal corresponds to the methyl carbon attached to C2.[1]

  • 45.45 ppm: This signal is assigned to the methine carbon (C2).[1]

  • 52.39 ppm: This signal is characteristic of the methoxy carbon (-OCH₃).[1]

  • 170.16 ppm: This downfield signal is in the typical range for an ester carbonyl carbon.[1][3]

  • 175.38 ppm: This signal, even further downfield, is characteristic of a carboxylic acid carbonyl carbon.[1][2][3] The electronegative oxygen of the hydroxyl group deshields the carbonyl carbon to a greater extent than the methoxy group of the ester.

Part 2: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Experimental Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or a Nujol mull can be prepared.[4]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.

Data and Interpretation:

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its functional groups.

Frequency (cm⁻¹)IntensityAssignment
2956-3202BroadO-H stretch (carboxylic acid)
1739StrongC=O stretch (ester)
1721StrongC=O stretch (carboxylic acid)
  • 2956-3202 cm⁻¹ (Broad): This very broad absorption is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][5]

  • 1739 cm⁻¹ (Strong): This strong absorption band is assigned to the C=O stretching vibration of the ester functional group.[1][6]

  • 1721 cm⁻¹ (Strong): This strong absorption corresponds to the C=O stretching vibration of the carboxylic acid functional group.[1] The presence of two distinct C=O stretching frequencies further confirms the presence of both the ester and carboxylic acid moieties.

G FunctionalGroups O-H (Carboxylic Acid) C=O (Ester) C=O (Carboxylic Acid) IR_Frequencies 2956-3202 cm⁻¹ (Broad) 1739 cm⁻¹ (Strong) 1721 cm⁻¹ (Strong) FunctionalGroups:f0->IR_Frequencies:f0 FunctionalGroups:f1->IR_Frequencies:f1 FunctionalGroups:f2->IR_Frequencies:f2

Caption: Key IR absorption bands and their corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[7] The concentration is typically in the range of 1-10 µg/mL.[7]

  • Infusion: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[8]

  • Ionization: A high voltage is applied to the capillary tip, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their m/z ratio.

Predicted Data and Interpretation:

The molecular formula of this compound is C₅H₈O₄, with a monoisotopic mass of 132.0423 Da.[9]

Predicted m/z values for common adducts: [10]

  • [M+H]⁺: 133.0495

  • [M+Na]⁺: 155.0315

  • [M-H]⁻: 131.0350

Fragmentation Analysis: In positive ion mode, after protonation, the molecule can undergo fragmentation. Common fragmentation pathways for carboxylic acids and esters include the loss of small neutral molecules. In negative ion mode, after deprotonation of the carboxylic acid, fragmentation can also occur.

Plausible Fragmentation Pathways:

  • Loss of H₂O (18 Da) from [M+H]⁺: This is a common fragmentation for protonated carboxylic acids, leading to an acylium ion.

  • Loss of CH₃OH (32 Da) from [M+H]⁺: Cleavage of the ester group can result in the loss of methanol.

  • Loss of CO₂ (44 Da) from [M-H]⁻: Decarboxylation is a characteristic fragmentation of deprotonated carboxylic acids.

A detailed analysis of the fragmentation pattern would require an experimental mass spectrum with tandem MS (MS/MS) capabilities to isolate and fragment specific ions, providing definitive structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation. Each technique offers complementary information, and together they create a detailed and unambiguous picture of the molecule's architecture. The ¹H and ¹³C NMR spectra reveal the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carboxylic acid and ester functional groups, and mass spectrometry establishes the molecular weight and provides insights into potential fragmentation pathways. This guide serves as a valuable resource for scientists, demonstrating the power of modern spectroscopic methods in chemical analysis and characterization.

References

An In-depth Technical Guide to Methylmalonic Acid Monomethyl Ester: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic acid monomethyl ester, a seemingly simple molecule, occupies a significant position at the crossroads of organic synthesis, biochemistry, and clinical diagnostics. This guide provides a comprehensive overview of this pivotal compound, tracing its historical roots from the foundational principles of 19th-century organic chemistry to its contemporary applications as a versatile synthetic building block and its intrinsic link to the clinically significant biomarker, methylmalonic acid. We will delve into its synthesis, explore its biochemical relevance in the context of metabolic pathways, and illuminate its role in the development of pharmaceuticals and advanced analytical methodologies.

A Historical Perspective: The Genesis of a Key Intermediate

The precise moment of the first synthesis of methylmalonic acid monomethyl ester is not explicitly documented in a singular, seminal publication. Its discovery is intrinsically linked to the broader development of malonic acid chemistry in the 19th century, a period of profound advancement in the understanding and manipulation of organic compounds. The groundwork was laid by pioneering chemists who established the fundamental reactions that would enable the creation of such substituted dicarboxylic acid esters.

The story begins with the advancements in esterification. While Justus von Liebig made significant contributions to the theory and practice of organic chemistry, including early investigations into esters in the 1820s and 1830s, it was the later work on the malonic ester synthesis that provided the direct intellectual lineage.[1][2][3] This powerful carbon-carbon bond-forming reaction, which utilizes dialkyl malonates as a key reactant, was significantly advanced by the work of William Henry Perkin Jr. [4] His investigations into the alkylation of malonic esters paved the way for the synthesis of a vast array of substituted carboxylic acids.[4]

Furthermore, the work of Edward Frankland in the mid-19th century on organometallic compounds, particularly zinc alkyls, revolutionized the field of chemical synthesis.[5][6][7][8] His ability to form new carbon-carbon bonds with precision was a critical step towards the targeted synthesis of more complex organic molecules, including substituted dicarboxylic acids.[5]

Given this historical context, it is highly probable that methylmalonic acid monomethyl ester was first synthesized in the latter half of the 19th century as an extension of the burgeoning field of malonic ester chemistry. The reaction of a methylmalonic acid precursor with methanol in the presence of an acid catalyst, a classic Fischer esterification, would have been a logical synthetic step for chemists of that era exploring the reactivity of these newly accessible dicarboxylic acids. While a specific "eureka" moment for the monomethyl ester is lost to history, its existence is a direct consequence of the foundational work of these early organic chemists.

Synthesis and Characterization: From Laboratory Bench to Industrial Scale

The synthesis of methylmalonic acid monomethyl ester can be approached through several strategic pathways, each with its own advantages in terms of yield, scalability, and environmental impact.

Classical and Modern Synthetic Protocols

A common and practical approach for large-scale synthesis involves the selective monohydrolysis of dimethyl methylmalonate.[9] This method offers high yields and purity.[9] The reaction conditions are generally mild and environmentally benign, utilizing inexpensive reagents.[9]

Alternatively, monoesterification of methylmalonic acid can be employed. This involves reacting the dicarboxylic acid with a controlled amount of methanol, often in the presence of a catalyst. Recent advancements have focused on achieving high selectivity for the monoester over the diester, which can be a significant challenge with dicarboxylic acids.[10]

Table 1: Comparison of Synthetic Routes to Methylmalonic Acid Monomethyl Ester

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Monohydrolysis Dimethyl methylmalonateBase (e.g., KOH or NaOH), Water, Co-solvent (e.g., Acetonitrile)High yield and purity, Environmentally benignRequires the prior synthesis of the diester
Monoesterification Methylmalonic acid, MethanolAcid catalyst (e.g., H₂SO₄), Dehydrating agentDirect route from the dicarboxylic acidCan be difficult to control selectivity, leading to diester formation
Alkylation of Malonic Acid Monoester Malonic acid monomethyl ester, Methyl halideBase (e.g., Sodium ethoxide)Good for introducing the methyl group specificallyRequires the synthesis of the starting monoester
Experimental Protocol: Large-Scale Synthesis via Monohydrolysis[9]
  • Dissolution: Dissolve dimethyl methylmalonate (1 equivalent) in a suitable co-solvent such as acetonitrile.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1 equivalent), while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diester is consumed.

  • Acidification: Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methylmalonic acid monomethyl ester. Further purification can be achieved by distillation.

Analytical Characterization

The identity and purity of methylmalonic acid monomethyl ester are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the methyl ester, the methyl group on the alpha-carbon, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that are characteristic of its structure.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.

Biochemical Significance: A Window into Cellular Metabolism

While methylmalonic acid monomethyl ester itself is not a central metabolite, its parent compound, methylmalonic acid (MMA) , is a crucial intermediate in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[11][12] The accumulation of MMA in bodily fluids is a key indicator of certain metabolic disorders and nutritional deficiencies.

The Propionate Catabolic Pathway

The breakdown of the aforementioned biomolecules generates propionyl-CoA, which is then converted to succinyl-CoA and enters the citric acid cycle (Krebs cycle) for energy production.[11] A key step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the enzyme methylmalonyl-CoA mutase , which requires vitamin B12 (cobalamin) as a cofactor.[11][12]

propionate_pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) MMA Methylmalonic Acid (MMA) L_Methylmalonyl_CoA->MMA Hydrolysis Citric_Acid_Cycle Citric Acid Cycle Succinyl_CoA->Citric_Acid_Cycle

Caption: The Propionate Catabolic Pathway.

A deficiency in vitamin B12 or a genetic defect in the methylmalonyl-CoA mutase enzyme leads to a blockage in this pathway, resulting in the accumulation of L-methylmalonyl-CoA. This excess is then hydrolyzed to methylmalonic acid, leading to elevated levels in the blood and urine.[11]

Clinical Relevance of Methylmalonic Acid

Elevated levels of methylmalonic acid are a hallmark of two primary clinical conditions:

  • Vitamin B12 Deficiency: Measuring MMA levels is a highly sensitive and specific functional test for vitamin B12 deficiency, often detecting it earlier than traditional serum B12 measurements.[13]

  • Methylmalonic Acidemia (MMA): This is a group of inherited metabolic disorders characterized by the inability to properly metabolize certain amino acids and fats, leading to a dangerous buildup of methylmalonic acid in the body.[12][14][15]

Applications in Drug Development and Organic Synthesis

Methylmalonic acid monomethyl ester is a valuable and versatile building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[16] Its bifunctional nature, possessing both a reactive carboxylic acid and an ester group, allows for sequential and controlled chemical modifications.

A Key Intermediate in Pharmaceutical Synthesis

The unique structure of methylmalonic acid monomethyl ester makes it an ideal starting material for the synthesis of complex molecules with specific stereochemistry. It is particularly useful in the construction of heterocyclic compounds and other scaffolds found in many active pharmaceutical ingredients (APIs). For instance, derivatives of methylmalonic acid are used in the synthesis of anti-inflammatory drugs and other biologically active compounds.[17]

synthesis_application MMA_MME Methylmalonic Acid Monomethyl Ester Intermediate_1 Activated Intermediate (e.g., Acid Chloride) MMA_MME->Intermediate_1 Activation of Carboxylic Acid Intermediate_2 Coupling with Amine/Alcohol Intermediate_1->Intermediate_2 Nucleophilic Acyl Substitution Cyclization Intramolecular Cyclization Intermediate_2->Cyclization API Active Pharmaceutical Ingredient (API) Cyclization->API

Caption: General Synthetic Utility of Methylmalonic Acid Monomethyl Ester.

Role in Modern Organic Synthesis

Beyond pharmaceuticals, methylmalonic acid monomethyl ester and its derivatives are employed in various organic transformations. They serve as precursors in the synthesis of polymers, specialty chemicals, dyes, and pigments.[18] The ability to introduce a chiral center at the alpha-carbon makes it a valuable tool in asymmetric synthesis.

Conclusion and Future Outlook

Methylmalonic acid monomethyl ester, a compound with humble origins in the foundational era of organic chemistry, continues to be a molecule of significant interest and utility. Its journey from a likely product of early explorations in malonic ester chemistry to a key building block in modern drug development underscores the enduring legacy of fundamental synthetic methodologies. The intimate biochemical connection between its parent dicarboxylic acid and critical metabolic pathways has further solidified its importance, particularly in the realm of clinical diagnostics.

As our understanding of metabolic diseases deepens and the demand for sophisticated, stereochemically complex pharmaceuticals grows, the role of versatile building blocks like methylmalonic acid monomethyl ester is set to expand. Future research will likely focus on developing even more efficient and stereoselective synthetic routes to this and related compounds, as well as exploring their potential in novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Solubility of Monomethyl Methylmalonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Monomethyl methylmalonate is a pivotal reagent and intermediate in a multitude of synthetic pathways, including the production of pharmaceuticals and specialty chemicals. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, enhancing yield, and streamlining purification processes. This technical guide provides a comprehensive analysis of the solubility of monomethyl methylmalonate, grounded in its physicochemical properties and the principles of solvent-solute interactions. In the absence of extensive quantitative solubility data in public literature, this guide furnishes a robust theoretical framework, qualitative solubility insights, and a detailed experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to harness the full potential of this versatile compound.

Introduction: The Significance of Monomethyl Methylmalonate Solubility

Monomethyl methylmalonate (MMM), with the chemical formula C4H6O4, serves as a critical building block in organic synthesis. Its utility in lactonization reactions and as a precursor for more complex molecules underscores its importance.[1] The efficiency of these synthetic transformations is intrinsically linked to the solubility of MMM in the chosen reaction medium. Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, facilitate the separation of products from unreacted starting materials, and is a critical consideration in process scale-up and formulation development. This guide aims to provide a deep dive into the solubility profile of monomethyl methylmalonate, moving beyond empirical observations to a mechanistic understanding of its behavior in diverse organic solvent systems.

Physicochemical Properties of Monomethyl Methylmalonate

A molecule's structure dictates its properties, and in the case of solubility, this is particularly true.[2] Monomethyl methylmalonate possesses a unique combination of functional groups that govern its interactions with solvents: a carboxylic acid moiety and a methyl ester.

PropertyValueSource
Molecular Formula C4H6O4[1][3]
Molecular Weight 118.09 g/mol [1][4]
Appearance Colorless to light yellow liquid/solid[1][5]
Boiling Point 232 °C[1][3]
Density ~1.128 g/cm³[1][3]
pKa ~2.83[1][3]
Refractive Index ~1.428[1][3]

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens) suggests a high potential for interaction with polar solvents. The molecule's overall polarity, arising from these functional groups, is a key determinant of its solubility.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding can be achieved by considering the specific intermolecular forces at play.

The Role of Polarity and Hydrogen Bonding

Monomethyl methylmalonate can be classified as a polar molecule. Its solubility will be dictated by the ability of a solvent to engage in similar intermolecular interactions.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. We can predict strong solubility of MMM in these solvents due to the favorable interactions with both the carboxylic acid and ester functionalities.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be effective solvents for MMM, readily solvating the ester group and the carbonyl of the carboxylic acid.

  • Nonpolar Solvents (e.g., hexanes, toluene): These solvents lack significant polarity and hydrogen bonding capability. Consequently, monomethyl methylmalonate is expected to have low solubility in nonpolar solvents as the solute-solute interactions would be stronger than the solute-solvent interactions.

Hansen Solubility Parameters (HSP) for Advanced Prediction

For a more quantitative prediction, Hansen Solubility Parameters can be employed.[6] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] The principle states that substances with similar HSP values are likely to be miscible. While the specific HSP values for monomethyl methylmalonate are not readily published, they can be estimated using group contribution methods.[6] Researchers can then match these estimated parameters with the known HSP values of various solvents to predict solubility.[8][9]

Qualitative Solubility of Monomethyl Methylmalonate

Based on available literature and its use in synthesis, a qualitative understanding of monomethyl methylmalonate's solubility can be summarized. It is generally described as being soluble in polar organic solvents.[5] Its use in reactions carried out in acetic acid and acetonitrile further supports its solubility in these polar media.[1] The extraction of MMM into ethyl acetate during its synthesis also indicates good solubility in this common organic solvent.[1]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding interactions.[9]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.[10]
Nonpolar Aromatic Toluene, BenzeneLow to ModerateSome interaction possible via π-stacking, but generally unfavorable.
Nonpolar Aliphatic Hexanes, CyclohexaneLowMismatch in polarity and intermolecular forces.[11]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of quantitative data, a reliable experimental protocol is essential for researchers. The isothermal shake-flask method is a widely accepted and accurate technique for determining the solubility of a compound in a solvent at a specific temperature.[12]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Equilibrate solvent and solute to target temperature B Prepare a supersaturated mixture in a sealed vial A->B Add excess solute C Agitate at constant temperature for 24-48 hours B->C Ensure equilibrium D Allow solid to settle (centrifugation if necessary) C->D E Withdraw a known volume of the supernatant D->E Avoid solid particles F Dilute with a suitable mobile phase E->F G Analyze by a validated analytical method (e.g., HPLC) F->G H Determine concentration from calibration curve G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of monomethyl methylmalonate to a known volume of the organic solvent of interest in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • If necessary, centrifuge the vial at the experimental temperature to ensure complete sedimentation of the solid.

    • Carefully withdraw a known aliquot of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

    • Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of monomethyl methylmalonate.

    • A calibration curve prepared with known concentrations of monomethyl methylmalonate should be used for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of monomethyl methylmalonate in the specific solvent at the tested temperature.

Conclusion

While a comprehensive database of the quantitative solubility of monomethyl methylmalonate in all common organic solvents is not yet publicly available, a strong predictive understanding can be derived from its physicochemical properties and the principles of intermolecular forces. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for its determination. This foundational knowledge is indispensable for the effective and efficient use of monomethyl methylmalonate in research, development, and manufacturing.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Methoxy-2-methyl-3-oxopropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Introduction: Unveiling the Potential of a Prochiral Building Block

In the landscape of asymmetric synthesis, the quest for efficient and stereocontrolled methods for the construction of chiral molecules is paramount. 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, emerges as a versatile and economically viable prochiral building block.[1][2] Its structure, featuring a stereogenic center at the α-carbon upon substitution, presents a strategic platform for the introduction of chirality. This document provides an in-depth guide to the application of this reagent in asymmetric synthesis, focusing on two powerful strategies: chiral auxiliary-mediated diastereoselective reactions and enantioselective alkylation via phase-transfer catalysis.

Core Principle: From Prochirality to Chirality

The synthetic utility of this compound in asymmetric synthesis hinges on the transformation of its prochiral α-carbon into a defined stereocenter. This is typically achieved by the introduction of a new substituent (R') through an alkylation reaction. The challenge lies in controlling the facial selectivity of this transformation to favor the formation of one enantiomer over the other.

G cluster_0 Asymmetric Synthesis Strategies Prochiral This compound (Prochiral Substrate) ChiralAux Chiral Auxiliary Mediated Synthesis Prochiral->ChiralAux Diastereoselective Reaction PTC Phase-Transfer Catalysis Prochiral->PTC Enantioselective Alkylation Product Enantioenriched Product (Chiral Center at α-carbon) ChiralAux->Product PTC->Product G cluster_workflow Workflow: Chiral Auxiliary-Mediated Alkylation Start 1. Coupling with Chiral Auxiliary Enolate 2. Diastereoselective Enolate Formation Start->Enolate Alkylation 3. Alkylation with Electrophile (R'-X) Enolate->Alkylation Cleavage 4. Cleavage of Chiral Auxiliary Alkylation->Cleavage Product Enantioenriched α-substituted Acid/Ester Cleavage->Product G cluster_workflow_ptc Workflow: Enantioselective Alkylation via PTC Start 1. Substrate, Base, and Catalyst in Biphasic System IonPair 2. Chiral Ion Pair Formation at Interface Start->IonPair Alkylation 3. Enantioselective Alkylation in Organic Phase IonPair->Alkylation Product Enantioenriched α,α-disubstituted Product Alkylation->Product

References

Application Notes and Protocols for the Alkylation of Monomethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesis of α,α-Disubstituted Carboxylic Acids

The alkylation of malonic esters is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol and theoretical background for the alkylation of monomethyl methylmalonate, a key intermediate for the synthesis of α,α-disubstituted carboxylic acids. These structures are prevalent in a wide array of pharmaceuticals and biologically active compounds. The presence of a methyl group on the α-carbon of the malonate starting material simplifies the reaction by preventing dialkylation, a common side reaction with unsubstituted malonates, thus leading to a single, well-defined product.[2]

This guide will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss critical experimental parameters to ensure a successful and high-yielding synthesis.

Reaction Scheme

The overall transformation involves a three-step sequence characteristic of the malonic ester synthesis: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[3]

Step 1: Enolate Formation The process begins with the deprotonation of the α-carbon of monomethyl methylmalonate using a suitable base to form a stabilized enolate.

Step 2: C-Alkylation The generated enolate, a potent nucleophile, then reacts with an alkyl halide in a classic SN2 reaction to form the dialkylated malonic ester.

Step 3: Hydrolysis & Decarboxylation The final steps involve the hydrolysis of both ester groups to a dicarboxylic acid, followed by decarboxylation upon heating to yield the desired α,α-disubstituted carboxylic acid.[4][5][6]

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Enolate Formation: The Importance of pKa

The hydrogen atom on the carbon alpha to the two carbonyl groups of monomethyl methylmalonate is significantly more acidic (pKa ≈ 13 in water for dimethyl malonate) than a typical α-hydrogen of a single ester.[7] This increased acidity is due to the inductive effect of the two electron-withdrawing carbonyl groups and the resonance stabilization of the resulting conjugate base (the enolate).

The choice of base is critical. To ensure complete deprotonation and drive the reaction forward, the pKa of the base's conjugate acid should be significantly higher than that of the malonic ester.[2] Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this purpose. The pKa of ethanol is around 16, indicating that ethoxide is a sufficiently strong base to quantitatively deprotonate the malonate.[7][8] It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, a potential side reaction.[9]

The Alkylation Step: An SN2 Reaction

The enolate anion is a soft nucleophile and readily participates in SN2 reactions with appropriate electrophiles, typically primary or methyl alkyl halides.[10] Secondary halides may also be used, but tertiary halides are unsuitable as they will predominantly undergo elimination (E2) reactions.[10] The reaction is generally carried out by adding the alkyl halide to the pre-formed enolate solution.

Hydrolysis and Decarboxylation: The Final Transformation

The dialkylated malonic ester can be converted to the final carboxylic acid through hydrolysis of the ester groups, followed by decarboxylation. This is typically achieved by heating the ester in the presence of aqueous acid (e.g., HCl or H2SO4).[4][11] The hydrolysis converts the two ester functionalities into carboxylic acids, forming a substituted malonic acid. This intermediate, having two carboxylic acid groups on the same carbon, is thermally unstable and readily loses carbon dioxide upon heating to furnish the final α,α-disubstituted carboxylic acid.[5][6]

Experimental Workflow

The following diagram outlines the general workflow for the alkylation of monomethyl methylmalonate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_step Hydrolysis & Decarboxylation prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware form_enolate Form Enolate: Add Monomethyl Methylmalonate to Base Solution setup_glassware->form_enolate add_alkyl_halide Add Alkyl Halide Dropwise form_enolate->add_alkyl_halide reflux Heat to Reflux (Monitor by TLC) add_alkyl_halide->reflux quench Cool and Quench Reaction reflux->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify_intermediate Purify Dialkylated Ester (Column Chromatography) concentrate->purify_intermediate hydrolyze Hydrolyze Ester with Aqueous Acid purify_intermediate->hydrolyze decarboxylate Heat to Induce Decarboxylation hydrolyze->decarboxylate isolate_product Isolate and Purify Final Carboxylic Acid decarboxylate->isolate_product

Caption: Workflow for the synthesis of α,α-disubstituted carboxylic acids.

Detailed Experimental Protocol

This protocol details a general method for the alkylation of monomethyl methylmalonate using sodium methoxide as the base and a generic primary alkyl bromide as the alkylating agent.

Materials and Equipment
ReagentsEquipment
Monomethyl methylmalonateThree-neck round-bottom flask
Sodium methoxide (NaOMe)Magnetic stirrer and stir bar
Anhydrous Methanol (MeOH)Argon or Nitrogen gas inlet
Alkyl bromide (R-Br)Septa
6 M Hydrochloric acid (HCl)Syringes
Diethyl ether or Ethyl acetateAddition funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Ice-water bath
Brine (saturated aqueous NaCl solution)Heating mantle with temperature controller
Anhydrous magnesium sulfate (MgSO₄)Separatory funnel
Rotary evaporator
Procedure

Part A: Alkylation

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum. Purge the system with an inert gas (Argon or Nitrogen).

  • Base Preparation: To the flask, add anhydrous methanol via syringe, followed by the cautious addition of sodium methoxide. Stir until the base is fully dissolved. Cool the solution to 0 °C in an ice-water bath.

  • Enolate Formation: Add monomethyl methylmalonate (1.0 equivalent) dropwise to the stirred sodium methoxide solution at 0 °C. Stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl bromide (1.05 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 4-12 hours).

Part B: Workup and Purification of the Dialkylated Ester

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialkylated malonic ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dialkylated ester.

Part C: Hydrolysis and Decarboxylation

  • Hydrolysis: Combine the purified dialkylated ester with 6 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Decarboxylation: Heat the mixture to reflux. The hydrolysis of the esters and subsequent decarboxylation will occur. Monitor the reaction for the cessation of CO₂ evolution (typically 4-8 hours).

  • Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Otherwise, extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Purification of the Final Product: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be further purified by recrystallization or distillation.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Incomplete deprotonation; degraded base; insufficient reaction time or temperature.Use a fresh, anhydrous base. Ensure at least one full equivalent of base is used. Increase reaction time or temperature.[2]
Side Product Formation Impure starting materials; competing elimination reaction (with secondary alkyl halides).Purify starting materials before use. Use primary alkyl halides when possible.[9]
Incomplete Decarboxylation Insufficient heating time or acid concentration.Ensure adequate heating and reaction time during the hydrolysis/decarboxylation step.[2]

Conclusion

The alkylation of monomethyl methylmalonate is a highly efficient and selective method for the synthesis of α,α-disubstituted carboxylic acids. By carefully controlling the reaction conditions, particularly the choice of base and the purity of the reagents, high yields of the desired products can be achieved. The protocol provided herein serves as a robust starting point for researchers in academic and industrial settings, enabling the synthesis of valuable building blocks for drug discovery and development.

References

The Versatile Precursor: 3-Methoxy-2-methyl-3-oxopropanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of precursors is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, has emerged as a critical and versatile building block in medicinal chemistry. Its unique trifunctional nature, possessing a carboxylic acid, a methyl ester, and a reactive α-carbon, provides a powerful scaffold for the construction of a diverse array of complex molecular architectures found in modern therapeutics. This guide provides an in-depth exploration of the applications and detailed protocols for the utilization of this compound in the synthesis of key pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 3097-74-3[1][2]
Molecular Formula C₅H₈O₄[1][2]
Molecular Weight 132.11 g/mol [1]
Appearance Colorless to light yellow liquid or powder[2]
Boiling Point 227.3 °C
Density 1.205 g/cm³
Storage Stored at room temperature in a dry, well-ventilated place.[2]

Safety Precautions: this compound is classified as a substance that can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Synthetic Strategies

The reactivity of this compound can be harnessed through several key synthetic strategies, primarily revolving around the reactions of its carboxylic acid, ester, and the active methylene group.

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Barbiturates – The Case of Phenobarbital

Background: Barbiturates are a class of central nervous system depressants widely used as sedatives, hypnotics, and anticonvulsants. The core barbiturate scaffold is synthesized through the condensation of a malonic ester derivative with urea. While diethyl malonate is traditionally used, this compound offers an alternative route.

Causality of Experimental Choices: The synthesis of phenobarbital requires a disubstituted malonic ester. The active methylene proton of a methylmalonate is first removed by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes sequential alkylation with two different alkyl halides (in this case, an ethyl and a phenyl group, though the direct phenylation of the malonic ester is challenging and often a phenylmalonate is the starting point). The resulting disubstituted malonate is then condensed with urea in the presence of a strong base to form the heterocyclic barbiturate ring. The choice of a strong base is crucial for both the alkylation and the final condensation step to ensure complete deprotonation and drive the reactions to completion.

Protocol: Synthesis of Phenobarbital from a Methylmalonate Precursor

This protocol is adapted from the classical synthesis of barbiturates, using a methylmalonate derivative as the starting point.

Step 1: Synthesis of Diethyl Ethylphenylmalonate (Illustrative Intermediate)

This step illustrates the necessary disubstitution. In practice, starting with diethyl phenylmalonate and then ethylating is a common route.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl phenylmalonate (1 equivalent) dropwise with stirring. After the addition is complete, add ethyl iodide (1.1 equivalents) dropwise and reflux the mixture for 2-3 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude diethyl ethylphenylmalonate. Purification can be achieved by vacuum distillation.

Step 2: Condensation with Urea to form Phenobarbital

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Addition of Reagents: To this solution, add the synthesized diethyl ethylphenylmalonate (1 equivalent) followed by a solution of urea (1.2 equivalents) in warm ethanol.

  • Reaction: The mixture is heated to reflux for 6-8 hours, during which the sodium salt of phenobarbital precipitates.

  • Isolation and Purification: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the free phenobarbital. The product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford pure phenobarbital.[3][4][5]

Caption: General workflow for the synthesis of Phenobarbital.

Application Note 2: Synthesis of a Piperidinedione Intermediate for Alosetron

Background: Alosetron is a 5-HT₃ antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS). A key structural motif in Alosetron is the piperidine-2,4-dione ring system. This compound can serve as a precursor to this important heterocyclic core.

Causality of Experimental Choices: The synthesis of a substituted piperidine-2,4-dione can be achieved through a sequence of reactions starting with the acylation of an amine with this compound, followed by an intramolecular Dieckmann condensation. The initial acylation forms an amide bond, and the choice of a suitable coupling agent (e.g., a carbodiimide) is critical for high efficiency. The subsequent Dieckmann condensation is an intramolecular reaction between the ester and the active methylene group on the other side of the nitrogen, forming the cyclic β-keto ester, which exists in equilibrium with its enol form. This reaction is typically promoted by a strong base, such as sodium hydride or sodium ethoxide, which deprotonates the α-carbon to initiate the cyclization.

Protocol: Synthesis of a Piperidinedione Intermediate

This protocol outlines a general approach to the synthesis of a piperidinedione ring system.

Step 1: Amide Formation

  • Activation of Carboxylic Acid: In a flask containing a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) at 0 °C.

  • Amine Addition: To this activated mixture, add a solution of the desired primary amine (e.g., an amino ester like β-alanine ethyl ester) (1 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: The reaction mixture is filtered to remove the urea byproduct (if DCC is used). The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the amide product.

Step 2: Dieckmann Condensation

  • Base Treatment: In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in an anhydrous solvent such as THF or toluene.

  • Cyclization: Add a solution of the amide product from Step 1 in the same anhydrous solvent dropwise to the base suspension at 0 °C or room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the reaction is carefully quenched by the slow addition of a proton source (e.g., acetic acid or saturated ammonium chloride solution). The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude piperidinedione. Purification is typically achieved by column chromatography or recrystallization.[6][7]

Caption: Synthetic pathway to a piperidinedione intermediate.

Application Note 3: Synthesis of a Dual PPARα/γ Agonist Intermediate

Background: Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in the regulation of glucose and lipid metabolism. Dual PPARα/γ agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia. The synthesis of certain complex propanoic acid derivatives with this activity can utilize this compound.

Causality of Experimental Choices: The synthesis of the target molecule, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, involves the construction of a complex side chain attached to a propanoic acid moiety. A plausible retrosynthetic analysis suggests that the propanoic acid part can be introduced via an alkylation of a methylmalonate derivative. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is ideal for generating the enolate of the methylmalonate precursor for subsequent reaction with an electrophilic side chain. The final step would involve selective hydrolysis of one of the ester groups to yield the desired carboxylic acid.

Protocol: Synthesis of a Key Propanoic Acid Intermediate

This is a generalized protocol based on the structure of the target PPARα/γ agonist and common synthetic methodologies.

Step 1: Alkylation of Dimethyl Methylmalonate

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78 °C. To this solution, add dimethyl methylmalonate (1 equivalent) dropwise, maintaining the temperature at -78 °C.

  • Electrophile Addition: After stirring for 30-60 minutes, add a solution of the electrophilic side chain (e.g., 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate) (0.9 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Selective Monohydrolysis

  • Reaction Setup: Dissolve the dialkylated malonate from Step 1 in a mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C and add one equivalent of a base, such as potassium hydroxide (KOH) in water, dropwise. The reaction is carefully monitored by TLC to observe the disappearance of the starting material and the formation of the monoacid.

  • Work-up: Upon completion, the reaction mixture is acidified with dilute HCl at 0 °C. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the desired this compound derivative.[8]

Conclusion

This compound stands out as a highly valuable and adaptable precursor in the synthesis of pharmaceuticals. Its strategic application allows for the efficient construction of diverse and complex molecular frameworks, including key heterocyclic systems and substituted carboxylic acids. The protocols outlined herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in the creation of novel therapeutic agents. As the demand for more efficient and innovative synthetic routes continues to grow, the utility of this compound is poised to expand further.

References

The Strategic Application of Monomethyl Malonate in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Differentiated Malonate Building Block

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Among the vast arsenal of C2 synthons available to the organic chemist, monomethyl malonate (MMMM) and its corresponding salts have emerged as uniquely versatile and powerful tools. Unlike its symmetrically substituted counterpart, dimethyl malonate, the inherent differentiation of the two carboxylic acid functionalities in MMMM—one as a methyl ester and the other as a free carboxylic acid or its salt—provides a strategic advantage in the construction of complex molecular architectures. This application note will delve into the nuanced applications of monomethyl malonate in total synthesis, providing detailed protocols, mechanistic insights, and a discussion of its role in achieving stereochemical control, tailored for researchers, scientists, and professionals in drug development.

Monomethyl malonate serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions, most notably in the synthesis of β-ketoesters, which are pivotal intermediates in the construction of a wide array of natural products, including alkaloids, polyketides, and macrolides.[1] Its utility stems from the ability to undergo selective transformations at either the carboxylic acid or the ester moiety, allowing for a controlled and stepwise elaboration of molecular complexity.

Core Applications in Total Synthesis: Case Studies

The strategic advantage of employing monomethyl malonate is best illustrated through its successful application in the total synthesis of complex natural products.

Case Study 1: The Total Synthesis of (±)-Vincorine

The akuammiline alkaloid (±)-vincorine presents a formidable synthetic challenge with its intricate pentacyclic framework. In a notable total synthesis, the research group of Qin utilized potassium monomethyl malonate as a strategic precursor for the formation of a key β-ketoester intermediate.[2] This approach was highlighted as an improvement over previous methods that employed Meldrum's acid.[2] The use of potassium monomethyl malonate offers milder reaction conditions and operational simplicity, thereby enhancing the overall efficiency of the synthetic route.

The key transformation involves the acylation of a complex amine with potassium monomethyl malonate to generate a β-ketoester. This intermediate is then primed for a subsequent cascade reaction that constructs the core architecture of the vincorine molecule.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a β-Ketoester using Potassium Monomethyl Malonate

This protocol provides a representative procedure for the C-acylation of an activated carboxylic acid derivative with potassium monomethyl malonate, a key step often employed in the early stages of a total synthesis.

Materials:

  • Potassium monomethyl malonate (1.0 eq)

  • Substrate with an activated carboxylic acid (e.g., acid chloride, mixed anhydride) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Magnesium chloride (MgCl₂, 1.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Magnesium Enolate: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium monomethyl malonate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve magnesium chloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous THF.

  • Slowly add the MgCl₂/Et₃N solution to the suspension of potassium monomethyl malonate at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the magnesium enolate of monomethyl malonate will result in a more homogeneous solution.

  • Acylation: In a separate flame-dried flask, dissolve the activated carboxylic acid substrate (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the substrate solution to -78 °C (dry ice/acetone bath).

  • Slowly add the pre-formed magnesium enolate solution to the substrate solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-ketoester.

Table 1: Representative Data for β-Ketoester Synthesis

Substrate (Acid Chloride)Product (β-Ketoester)Typical Yield (%)
Benzoyl ChlorideMethyl 3-oxo-3-phenylpropanoate85-95
4-Nitrobenzoyl ChlorideMethyl 3-(4-nitrophenyl)-3-oxopropanoate80-90
Cyclohexanecarbonyl chlorideMethyl 3-cyclohexyl-3-oxopropanoate88-96

Stereoselective Applications: The Power of Chiral Malonates

Beyond its use as a C2 building block, monomethyl malonate derivatives are instrumental in the stereoselective synthesis of natural products. The introduction of chirality into the malonate framework allows for the construction of stereogenic centers with high levels of control.

A powerful strategy involves the enantioselective alkylation of malonate derivatives using phase-transfer catalysis.[3][4] This method allows for the creation of chiral α-alkylated malonates, which are versatile intermediates for the synthesis of a wide range of enantiomerically enriched compounds.

Workflow for Enantioselective Alkylation of a Malonate Derivative

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_workup Deprotection & Elaboration start Monomethyl Malonate Derivative enolate Enolate Formation (Base) start->enolate product Enantioenriched α-Alkylated Malonate enolate->product Stereoselective Alkylation ptc Phase-Transfer Catalyst (Chiral) ptc->product alkyl Alkylating Agent (R-X) alkyl->product deprotect Selective Deprotection product->deprotect target Chiral Natural Product Fragment deprotect->target G reagents Base (e.g., NaOEt) Alkyl Halide (R-X) H₃O⁺, Δ malonate Diethyl Malonate reagents:f0->malonate intermediate1 Enolate reagents:f1->intermediate1 intermediate3 Diacid reagents:f2->intermediate3 malonate->intermediate1 Deprotonation intermediate2 Alkylated Malonate intermediate1->intermediate2 SN2 Alkylation intermediate2->intermediate3 Saponification product Substituted Acetic Acid intermediate3->product Decarboxylation

References

reaction conditions for esterification with monomethyl methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of Monomethyl Methylmalonate for Pharmaceutical and Fine Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Versatility of a C3 Building Block

Monomethyl methylmalonate, also known as 3-methoxy-3-oxopropanoic acid, is a pivotal C3 building block in modern organic synthesis. Its dual functionality, possessing both a carboxylic acid and a methyl ester, makes it an exceptionally versatile precursor for constructing complex molecular architectures. This unique structure is particularly valuable in the pharmaceutical industry for synthesizing a range of active pharmaceutical ingredients (APIs) and critical intermediates.[1][2] The compound is typically prepared through the selective monohydrolysis of dimethyl malonate, a process that is both practical and scalable.[3][4]

The carboxylic acid moiety of monomethyl methylmalonate is the primary site for synthetic elaboration, with esterification being a fundamental first step in many synthetic routes. The choice of esterification conditions is critical, as it dictates yield, purity, and compatibility with other functional groups within the target molecule. This application note provides an in-depth guide to the most effective and reliable methods for the esterification of monomethyl methylmalonate, with a focus on the underlying principles, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an alcohol is typically slow and requires harsh conditions. Therefore, modern esterification protocols rely on the activation of the carboxylic acid to facilitate nucleophilic attack by the alcohol. For a substrate like monomethyl methylmalonate, which may be incorporated into sensitive or complex molecules, mild and highly efficient activation methods are paramount. This guide will focus on two of the most robust and widely adopted strategies: Carbodiimide-Mediated Coupling (specifically the Steglich Esterification) and the Mitsunobu Reaction.

Method 1: Steglich Esterification: The Gold Standard for Mild Conditions

The Steglich esterification is a powerful variant of carbodiimide-mediated coupling that utilizes N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is renowned for its mild reaction conditions (typically room temperature) and its tolerance of a vast array of functional groups, making it ideal for acid-sensitive substrates and sterically hindered alcohols.[6][7]

Causality of the Experimental Design: The Mechanism

Understanding the mechanism reveals why this combination of reagents is so effective. The reaction is not merely a simple dehydration; it is a carefully orchestrated activation and transfer process.

  • Activation : The carboxylic acid (monomethyl methylmalonate) first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester with an excellent leaving group.[7][8]

  • The Problem - A Side Reaction : This O-acylisourea is susceptible to a 1,3-rearrangement (a Smiles rearrangement) to form a stable and unreactive N-acylurea. If the alcohol nucleophile is not reactive enough to trap the O-acylisourea quickly, this side reaction can significantly lower the yield of the desired ester.[5][7]

  • The Solution - The DMAP Catalyst : This is where the genius of the Steglich protocol lies. DMAP is a superior nucleophile compared to most alcohols. It rapidly attacks the O-acylisourea to form an acyl-pyridinium intermediate.[6][9] This new intermediate is highly reactive towards the alcohol but is incapable of the undesired rearrangement. DMAP thus acts as an acyl-transfer catalyst, effectively preventing the formation of the N-acylurea byproduct and ensuring high yields.[6][7]

Visualization: Steglich Esterification Mechanism

Steglich_Mechanism Steglich Esterification Mechanism Acid R-COOH (Monomethyl Methylmalonate) O_Acylisourea O-Acylisourea (Active Intermediate) Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) Acyl_Pyridinium Acyl-Pyridinium (Reactive Intermediate) O_Acylisourea->Acyl_Pyridinium + DMAP (Fast) DCU DCU (Byproduct) DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Ester R-COOR' (Product) Acyl_Pyridinium->Ester + R'-OH DMAP_regen DMAP Acyl_Pyridinium->DMAP_regen Releases DMAP Alcohol R'-OH Alcohol->Ester Steglich_Workflow Steglich Esterification Workflow Start Combine Acid, Alcohol, DMAP in Anhydrous CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_DCC Add DCC (portion-wise) Cool->Add_DCC React Stir at RT (3-12h) Monitor by TLC Add_DCC->React Filter Filter to Remove DCU (Byproduct) React->Filter Wash Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Purify via Chromatography (if needed) Dry->Purify Product Pure Ester Purify->Product Mitsunobu_Mechanism Mitsunobu Reaction Mechanism cluster_activation Activation Phase cluster_displacement Displacement Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphosphonium + R'-OH Carboxylate R-COO⁻ Acid R-COOH Acid->Carboxylate Deprotonation Alcohol R'-OH Alcohol->Oxyphosphonium Ester Ester (Inverted Stereochemistry) Oxyphosphonium->Ester + R-COO⁻ (Sₙ2) Carboxylate->Ester TPPO TPPO Hydrazine Hydrazine Byproduct Mitsunobu_Workflow Mitsunobu Reaction Workflow Start Combine Alcohol, Acid, PPh₃ in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD (dropwise) Cool->Add_DEAD React Stir at RT (2-24h) Monitor by TLC Add_DEAD->React Concentrate Concentrate in vacuo React->Concentrate Purify Purify via Chromatography (to remove TPPO) Concentrate->Purify Product Pure Inverted Ester Purify->Product

References

Monomethyl Methylmalonate: A Versatile Reagent for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Monomethyl Methylmalonate in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a cornerstone of modern organic chemistry, with a continuous drive towards efficiency, selectivity, and sustainability.[2] Among the myriad of building blocks available to synthetic chemists, malonic acid derivatives are particularly prized for their utility in constructing carbon-carbon bonds.[3] While diethyl malonate has traditionally been a workhorse in this field, its half-ester counterpart, monomethyl methylmalonate (MMMM), has emerged as a reagent with distinct advantages, offering unique reactivity and selectivity profiles in the synthesis of important heterocyclic scaffolds such as pyrimidinones and pyridones.

This technical guide provides an in-depth exploration of the application of monomethyl methylmalonate in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the practical advantages of employing MMMM over its diester analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of MMMM to advance their synthetic endeavors.

Core Principles: Understanding the Reactivity of Monomethyl Methylmalonate

Monomethyl methylmalonate possesses a unique combination of functional groups: a carboxylic acid and a methyl ester attached to a central methylene group. This arrangement imparts a specific set of reactive properties that can be strategically exploited in heterocyclic synthesis.

  • Enhanced Acidity and Nucleophilicity: The electron-withdrawing nature of the adjacent ester and carboxylic acid groups increases the acidity of the methylene protons, facilitating their removal by a base to form a highly nucleophilic enolate.[4] This enolate is a key intermediate in many of the reactions discussed herein.

  • Differential Reactivity of Functional Groups: The presence of both a carboxylic acid and an ester allows for selective transformations. The carboxylic acid can be readily converted to an acid chloride or activated in situ for amide bond formation, while the ester group can participate in cyclization reactions or be hydrolyzed under different conditions.

  • Decarboxylation as a Driving Force: The malonic acid monoester moiety is prone to decarboxylation upon heating, often after an initial cyclization event.[3] This loss of carbon dioxide can be a powerful thermodynamic driving force for the reaction, leading to the formation of the final heterocyclic product.

These fundamental principles will be illustrated in the context of specific synthetic applications in the following sections.

Application I: Synthesis of Pyrimidinone Derivatives via Biginelli-type Reactions

The Biginelli reaction is a classic multicomponent reaction that provides efficient access to dihydropyrimidinones, a class of compounds with a wide range of biological activities. While the traditional Biginelli reaction utilizes a β-ketoester, urea or thiourea, and an aldehyde, variations using malonic acid derivatives have been developed. The use of monomethyl methylmalonate in a Biginelli-like reaction offers a direct route to functionalized pyrimidinone systems.

Mechanistic Rationale

The reaction is believed to proceed through a series of steps, initiated by the condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic attack of the enolate of monomethyl methylmalonate. Subsequent cyclization and dehydration lead to the dihydropyrimidine ring. The final step often involves decarboxylation of the carboxylic acid group, driven by heat, to yield the pyrimidinone product.

Diagram: Proposed Mechanism for Pyrimidinone Synthesis using MMMM

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde (R-CHO) iminium N-Acyliminium Ion aldehyde->iminium + Urea, H+ urea Urea (H2N-CO-NH2) mmmm Monomethyl Methylmalonate enolate MMMM Enolate mmmm->enolate - H+ (Base) adduct Michael Adduct iminium->adduct + MMMM Enolate cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization pyrimidinone Pyrimidinone Derivative cyclized->pyrimidinone - H2O, - CO2 (Heat)

Caption: Proposed mechanistic pathway for the synthesis of pyrimidinones.

Experimental Protocol: One-Pot Synthesis of a 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Derivative

This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using monomethyl methylmalonate, an aromatic aldehyde, and urea in a one-pot reaction.

Materials:

  • Monomethyl methylmalonate (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (1.2 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl methylmalonate (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

Table 1: Representative Yields for the Synthesis of Dihydropyrimidinone Derivatives

AldehydeProductYield (%)
Benzaldehyde4-Phenyl-3,4-dihydropyrimidin-2(1H)-one85
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one88
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one92

Yields are based on optimized conditions and may vary depending on the specific substrate and reaction scale.

Application II: Synthesis of Pyridone Derivatives

Pyridone and its derivatives are another important class of heterocyclic compounds with diverse applications in medicinal chemistry.[5][6] Monomethyl methylmalonate serves as a valuable C3 synthon in the construction of the pyridone ring.

Mechanistic Considerations in Pyridone Synthesis

The synthesis of pyridones using MMMM often involves a condensation reaction with an enamine or a related nitrogen-containing nucleophile. The reaction typically proceeds through a Michael addition of the MMMM enolate to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration and decarboxylation to afford the aromatic pyridone ring.

Diagram: General Workflow for Pyridone Synthesis

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product enamine Enamine or β-aminoacrylate michael Michael Addition enamine->michael mmmm Monomethyl Methylmalonate mmmm->michael cyclization Intramolecular Cyclization michael->cyclization aromatization Dehydration & Decarboxylation cyclization->aromatization pyridone Substituted Pyridone aromatization->pyridone

Caption: A generalized workflow for the synthesis of pyridone derivatives.

Experimental Protocol: Synthesis of a 4-Hydroxy-2-pyridone Derivative

This protocol outlines the synthesis of a 4-hydroxy-2-pyridone derivative through the condensation of an enamine with monomethyl methylmalonate.[5]

Materials:

  • β-Enaminoester (e.g., ethyl 3-aminocrotonate) (1.0 eq)

  • Monomethyl methylmalonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add the β-enaminoester (1.0 eq) and stir for 15 minutes at room temperature.

  • Add monomethyl methylmalonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 4-hydroxy-2-pyridone derivative.

Table 2: Comparison of Malonic Acid Derivatives in Pyridone Synthesis

Malonic Acid DerivativeReaction Time (h)Yield (%)
Diethyl Malonate1265
Monomethyl Methylmalonate682

This data is illustrative and highlights the potential for improved reaction times and yields with MMMM.

Advantages of Monomethyl Methylmalonate in Heterocyclic Synthesis

The use of monomethyl methylmalonate offers several distinct advantages over traditional malonic esters like diethyl malonate:

  • Enhanced Reactivity and Milder Reaction Conditions: The presence of the free carboxylic acid can influence the electronic properties of the molecule, often leading to enhanced reactivity of the corresponding enolate. This can translate to shorter reaction times and the ability to conduct reactions under milder conditions.

  • Avoidance of Transesterification: In reactions involving alkoxide bases, the use of diethyl malonate can lead to transesterification side products if the alcohol of the base does not match the ester. The carboxylic acid group of MMMM is not susceptible to this side reaction.

  • Direct Introduction of a Carboxylic Acid Handle: In cases where the carboxylic acid group is retained in the final product, MMMM provides a direct route for its incorporation, avoiding additional hydrolysis steps that would be necessary with a diester.

  • Improved Solubility: The carboxylic acid moiety can improve the solubility of intermediates in certain polar solvents, which can be beneficial for reaction kinetics and work-up procedures.

  • Potential for Decarboxylative Cross-Coupling: The carboxylic acid group can be a handle for decarboxylative cross-coupling reactions, allowing for further functionalization of the resulting heterocyclic core.

Conclusion: A Strategic Tool for Modern Synthesis

Monomethyl methylmalonate is a versatile and powerful reagent for the synthesis of a variety of heterocyclic compounds. Its unique chemical properties allow for efficient and often more direct synthetic routes to valuable molecular scaffolds compared to traditional malonic esters. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of reagents like monomethyl methylmalonate will be crucial in accelerating innovation.

References

Application Notes & Protocols: Strategic Protection of 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-2-methyl-3-oxopropanoic acid, a substituted malonic acid half-ester, is a valuable synthetic intermediate possessing two distinct carboxylic acid derivatives: a free carboxylic acid and a methyl ester. This structural feature presents both an opportunity and a challenge in multi-step organic synthesis. Harnessing the full potential of this building block requires precise control over the reactivity of each functional group. This technical guide provides an in-depth exploration of protecting group strategies, focusing on the principles of orthogonal protection to enable the selective manipulation of this molecule. We present field-proven protocols for the introduction and cleavage of key protecting groups, comparative data on their stability, and a discussion of the causality behind strategic synthetic choices for researchers in drug discovery and chemical development.

Introduction: The Synthetic Challenge and Strategic Imperative

In the architecture of complex molecules, intermediates like this compound serve as critical nodes for introducing structural diversity. The molecule's value is derived from its bifunctional nature, allowing for sequential or differential reactions at the carboxylic acid and methyl ester sites. However, many reagents do not possess the required chemoselectivity to react with one site while leaving the other untouched. For instance, strong reducing agents like LiAlH₄ would attack both the ester and the acid, while harsh saponification conditions could hydrolyze the methyl ester during a reaction intended for another part of the molecule.

This necessitates the use of protecting groups , which act as temporary masks for a functional group, rendering it inert to specific reaction conditions.[1][2] The cornerstone of a sophisticated protecting group strategy is orthogonality , a concept that allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups, without affecting the others.[1][3][4]

This guide will focus on robust and orthogonal strategies to protect the more reactive carboxylic acid moiety, thereby enabling a wide range of transformations on the rest of the molecule, including modifications involving the methyl ester.

Strategic Overview: Logic of Protection

The primary goal is to mask the carboxylic acid (-COOH) group to allow for reactions that it would otherwise interfere with. The methyl ester (-COOCH₃) is comparatively less reactive, particularly towards many electrophilic and coupling reagents. The ideal protecting group (PG) for the carboxylic acid should be:

  • Easy to install in high yield.

  • Stable to the conditions of subsequent reaction steps.

  • Removable in high yield under specific conditions that do not affect the methyl ester or other functional groups in the molecule.[5]

The following sections detail three first-in-class orthogonal strategies.

G cluster_0 Core Molecule cluster_1 Protect Carboxylic Acid cluster_2 Perform Synthesis cluster_3 Selective Deprotection A 3-Methoxy-2-methyl- 3-oxopropanoic acid B Benzyl (Bn) Ester A->B Protection C tert-Butyl (t-Bu) Ester A->C Protection D Silyl (TBDMS) Ester A->D Protection E Intermediate with Protected Acid B->E C->E D->E F Hydrogenolysis (H₂, Pd/C) (Bn Removal) E->F G Acidolysis (TFA) (t-Bu Removal) E->G H Fluoride (TBAF) (Silyl Removal) E->H F->A Deprotection G->A Deprotection H->A Deprotection

Figure 1: Orthogonal protecting group workflow for the carboxylic acid moiety.

Strategy 1: The Benzyl (Bn) Ester - Protection via Hydrogenolysis

The benzyl ester is a classic protecting group for carboxylic acids due to its general stability in both acidic and basic conditions and its unique removal by catalytic hydrogenolysis.[1][6][7] This makes it perfectly orthogonal to a methyl ester, which is stable to hydrogenolysis but labile to base.

Protocol 3.1: Protection (Formation of Benzyl Ester)

This protocol uses benzyl bromide under basic conditions. The base deprotonates the carboxylic acid, and the resulting carboxylate anion displaces the bromide from benzyl bromide in an Sₙ2 reaction.

  • Materials: this compound, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add finely ground K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the benzyl protected ester.

Protocol 3.2: Deprotection (Cleavage of Benzyl Ester)

Catalytic hydrogenolysis cleaves the C-O bond of the benzyl ester, releasing the carboxylic acid and toluene as a byproduct.[8][9][10]

  • Materials: Protected benzyl ester, Palladium on Carbon (10% Pd/C), Methanol (or Ethyl Acetate), Hydrogen (H₂) gas balloon or source.

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction vigorously under an H₂ atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategy 2: The tert-Butyl (t-Bu) Ester - Protection via Acidolysis

The tert-butyl ester is exceptionally robust and offers a distinct advantage: it is stable to a wide array of nucleophiles and basic conditions, yet it is readily cleaved under acidic conditions.[11][12] This provides a powerful orthogonal strategy when base-labile groups, such as our methyl ester, must be preserved.

Protocol 4.1: Protection (Formation of t-Bu Ester)

This reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under acidic catalysis, which is then trapped by the carboxylic acid.[11]

  • Materials: this compound, Dichloromethane (DCM), Isobutylene (gas or liquid), Sulfuric Acid (conc. H₂SO₄, catalytic).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in DCM in a pressure-rated flask or a thick-walled round-bottom flask cooled to -78°C (dry ice/acetone bath).

    • Add a catalytic amount of concentrated H₂SO₄ (approx. 1-2 mol%).

    • Condense an excess of isobutylene (approx. 3-5 eq) into the flask.

    • Seal the flask and allow it to warm to room temperature, stirring for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C before carefully opening.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the t-butyl protected ester.

Protocol 4.2: Deprotection (Cleavage of t-Bu Ester)

Cleavage occurs via an E1-type mechanism where the ester oxygen is protonated by a strong acid, leading to the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[13][14]

  • Materials: Protected t-butyl ester, Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve the t-butyl ester (1.0 eq) in DCM.

    • Add an excess of TFA (5-10 eq, often used as a 20-50% solution in DCM).

    • Stir the solution at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting carboxylic acid is often pure enough for the next step, or it can be purified further if necessary.

Strategy 3: The Silyl Ester - Protection via Fluoride Cleavage

Silyl esters, particularly those derived from bulky silanes like tert-butyldimethylsilyl (TBDMS or TBS), offer another layer of orthogonality. They are stable to many non-aqueous reaction conditions but are exquisitely sensitive to fluoride ions.[3]

Protocol 5.1: Protection (Formation of TBDMS Ester)
  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

    • Stir until the imidazole dissolves, then add TBDMSCl (1.2 eq) in one portion.

    • Stir at room temperature for 2-5 hours, monitoring by TLC.

    • Quench the reaction with water and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the TBDMS protected ester.

Protocol 5.2: Deprotection (Cleavage of Silyl Ester)

The high affinity of fluoride for silicon drives this deprotection. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.[15][16]

  • Materials: Protected silyl ester, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the silyl ester (1.0 eq) in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify as necessary to obtain the deprotected carboxylic acid.

Alternative Strategy: Direct Selective Functionalization

In many cases, protection of the carboxylic acid may be unnecessary. Modern coupling reagents are highly chemoselective and can activate a carboxylic acid for nucleophilic attack in the presence of an ester.

Protocol 6.1: Direct Amide Formation

This protocol demonstrates the direct coupling of the carboxylic acid with an amine, leaving the methyl ester intact.

  • Materials: this compound, Amine (R-NH₂), EDC (or DCC), HOBt, Diisopropylethylamine (DIPEA), Anhydrous DCM.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq) and cool the mixture to 0°C.

    • Add EDC hydrochloride (1.2 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the target amide.

Comparative Data and Orthogonality

The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the stability of the discussed groups under common reaction conditions, illustrating the principle of orthogonality.[12][17]

Protecting GroupAcidic Conditions (TFA) Basic Conditions (LiOH) Hydrogenolysis (H₂, Pd/C) Fluoride (TBAF) Orthogonal To:
Methyl Ester Stable (mild), Labile (strong)Labile StableStableBenzyl, t-Butyl, Silyl
Benzyl (Bn) Ester Stable (mild)StableLabile StableMethyl, t-Butyl, Silyl
tert-Butyl (t-Bu) Ester Labile StableStableStableMethyl, Benzyl, Silyl
Silyl (TBDMS) Ester Labile Labile StableLabile Methyl, Benzyl, t-Butyl

Table 1: Stability chart of carboxylic acid protecting groups.

G cluster_start cluster_pathA Path A cluster_pathB Path B Start Molecule with -COOH (t-Bu protected) -COOMe A1 Deprotect with TFA Start->A1 Acidic Conditions B1 Hydrolyze with LiOH Start->B1 Basic Conditions A2 Couple with Amine (EDC, R-NH₂) A1->A2 A3 Molecule with -CONH-R -COOMe A2->A3 B2 Molecule with -COOH (t-Bu protected) -COOH B1->B2

Figure 2: Orthogonal deprotection logic for a t-Butyl protected intermediate.

Conclusion

The strategic application of protecting groups is fundamental to leveraging the synthetic potential of this compound. By choosing an appropriate orthogonal protecting group—such as a benzyl, tert-butyl, or silyl ester—for the carboxylic acid functionality, researchers can unlock a vast chemical space for subsequent transformations. The selection must be guided by the stability requirements of the entire synthetic sequence. The protocols and comparative data provided herein serve as a robust starting point for the rational design of complex synthetic routes, enabling the efficient and selective construction of target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Monomethyl Methylmalonate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the alkylation of monomethyl methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and minimizing side products. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Overview of the Reaction

The alkylation of monomethyl methylmalonate is a powerful C-C bond-forming reaction, fundamentally a variation of the classic malonic ester synthesis.[1][2] It involves the deprotonation of the acidic α-hydrogen to form a resonance-stabilized enolate, which then acts as a nucleophile to displace a leaving group from an alkylating agent, typically an alkyl halide, via an SN2 mechanism.[3][4] Subsequent hydrolysis and decarboxylation steps can then yield a substituted carboxylic acid.

While powerful, achieving high yields of the desired mono-alkylated product requires careful control over several competing reaction pathways.

Reaction_Mechanism MMM Monomethyl Methylmalonate Enolate Stabilized Enolate (Nucleophile) MMM->Enolate Deprotonation (Step 1) Base Base (e.g., NaOMe) RX Alkyl Halide (R-X) Product Mono-alkylated Product Enolate->Product Alkylation (SN2) (Step 2)

Caption: General workflow for monomethyl methylmalonate alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of monomethyl methylmalonate? The most significant challenge is controlling the reaction to favor mono-alkylation and prevent the formation of the dialkylated byproduct.[5] The mono-alkylated product still contains an acidic proton, which can be removed by the base, leading to a second, often undesired, alkylation event.[6]

Q2: Why is the choice of base so critical for this reaction? The base performs the initial, crucial deprotonation to form the reactive enolate. Its stoichiometry dictates the extent of enolate formation, and its identity can prevent side reactions. For monomethyl methylmalonate, using sodium methoxide (NaOMe) is ideal to prevent transesterification, a side reaction that can occur if the alkoxide base does not match the ester group.[6][7]

Q3: What type of alkylating agents work best? Primary alkyl halides (R-CH₂-X) and methyl halides are the best electrophiles for this reaction.[7] They are highly reactive towards SN2 substitution. Secondary and tertiary alkyl halides should be avoided as they are more prone to undergoing E2 elimination as a competing side reaction, which forms an alkene byproduct and lowers the yield of the desired alkylated product.[6][7]

Q4: Can this reaction be performed enantioselectively? Yes, asymmetric alkylations of malonates are possible using chiral phase-transfer catalysts. Achieving high enantioselectivity often requires screening of catalysts, solvents, and bases, and typically involves running the reaction at lower temperatures (e.g., -40°C to -60°C) to maximize stereocontrol.[8]

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses specific experimental issues with detailed explanations and actionable solutions.

Issue 1: Low Yield of the Desired Mono-alkylated Product

A low yield can stem from several sources, including incomplete reaction, byproduct formation, or product degradation. The first step is to analyze the crude reaction mixture (e.g., by NMR, GC-MS) to identify the major components.

Troubleshooting_Yield Start Low Yield Observed Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Decision1 Major Peak is... Analyze->Decision1 SM Starting Material Decision1->SM Starting Material Dialkyl Dialkylated Product Decision1->Dialkyl Dialkylated Product Other Other Byproducts Decision1->Other Other Byproducts Sol_SM Issue: Incomplete Reaction - Check base activity/equivalents - Increase reaction time/temperature - Ensure anhydrous conditions SM->Sol_SM Sol_Dialkyl Issue: Over-alkylation - Use 1.0 eq of base - Use slight excess of malonate - Add alkyl halide slowly at 0°C - Monitor reaction closely Dialkyl->Sol_Dialkyl Sol_Other Issue: Side Reactions - Check for hydrolysis (use dry reagents) - Check for elimination (use 1° alkyl halide) - Check for O-alkylation Other->Sol_Other

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Significant Dialkylation is Observed

This is the most common byproduct. The enolate of the mono-alkylated product competes with the enolate of the starting material for the alkylating agent.

Causality: The mono-alkylated product's α-hydrogen is still acidic and can be deprotonated. If excess base is present or the reaction is run for too long after the starting material is consumed, dialkylation becomes significant.[5][9]

Solutions:

  • Stoichiometry Control: This is the most critical factor. Use precisely one equivalent of base relative to the malonate. To further favor mono-alkylation, a slight excess of the monomethyl methylmalonate (e.g., 1.1 equivalents) relative to the alkyl halide and base can be used.[9]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[10] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant starting material enolate.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.[10] Quench the reaction as soon as the starting malonate is consumed to prevent the subsequent alkylation of the product.

  • Base Choice: For more controlled and irreversible deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[9][11] This ensures that only one equivalent of enolate is generated.

Issue 3: Presence of O-Alkylated Byproduct

The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[6] While C-alkylation is generally favored, O-alkylation can occur, leading to a ketene acetal byproduct.[7]

Causality: The C vs. O alkylation ratio is influenced by several factors, often explained by Hard and Soft Acid-Base (HSAB) theory. The carbon center is a "soft" nucleophile, and the oxygen is a "hard" nucleophile.

  • Electrophile: "Softer" electrophiles (like alkyl iodides and bromides) tend to favor C-alkylation.[12]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, making it less nucleophilic and thus favoring C-alkylation.[7]

  • Cation: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the reactivity of the enolate.

Solutions:

  • Alkylating Agent: Use alkyl bromides or iodides instead of chlorides or tosylates.

  • Solvent System: When using an alkoxide base, the corresponding alcohol (e.g., methanol for NaOMe) is a suitable protic solvent that can help suppress O-alkylation.[7]

Issue 4: Hydrolysis of the Ester Group

The presence of water in the reaction mixture, especially under basic conditions, can lead to the saponification (hydrolysis) of the methyl ester group.[7] This forms the corresponding carboxylate salt, which is typically unreactive towards alkylation and complicates purification.

Causality: The hydroxide ion (formed from the reaction of the alkoxide base with water) is a strong nucleophile that can attack the electrophilic carbonyl carbon of the ester.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven- or flame-dried). Use anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and ensure the base has not been compromised by atmospheric moisture. The alcohol used as a solvent should be freshly dried.[13]

Optimizing Reaction Conditions: A Comparative Table

The interplay of reaction parameters determines the success of the synthesis. Use this table as a guide for optimization.

ParameterRecommendation for Mono-alkylationRationale & Scientific Justification
Base Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) .[9][11]NaOMe: Matches the ester group, preventing transesterification.[7] NaH: Provides irreversible deprotonation, allowing for precise stoichiometric control.[9]
Stoichiometry ~1.0 eq Base , 1.0 eq Alkyl Halide , 1.1 eq Malonate [9]A slight excess of the malonate ensures the base and alkylating agent are consumed before significant dialkylation of the product can occur.[9]
Solvent Anhydrous Methanol (for NaOMe) , Anhydrous THF or DMF (for NaH) [11]Methanol: Protic solvent used with the corresponding alkoxide base. THF/DMF: Aprotic polar solvents that are ideal for reactions with NaH, ensuring complete enolate formation.[9][11]
Temperature 0 °C to Room Temperature .[11] Lower temperatures for highly reactive halides.Lower temperatures improve selectivity by slowing down competing side reactions like dialkylation.[8][10] The initial deprotonation is often done at 0 °C.
Addition Method Slow, dropwise addition of the alkyl halide to the enolate solution.[10]Minimizes the instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material enolate over the product enolate.
Experimental Protocols
Protocol 1: Standard Mono-alkylation with Sodium Methoxide

This protocol is a robust starting point for the mono-alkylation of monomethyl methylmalonate with a primary alkyl halide.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Formation: Carefully add sodium metal (1.0 equivalent) in small pieces to the methanol at 0 °C. Allow all the sodium to react completely to form sodium methoxide.

  • Enolate Formation: Add monomethyl methylmalonate (1.1 equivalents) dropwise to the sodium methoxide solution at 0 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the enolate.[9]

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise, keeping the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting malonate is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[9][11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[11]

Protocol 2: High-Selectivity Mono-alkylation with Sodium Hydride

This protocol uses a stronger base for more precise control, often leading to higher selectivity for the mono-alkylated product.

  • Preparation: Under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.0 equivalent) in mineral oil to a flame-dried flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF or THF.[9]

  • Enolate Formation: Cool the NaH suspension to 0 °C and add monomethyl methylmalonate (1.1 equivalents) dropwise. Hydrogen gas will evolve. Stir at 0 °C for 1 hour to ensure complete deprotonation.[9]

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir until TLC/GC analysis shows full consumption of the starting material.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The quench with NH₄Cl must be done with extreme care due to the potential presence of unreacted NaH.

Visualizing Competing Pathways

Understanding the potential reaction fates of the enolate intermediate is key to troubleshooting.

Competing_Pathways Enolate Monomethyl Methylmalonate Enolate C_Alk C-Alkylation (Desired SN2) Enolate->C_Alk O_Alk O-Alkylation (Side Reaction) Enolate->O_Alk Mono_Product Mono-alkylated Product C_Alk->Mono_Product Deprotonation2 Deprotonation (+ Base) Mono_Product->Deprotonation2 Ketene_Acetal Ketene Acetal O_Alk->Ketene_Acetal Alkylation2 2nd Alkylation (+ R-X) Deprotonation2->Alkylation2 Di_Product Di-alkylated Product Alkylation2->Di_Product

References

troubleshooting guide for reactions involving 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-2-methyl-3-oxopropanoic acid (MMMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a question-and-answer format, providing in-depth explanations, troubleshooting protocols, and practical insights to ensure the success of your experiments.

Chemical Profile and Safety

Before delving into troubleshooting, a clear understanding of the reactant's properties is crucial.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3097-74-3[1]
Molecular Formula C5H8O4[1]
Molecular Weight 132.11 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 131 °C at 16 Torr[2]
pKa 2.87 ± 0.34 (Predicted)[2]

Safety Precautions: this compound is classified with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Low Yield in Acylation Reactions

Question: I am experiencing low yields in my acylation reaction where this compound is used to introduce a methoxycarbonylmethyl group. What are the potential causes and how can I improve the yield?

Answer:

Low yields in acylation reactions with MMMPA can stem from several factors, primarily related to the reactivity of the carboxylic acid and potential side reactions.

Underlying Causality:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid moiety of MMMPA requires activation to become a more potent electrophile for the nucleophilic attack by an alcohol or amine. Incomplete activation is a common reason for low conversion.

  • Steric Hindrance: The methyl group at the α-position can introduce steric hindrance, slowing down the reaction rate, especially with bulky nucleophiles.

  • Competitive Reactions: The presence of two carbonyl groups increases the possibility of side reactions. The ester moiety can also be susceptible to nucleophilic attack, although it is generally less reactive than an activated carboxylic acid.

  • Decarboxylation: While not always a primary concern under standard acylation conditions, elevated temperatures can promote decarboxylation of the β-keto acid derivative, leading to byproducts.

Troubleshooting Workflow:

start Low Acylation Yield c1 Check Carboxylic Acid Activation start->c1 c2 Optimize Reaction Conditions c1->c2 Activation OK p1 Use a more potent coupling agent (e.g., HATU, COMU) c1->p1 Incomplete Activation c3 Evaluate Nucleophile c2->c3 p2 Increase reaction time and/or temperature moderately c2->p2 Slow Reaction p5 Perform reaction under inert atmosphere (N2 or Ar) c2->p5 Moisture Sensitivity c4 Analyze for Side Products c3->c4 p3 Consider a less sterically hindered nucleophile if possible c3->p3 Steric Hindrance p4 Purify starting materials to remove impurities c4->p4 Impurities p6 Analyze crude reaction mixture by LC-MS or NMR to identify byproducts c4->p6 Side Reactions end Improved Yield p1->end p2->end p3->end p4->end p5->end p6->end

Caption: Troubleshooting workflow for low acylation yield.

Detailed Protocols:

Protocol 1: Enhanced Carboxylic Acid Activation

  • Reagent Selection: If you are using standard carbodiimide activators like DCC or EDC with an additive like HOBt, consider switching to a more powerful uronium-based coupling agent such as HATU or COMU. These reagents often lead to faster reaction rates and higher yields, especially with sterically hindered substrates.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent and the nucleophile relative to the carboxylic acid.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Ensure all glassware is thoroughly dried.

Spontaneous Decarboxylation During Reaction or Workup

Question: I am observing the formation of what appears to be a decarboxylated byproduct, methyl 2-methyl-3-oxobutanoate, in my reaction mixture. How can I prevent this?

Answer:

This compound is a β-keto acid derivative, and while the corresponding acid is prone to decarboxylation, the monoester is more stable. However, under certain conditions, decarboxylation can still occur.

Underlying Causality:

  • Elevated Temperatures: Heating the reaction mixture significantly increases the rate of decarboxylation.[3] This is the most common cause.

  • Acidic or Basic Conditions: Both strong acidic and basic conditions during the reaction or workup can catalyze the decarboxylation process.

  • Presence of Certain Metals: Some metal ions can act as catalysts for decarboxylation.

Preventative Measures:

StrategyRationale
Maintain Low Reaction Temperatures Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Often, running reactions at room temperature or even 0 °C is sufficient.
Neutral Workup Conditions During the workup, avoid strong acids or bases. If an acid wash is necessary, use a dilute solution of a weak acid (e.g., 1 M citric acid) and perform the extraction quickly at low temperatures. Similarly, for base washes, use a dilute solution of sodium bicarbonate.
Chelating Agents If metal catalysis is suspected, the addition of a chelating agent like EDTA during the workup might be beneficial, although this is less common.

Experimental Protocol: Temperature-Controlled Reaction and Neutral Workup

  • Set up the reaction in a flask equipped with a magnetic stirrer and a thermometer.

  • Cool the reaction vessel to the desired temperature (e.g., 0 °C) using an ice bath before adding any temperature-sensitive reagents.

  • Maintain the temperature throughout the reaction by monitoring the thermometer and adding more ice as needed.

  • For the workup, quench the reaction with a neutral or weakly acidic solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine to remove any remaining aqueous components.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.

Hydrolysis of the Methyl Ester

Question: During my reaction, which is performed under basic conditions, I am seeing evidence of hydrolysis of the methyl ester, leading to the formation of 2-methylmalonic acid. How can I avoid this?

Answer:

The methyl ester of this compound can be susceptible to hydrolysis, particularly under basic conditions.

Underlying Causality:

  • Saponification: The presence of a base, such as hydroxide ions, can lead to the saponification (base-mediated hydrolysis) of the methyl ester to the corresponding carboxylate.[2]

  • Reaction Time: Prolonged exposure to basic conditions will increase the extent of hydrolysis.

Troubleshooting Decision Tree:

start Ester Hydrolysis Observed c1 Can reaction be run under non-basic conditions? start->c1 c2 Use a non-nucleophilic base c1->c2 No Explore alternative synthetic routes Explore alternative synthetic routes c1->Explore alternative synthetic routes Yes c3 Shorten reaction time c2->c3 c4 Lower reaction temperature c3->c4 end Minimized Hydrolysis c4->end

Caption: Decision tree for mitigating ester hydrolysis.

Alternative Reagents and Conditions:

  • Non-nucleophilic Bases: If a base is required, consider using a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of inorganic bases like sodium hydroxide or potassium carbonate.

  • Aprotic Solvents: Performing the reaction in an aprotic solvent will minimize the presence of water, which is required for hydrolysis.

  • Careful pH Control: If an aqueous workup is necessary, ensure the pH does not become strongly basic.

Difficulty in Purification

Question: I am having trouble purifying my product from the reaction mixture containing unreacted this compound and other byproducts. What are the recommended purification methods?

Answer:

Purification can be challenging due to the polarity of both the starting material and potential byproducts.

Recommended Purification Techniques:

  • Silica Gel Column Chromatography: This is the most common method for purifying products from reactions involving MMMPA.

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar impurities, and gradually increase the polarity to elute your product. A typical starting point could be a 9:1 hexane:ethyl acetate mixture, gradually increasing the ethyl acetate concentration.[2]

    • TLC Analysis: Before running the column, optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and impurities.

  • Acid-Base Extraction: If your product is neutral, you can use an acid-base extraction to remove the acidic starting material.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer.

    • Separate the organic layer, dry it, and concentrate it to obtain your purified product.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

References

Technical Support Center: Optimizing Base Selection for Deprotonation of Monomethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the deprotonation of monomethyl methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust future syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the alpha-proton in monomethyl methylmalonate?

Q2: I'm seeing a mixture of products, including what looks like dimethyl malonate and my starting material. What's happening?

A2: This is a classic sign of transesterification.[5][6] This side reaction occurs when the alkoxide base you are using does not match the ester group of your starting material. For example, using sodium methoxide with monomethyl methylmalonate is fine, but if you were to use sodium ethoxide, the ethoxide can act as a nucleophile and attack the carbonyl group, leading to the formation of ethyl methyl malonate and scrambling of your ester groups.[5][7]

Q3: Why is my yield low? I seem to have a lot of starting material left even after adding a full equivalent of base.

A3: Low yield with significant starting material remaining often points to incomplete deprotonation. This can be caused by several factors:

  • Insufficiently strong base: The pKa of your base's conjugate acid should be significantly higher than the pKa of monomethyl methylmalonate (ideally by at least 2-3 pKa units) to ensure the equilibrium favors the enolate.[1]

  • Base deactivation: If your reaction is not performed under strictly anhydrous (dry) conditions, water can neutralize your base, reducing its effective concentration.[8]

  • Poor solubility: Some bases, like sodium hydride (NaH), are insoluble and react at the surface.[9] If not adequately dispersed, the reaction can be slow and incomplete.

Q4: Can I use a very strong base like LDA to guarantee complete deprotonation?

A4: Yes, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is an excellent strategy to achieve rapid and quantitative deprotonation.[6][9][10] LDA's bulkiness prevents it from acting as a nucleophile, and its high basicity (pKa of its conjugate acid, diisopropylamine, is ~36) drives the deprotonation to completion.[10][11][12] This approach is particularly useful when subsequent reactions require a cleanly formed enolate.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during the deprotonation of monomethyl methylmalonate and provides actionable solutions.

Problem 1: Formation of a Dialkylated Byproduct

Observation: After your alkylation step, you isolate a product where two alkyl groups have been added to the alpha-carbon.

Root Cause Analysis: The malonic ester synthesis is prone to dialkylation, especially if the mono-alkylated enolate is still reactive and excess alkylating agent is present.[7][14] After the first alkylation, the remaining alpha-proton on the newly substituted malonate can be removed by any remaining base or by the initially formed enolate, creating a new enolate that can react a second time.

Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the monomethyl methylmalonate relative to the base and alkylating agent. This ensures the alkylating agent is the limiting reagent.[8]

  • Slow Addition: Add the alkylating agent slowly to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring the mono-alkylation reaction.[8]

  • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for mono-alkylation, although it may slow down the reaction rate.[8]

Problem 2: Competing Claisen Condensation

Observation: You observe the formation of a β-keto ester byproduct.

Root Cause Analysis: This occurs when the enolate of monomethyl methylmalonate acts as a nucleophile and attacks the carbonyl group of an unreacted molecule of the starting ester.[2] This is more likely to happen if the deprotonation is not complete and there is a significant concentration of both the enolate and the starting ester present in the solution.[2]

Solutions:

  • Use a Stronger Base: Employ a base like LDA or KHMDS to ensure quantitative and irreversible formation of the enolate before adding the electrophile. This minimizes the concentration of the neutral starting ester.[6][13]

  • Pre-form the Enolate: Allow the base to react completely with the monomethyl methylmalonate before introducing the alkylating agent. This is standard practice for directed aldol reactions and applies here as well.[13]

Problem 3: Hydrolysis of the Ester Group

Observation: You isolate the corresponding carboxylic acid (malonic acid monomethyl ester) or fully hydrolyzed malonic acid.

Root Cause Analysis: Ester groups can be hydrolyzed under basic conditions, especially if water is present in the reaction mixture.[8][15]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.[4][8]

  • Use Non-Nucleophilic Bases: Strong, non-nucleophilic bases like NaH, LDA, or KHMDS are preferred as they only act as proton abstractors and do not promote hydrolysis or transesterification.[6][9]

In-Depth Technical Discussion

Understanding the Substrate: Monomethyl Methylmalonate

The key to successfully deprotonating monomethyl methylmalonate lies in understanding its structure. The C-H bonds on the carbon positioned between the two carbonyl groups (the α-carbon) are significantly more acidic than typical C-H bonds. This is because the resulting conjugate base, the enolate, is stabilized by resonance, delocalizing the negative charge onto the two electronegative oxygen atoms.[3]

Base Selection Criteria

Choosing the right base is the most critical decision in this process. The ideal base should be strong enough to deprotonate the substrate completely but should not introduce unwanted side reactions.

BasepKa (Conjugate Acid)Key AdvantagesKey Disadvantages
Sodium Hydride (NaH) ~35[12]Inexpensive, strong, non-nucleophilic, avoids transesterification.[6][16]Flammable solid, requires careful handling under an inert atmosphere, heterogeneous reaction can be slow.[9][16]
Lithium Diisopropylamide (LDA) ~36[11]Very strong, bulky, non-nucleophilic, provides quantitative enolate formation.[9][10]Moisture sensitive, requires low temperatures (-78 °C) and anhydrous conditions.[6][17]
Potassium Hexamethyldisilazide (KHMDS) ~26[18]Very strong, sterically hindered, non-nucleophilic, often provides better solubility than LDA.[18][19]Moisture sensitive, requires anhydrous conditions.
Sodium Ethoxide (NaOEt) ~16 (Ethanol)[1]Inexpensive, easy to handle.[16]Can cause transesterification if the ester is not an ethyl ester, weaker base may lead to incomplete deprotonation.[6][7]
Visualizing the Decision Process for Base Selection

The choice of base depends on the specific requirements of your synthesis. The following decision tree can guide your selection process.

BaseSelection start Is transesterification a potential issue? node_yes_trans Use a Non-Nucleophilic Base start->node_yes_trans Yes node_no_trans Matching Alkoxide (e.g., NaOMe for Methyl Ester) is an option start->node_no_trans No quant_deprot Is quantitative & rapid deprotonation critical? node_yes_trans->quant_deprot node_lda_khmds Use LDA or KHMDS (Strong, hindered bases) quant_deprot->node_lda_khmds Yes node_nah NaH is a good choice (Cost-effective, strong) quant_deprot->node_nah No (slower is ok)

Caption: Decision tree for selecting an appropriate base.

Reaction Mechanism: Deprotonation and Potential Side Reactions

The desired reaction is the simple abstraction of the alpha-proton to form a resonance-stabilized enolate. However, competing pathways can reduce the efficiency of the synthesis.

Caption: Desired deprotonation pathway and common side reactions.

Experimental Protocols

Protocol 1: Deprotonation using Sodium Hydride (NaH)

This protocol is suitable for large-scale syntheses where cost is a factor and quantitative, rapid deprotonation is not strictly necessary.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane each time. Add anhydrous THF via cannula.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve monomethyl methylmalonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, or until hydrogen gas evolution ceases. The resulting cloudy solution contains the sodium enolate, which can be used in the subsequent alkylation step.

Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)

This protocol is ideal for reactions requiring clean, quantitative enolate formation to avoid side reactions like Claisen condensation.[10][17]

  • LDA Preparation (In situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Butyllithium Addition: Add n-butyllithium (1.05 eq) dropwise to the diisopropylamine solution. Stir at -78 °C for 30 minutes to generate the LDA solution.

  • Substrate Addition: Dissolve monomethyl methylmalonate (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes. The resulting clear solution of the lithium enolate is now ready for the addition of an electrophile at low temperature.

References

Technical Support Center: Stereoselective Synthesis with Monomethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective synthesis involving monomethyl methylmalonate (MMM) and its derivatives. As a prochiral C3 building block, MMM is a cornerstone for constructing stereogenic centers in complex molecules, particularly in pharmaceutical development. However, controlling the stereochemical outcome of these reactions presents significant challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired stereochemical purity.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the stereoselective synthesis with monomethyl methylmalonate in a question-and-answer format.

Problem 1: Poor Diastereoselectivity or Enantioselectivity

Question: My reaction is producing the desired compound, but the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is unacceptably low. What are the primary factors to investigate?

Answer: Low stereoselectivity is the most common hurdle. It arises when the energy difference between the transition states leading to the different stereoisomers is small. A systematic approach focusing on substrate, catalyst, and reaction conditions is crucial for optimization.

Causality Analysis & Solutions:

  • Substrate and Auxiliary Control:

    • The Issue: When using a chiral auxiliary, a mismatch between the auxiliary's inherent facial bias and the preferred trajectory of the incoming electrophile can lead to poor induction.

    • The Rationale: Chiral auxiliaries, such as Evans' oxazolidinones, work by positioning a bulky group to sterically block one face of the enolate, forcing the electrophile to attack from the less hindered face.[1] The rigidity of the system, often enhanced by chelation, is key to high diastereoselectivity.[1]

    • Troubleshooting Steps:

      • Verify Auxiliary Integrity: Ensure the chiral auxiliary is enantiomerically pure and was not compromised during substrate preparation.

      • Evaluate a Different Auxiliary: If one auxiliary provides poor selectivity, consider one with different steric or electronic properties. For instance, imidazolidinones have been used effectively for creating quaternary stereogenic centers.[2]

      • Chelation vs. Non-Chelation: The choice of base and solvent can influence the formation of a rigid chelated intermediate. For example, using a Lewis acidic base (e.g., LDA in THF) can promote a specific enolate geometry.

  • Catalyst and Reagent Control:

    • The Issue: In catalyst-controlled reactions, issues like low catalyst loading, catalyst poisoning, or a poor match between the catalyst, substrate, and electrophile can erode selectivity.

    • The Rationale: Chiral catalysts, such as phase-transfer catalysts (PTCs) or bifunctional organocatalysts, create a chiral environment around the reacting species.[3][4] They stabilize one transition state over the other through non-covalent interactions (e.g., hydrogen bonding, ionic pairing, steric repulsion).

    • Troubleshooting Steps:

      • Catalyst Loading: While lower loading is desirable, start with a higher loading (e.g., 5-10 mol%) to establish the maximum achievable selectivity. Then, optimize downwards.

      • Phase-Transfer Catalysis (PTC): For alkylations, the structure of the PTC is paramount. Binaphthyl-modified quaternary ammonium salts are highly effective.[3][4][5] The choice of base (e.g., 50% aq. KOH) and solvent (e.g., toluene) are also critical variables that define the state of the ion pair.

      • Organocatalysis: In Michael additions, bifunctional catalysts (e.g., thiourea or squaramide-based) activate both the nucleophile (malonate) and the electrophile (e.g., nitroolefin) simultaneously.[6][7][8] Ensure the catalyst is pure and the reaction is free from acidic or basic impurities that could interfere.

  • Reaction Conditions:

    • The Issue: Kinetic control is essential for stereoselectivity. Conditions that allow for equilibration or favor alternative, less selective pathways will lower the d.r. or e.e.

    • The Rationale: According to the Eyring equation, stereoselectivity is proportional to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. Lowering the reaction temperature almost always increases this energy difference, leading to higher selectivity.

    • Troubleshooting Steps:

      • Temperature: This is the most critical parameter. Perform the reaction at a lower temperature (e.g., 0 °C, -40 °C, or even -78 °C). While the reaction rate will decrease, selectivity should improve.

      • Solvent: The polarity and coordinating ability of the solvent can drastically affect transition state geometry and catalyst performance. Screen a range of solvents (e.g., toluene, THF, CH₂Cl₂, MTBE). Weakly coordinating solvents are often preferred in chelation-controlled additions.[9]

      • Concentration: In some cases, particularly in organocatalyzed reactions, concentration can influence catalyst aggregation and the reaction order, thereby affecting selectivity.

Problem 2: Product Epimerization or Racemization During Workup/Purification

Question: I achieved high stereoselectivity in the crude reaction mixture, but the isomeric purity drops significantly after workup and column chromatography. What is causing this loss of stereochemistry?

Answer: The α-proton of the newly formed stereocenter is often still acidic, making the center prone to epimerization under either acidic or basic conditions.

Causality Analysis & Solutions:

  • Workup Conditions:

    • The Issue: Standard aqueous workups using strong acids or bases can catalyze the enolization of the product, leading to racemization or epimerization.

    • The Rationale: The presence of two carbonyl groups stabilizes the corresponding enolate, making the α-proton labile. Exposure to conditions that facilitate proton removal and re-addition will scramble the stereocenter.

    • Troubleshooting Steps:

      • Use a buffered aqueous solution (e.g., saturated aq. NH₄Cl) for quenching the reaction.

      • Minimize the time the product is in contact with aqueous layers.

      • Ensure the final organic solution is neutralized before concentration.

  • Purification Method:

    • The Issue: Standard silica gel is acidic and can cause on-column epimerization.

    • The Rationale: The acidic silanol groups on the surface of silica can catalyze enolization, especially for sensitive substrates.

    • Troubleshooting Steps:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutral base (e.g., 1% triethylamine or pyridine).

      • Use Alternative Stationary Phases: Consider using alumina (basic or neutral), Florisil, or C18 reversed-phase chromatography.

      • Avoid Chromatography: If possible, purify the product by recrystallization or distillation to avoid contact with stationary phases altogether.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between using a chiral auxiliary on the malonate versus a chiral catalyst? A1: The choice depends on several factors.

  • Chiral Auxiliaries are often robust and can provide high diastereoselectivity. They are covalently attached to the substrate. This approach is often used when a wide variety of electrophiles are needed, as the auxiliary's controlling influence is often predictable. However, it requires additional steps for attachment and removal of the auxiliary, which can lower overall yield.

  • Chiral Catalysis is more atom-economical and avoids extra synthetic steps. It is ideal for developing scalable and efficient processes. However, finding the right catalyst for a specific substrate-electrophile combination can require extensive screening and optimization. Organocatalysis and phase-transfer catalysis are powerful modern methods in this domain.[3][10]

Q2: What is the best method for the selective hydrolysis of one ester group in my dialkylated malonate product? A2: Selective monohydrolysis is a common challenge. Using a substrate with two different ester groups (e.g., a methyl and a tert-butyl ester) is the most reliable strategy. The tert-butyl group can be selectively cleaved under acidic conditions (e.g., TFA in CH₂Cl₂), leaving the methyl ester intact. Conversely, the methyl ester can be selectively hydrolyzed under specific basic conditions (e.g., KOH in methanol) if the other ester is sufficiently bulky.[3][4]

Q3: My subsequent step is decarboxylation. How do I avoid racemization? A3: Decarboxylation of a chiral malonic half-ester often proceeds through a planar enolate intermediate, which can lead to racemization upon protonation.

  • Enzymatic Decarboxylation: Arylmalonate decarboxylase (AMDase) and its engineered mutants can catalyze the decarboxylation with high stereoselectivity, determining the final configuration by stereoselective protonation of the intermediate.[11][12][13]

  • Chemical Methods: Conditions for Krapcho decarboxylation (heating with a salt like LiCl in a polar aprotic solvent like DMSO) are often effective and can proceed with retention of configuration, although this is substrate-dependent and should be verified.

Q4: What are the key considerations for a phase-transfer catalysis (PTC) setup for alkylating MMM? A4: A successful asymmetric PTC alkylation requires careful control over the biphasic system.

  • Catalyst: Chiral quaternary ammonium salts, especially those derived from Cinchona alkaloids or BINOL scaffolds, are essential. The catalyst structure dictates the conformation of the enolate ion pair in the organic phase.[3][4]

  • Base: A highly concentrated aqueous base (e.g., 50% KOH or NaOH) is used to generate the enolate at the interface of the two phases.

  • Solvent: A nonpolar organic solvent like toluene is typically used.

  • Temperature: Low temperatures (-20 to -40 °C) are crucial for achieving high enantioselectivity.[3]

  • Stirring: Vigorous stirring is necessary to maximize the interfacial area where the reaction is initiated.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is a representative example based on methodologies for the enantioselective alkylation of malonate derivatives.[4][5]

Materials:

  • Monomethyl methylmalonate derivative (1.0 equiv)

  • Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) (0.05 equiv)

  • Alkyl halide electrophile (1.2-1.5 equiv)

  • Toluene (anhydrous)

  • 50% w/v aqueous potassium hydroxide (KOH) (5.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the monomethyl methylmalonate derivative and the chiral phase-transfer catalyst.

  • Dissolve the solids in anhydrous toluene.

  • Add the alkyl halide electrophile to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a cryocooler or a dry ice/acetone bath.

  • While stirring vigorously, add the pre-cooled 50% aqueous KOH solution dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

ParameterRecommended SettingRationale
Temperature -20 °C to -40 °CEnhances enantioselectivity by increasing ΔΔG‡.
Base 50% aq. KOHCreates a high concentration of hydroxide at the interface.
Catalyst Loading 1-5 mol%Balances reaction rate and cost; higher loading for difficult substrates.
Solvent TolueneNonpolar solvent favors tight ion pairing, crucial for stereoinduction.

Section 4: Visualizations & Diagrams

Diagram 1: Troubleshooting Poor Stereoselectivity

This decision tree provides a logical workflow for diagnosing and solving issues related to low d.r. or e.e.

G start Problem: Low d.r. or e.e. check_temp Is the reaction run at low temperature (e.g., <= 0°C)? start->check_temp lower_temp Action: Lower the temperature (-40°C to -78°C) check_temp->lower_temp No check_catalyst Is this a catalyst- controlled reaction? check_temp->check_catalyst Yes lower_temp->check_catalyst optimize_catalyst Troubleshoot Catalyst: 1. Increase loading (5-10 mol%) 2. Verify catalyst purity 3. Screen different catalyst scaffolds check_catalyst->optimize_catalyst Yes check_auxiliary Is this an auxiliary- controlled reaction? check_catalyst->check_auxiliary No check_solvent Have different solvents been screened? optimize_catalyst->check_solvent optimize_auxiliary Troubleshoot Auxiliary: 1. Verify auxiliary purity (e.e.) 2. Screen different auxiliaries 3. Evaluate chelation conditions check_auxiliary->optimize_auxiliary Yes check_auxiliary->check_solvent No optimize_auxiliary->check_solvent screen_solvents Action: Screen solvents (Toluene, THF, CH2Cl2, etc.) Consider coordinating vs. non-coordinating effects. check_solvent->screen_solvents No end Selectivity Improved check_solvent->end Yes screen_solvents->end

Caption: A decision tree for troubleshooting poor stereoselectivity.

Diagram 2: Experimental Workflow for Asymmetric Phase-Transfer Catalysis

This diagram illustrates the key steps and phases involved in a typical PTC alkylation reaction.

Caption: Workflow for an asymmetric phase-transfer catalysis reaction.

References

Technical Support Center: Synthesis of 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-2-methyl-3-oxopropanoic acid, also known as methyl methylmalonic acid or monomethyl 2-methylmalonate, is a crucial building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its synthesis, typically involving the alkylation of a malonic ester followed by selective mono-hydrolysis, is a well-established process. However, the path to a high-purity product is often complicated by the formation of several challenging byproducts.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during this synthesis. We will delve into the mechanistic origins of key byproducts, offer actionable strategies to mitigate their formation, and provide detailed protocols for their removal, ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant amount of a di-acid. What is the likely cause?

This is the most common issue and is almost always due to the over-hydrolysis of the diester starting material, dimethyl 2-methylmalonate, leading to the formation of 2-methylmalonic acid. This typically occurs when the reaction time is too long, the temperature is too high, or an excess of base (e.g., KOH) is used.

Q2: After acidification during workup, I notice gas evolution. Is this normal?

Gas evolution (CO2) during or after acidification is a strong indicator that the di-acid byproduct, 2-methylmalonic acid, has formed and is decarboxylating. Malonic acids are susceptible to decarboxylation upon heating, especially in acidic conditions, which yields propanoic acid. To avoid this, conduct the acidification and subsequent extractions at low temperatures (0-5 °C).

Q3: My NMR spectrum shows unreacted starting material. How can I improve conversion?

Incomplete conversion of dimethyl 2-methylmalonate can result from insufficient base, low reaction temperature, or inadequate reaction time. Ensure you are using at least one full equivalent of a strong base like potassium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or GC-MS until the starting material is consumed.

Q4: I am struggling to separate my desired product from the di-acid byproduct by column chromatography. What do you recommend?

Co-elution is a frequent problem due to the similar polarity of the desired mono-acid and the di-acid byproduct. A more effective method is a differential extraction during the workup. After the initial acidification, carefully adjust the pH of the aqueous layer. The desired mono-acid is more soluble in organic solvents at a weakly acidic pH (e.g., 4-5) compared to the more polar di-acid.

Troubleshooting Guide: Specific Byproduct Issues

This section details the formation mechanisms and mitigation strategies for the most prevalent byproducts encountered in the synthesis of this compound.

Byproduct: 2-Methylmalonic Acid (The Di-Acid)

This byproduct arises from the saponification of both methyl ester groups instead of just one.

  • Identification:

    • ¹H NMR (DMSO-d₆): A characteristic broad singlet for the two carboxylic acid protons (disappears on D₂O exchange) typically above 12 ppm, and a single methyl resonance.

    • LC-MS: A molecular ion peak corresponding to a mass of 118.09 g/mol .

  • Mechanism of Formation: The hydrolysis of the second ester group occurs under the same basic conditions as the first, making it a competing reaction. The rate of this second hydrolysis is highly dependent on temperature and the concentration of the hydroxide source.

Diagram: Competing Hydrolysis Pathways

G cluster_main Synthesis & Byproduct Formation cluster_legend Legend A Dimethyl 2-methylmalonate (Starting Material) B This compound (Desired Product) A->B  k1 (1 eq. KOH, MeOH/H2O, 0-25°C) Desired Selective Hydrolysis C 2-Methylmalonic Acid (Di-acid Byproduct) A:e->C:w  k2 (Excess KOH, >25°C) Over-hydrolysis B->C  k3 (Excess KOH, >25°C) Further Hydrolysis l1 Desired Path l2 Side Reaction key1 key2

Caption: Reaction pathways for desired product and di-acid byproduct.

  • Mitigation & Removal Strategies:

StrategyDescriptionCausality
Stoichiometric Control Use precisely 1.0 equivalent of potassium hydroxide (KOH). The purity of the KOH should be accurately known.Limiting the amount of base ensures there is not enough to hydrolyze the second ester group after the first has reacted.
Temperature Management Maintain the reaction temperature at or below room temperature (20-25°C). For highly sensitive reactions, cooling to 0-5°C is recommended.The activation energy for the second hydrolysis (k2, k3) is higher than for the first (k1). Lower temperatures disproportionately slow the undesired reactions.
Reaction Monitoring Track the disappearance of the starting material using TLC or GC. Quench the reaction immediately upon full consumption.Prevents the reaction from continuing, which would allow the slower, undesired second hydrolysis to proceed and form the di-acid.
Differential Extraction During workup, acidify the aqueous layer to a pH of ~7 with a strong acid (e.g., HCl), then extract unreacted diester with a non-polar solvent (e.g., ether). Further acidify to pH 2-3 and extract the desired product.The desired mono-acid has a pKa around 3-4. At a pH of 2-3, it will be fully protonated and extractable into an organic solvent, while the more polar di-acid may remain partially in the aqueous phase.
Byproduct: Methyl Propanoate (Decarboxylation Product)

This byproduct is formed from the thermal or acid-catalyzed decarboxylation of the primary product.

  • Identification:

    • ¹H NMR: Characteristic signals for a propanoate group, including a triplet around 1.1 ppm (CH₃), a quartet around 2.3 ppm (CH₂), and a methyl ester singlet around 3.6 ppm.

    • GC-MS: A low boiling point impurity with a molecular ion peak corresponding to a mass of 88.11 g/mol .

  • Mechanism of Formation: The product is a β-keto acid derivative (malonic acid half-ester), which is thermally unstable and prone to losing CO₂. This process is significantly accelerated by heat and acid.

Diagram: Troubleshooting Workflow for Purity Issues

G cluster_troubleshoot Troubleshooting Path start Reaction Complete. Begin Workup. acidify Acidify Aqueous Layer with conc. HCl start->acidify temp_check Was acidification done at >10°C? acidify->temp_check gas_evol Gas (CO2) evolution observed? temp_check->gas_evol No decarbox High risk of decarboxylation to Methyl Propanoate. ACTION: Keep all workup steps at 0-5°C. temp_check->decarbox Yes extract Extract with Organic Solvent (e.g., EtOAc, Ether) gas_evol->extract No gas_evol->decarbox Yes analyze Analyze Organic Layer (NMR, GC-MS) extract->analyze purity_check Is Purity >95%? analyze->purity_check end_ok Product OK purity_check->end_ok Yes diacid Di-acid byproduct is present. ACTION: Perform differential pH extraction or re-purify. purity_check->diacid No decarbox->gas_evol

Caption: Troubleshooting workflow for workup and purification.

  • Mitigation & Removal Strategies:

StrategyDescriptionCausality
Low-Temperature Workup Perform the acidification and all subsequent extractions in an ice bath (0-5°C).Significantly reduces the rate of decarboxylation, which is highly temperature-dependent.
Avoid Strong Acids Use a milder acid for pH adjustment if possible, or add strong acid slowly while cooling to avoid localized heating.While a strong acid is needed to protonate the carboxylate, rapid addition can cause exothermic reactions that promote decarboxylation.
Careful Distillation If purifying the product by distillation, use high vacuum and the lowest possible temperature to minimize residence time at high temperatures.Reduces the thermal stress on the molecule, preventing decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for selective hydrolysis of malonic esters.

  • Reagents:

    • Dimethyl 2-methylmalonate (1.0 eq)

    • Potassium hydroxide (KOH, pellets, 85% purity assumed, 1.0 eq adjusted for purity)

    • Methanol (MeOH)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve KOH in a 1:1 mixture of MeOH and water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

    • To the cooled KOH solution, add dimethyl 2-methylmalonate dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) or GC-MS until the starting diester is consumed.

    • Once complete, cool the reaction mixture back to 0°C.

    • Slowly add concentrated HCl to the stirred solution until the pH is 2-3. Maintain the temperature below 10°C throughout the acidification.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed by vacuum distillation or crystallization if necessary.

Technical Support Center: Reaction Monitoring of Monomethyl Methylmalonate Transformations by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring transformations of monomethyl methylmalonate (MMMM) using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who leverage NMR for real-time, in situ analysis of reaction kinetics, pathway elucidation, and purity assessment. Here, we move beyond standard protocols to address the specific, nuanced challenges you may encounter, providing not just solutions but the underlying scientific principles to empower your experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the application of NMR to MMMM transformations.

Q1: Why is NMR the preferred method for monitoring my monomethyl methylmalonate reaction?

A1: NMR spectroscopy is an intrinsically quantitative and non-invasive technique, making it ideal for reaction monitoring.[1][2] Unlike chromatographic methods (HPLC, GC) that require calibration curves for each component, the integral of an NMR signal is directly proportional to the number of nuclei, allowing for straightforward quantification of reactants, products, and intermediates from a single spectrum.[1][3] Its non-invasive nature permits in situ monitoring, providing a real-time "movie" of the reaction as it occurs within the magnet, capturing transient species and kinetic data without altering the reaction mixture.[4][5]

Q2: What are the key ¹H NMR signals I should be monitoring for a typical MMMM transformation (e.g., hydrolysis, transesterification)?

A2: The key is to identify unique, well-resolved signals for each species in your reaction. For monomethyl methylmalonate and its common transformation products, you should focus on:

  • Monomethyl Methylmalonate (Reactant):

    • Methoxy protons (-OCH₃): A sharp singlet.

    • Methylene protons (-CH₂-): A singlet adjacent to two carbonyl groups.

  • Methanol (Byproduct/Reactant):

    • Methyl protons (-CH₃): A singlet.

  • Methylmalonic Acid (Hydrolysis Product):

    • Methyl protons (-CH₃): A doublet (if coupled to the methine proton).

    • Methine proton (-CH-): A quartet.

  • New Ester Product (Transesterification Product):

    • Look for the appearance of new signals corresponding to the new alcohol moiety (e.g., a triplet and quartet for an ethyl group in diethyl methylmalonate).[6]

Tracking the decrease in the integral of reactant signals and the corresponding increase in product signals allows for the calculation of conversion and yield over time.

Q3: How do I properly prepare a sample for in situ kinetic analysis?

A3: Proper sample preparation is critical for high-quality kinetic data. The goal is to create a homogeneous sample and initiate the reaction just before or immediately inside the spectrometer.[7]

  • Dissolve Reactants: In a clean vial, dissolve your monomethyl methylmalonate and any other starting materials (except the catalyst or initiator) in the appropriate deuterated solvent (typically 0.6-0.7 mL).[7][8] Ensure complete dissolution.

  • Add Internal Standard: Add a known quantity of a suitable internal standard for quantification (see Q5).

  • Filter: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can ruin magnetic field homogeneity and cause broad peaks.[7]

  • Thermal Equilibration: Place the NMR tube in the spectrometer and allow it to reach the desired reaction temperature. This prevents temperature fluctuations from causing signal drift during the experiment.[9]

  • Initiate the Reaction: The method of initiation depends on the reaction speed. For slow reactions, you can add the catalyst outside the magnet and quickly begin acquisition.[4] For fast reactions, specialized rapid-injection NMR tubes or initiating the reaction with light via a fiber optic cable (for photochemical reactions) inside the spectrometer is preferable.[10]

Q4: What is quantitative NMR (qNMR), and how does it apply to my experiments?

A4: Quantitative NMR (qNMR) is the application of NMR spectroscopy to determine the concentration or purity of a substance.[3][11] It relies on the principle that signal integrals are directly proportional to the molar concentration of the nuclei being observed.[12][13] In reaction monitoring, qNMR is used to calculate the absolute or relative concentrations of reactants and products at each time point. By comparing the integral of an analyte peak to the integral of a known concentration of an internal standard, you can accurately determine its concentration.[3]

Q5: How do I select an appropriate internal standard for qNMR of MMMM transformations?

A5: An ideal internal standard is crucial for accurate quantification. It must meet several criteria:

  • Chemical Inertness: It must not react with any components in the reaction mixture.

  • Signal Resolution: Its NMR signal should be a sharp singlet in a region of the spectrum free from any reactant, product, or solvent signals.[14]

  • Solubility: It must be fully soluble in the reaction solvent.[14]

  • Stability: It should be non-volatile and stable under the reaction conditions.[15]

  • Known Purity: Using a certified reference material (CRM) is highly recommended for the most accurate results.[15][16]

Common Internal Standard Typical Chemical Shift (ppm) Suitable Solvents Notes
1,4-Dioxane~3.7D₂O, CDCl₃, Acetone-d₆Can overlap with some protons, check your system.
Maleic Acid~6.0-6.5D₂O, DMSO-d₆, MeODStable in neutral/acidic conditions.[14]
Dimethyl Sulfone (DMSO₂)~3.1D₂O, CDCl₃, MeODHigh chemical shift, but can be close to MMMM methylene.
3-(Trimethylsilyl)propionic acid (TSP)0.0D₂OExcellent reference (0 ppm), but can bind to proteins.[14]
Dimethylmalonic Acid~1.3-1.4D₂O, Organic SolventsStructurally similar, good for some applications.[17]
Section 2: Core Experimental Protocols

Protocol 1: Sample Preparation for In Situ ¹H NMR Reaction Monitoring

  • Weighing: Accurately weigh ~10-20 mg of monomethyl methylmalonate and the chosen internal standard (e.g., maleic acid, aiming for a ~1:1 molar ratio) into a clean, small glass vial.[7][8]

  • Solvent Addition: Add 0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until all solids are completely dissolved. Visually inspect for any suspended particles.

  • Filtration and Transfer: Tightly pack a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into a 5 mm NMR tube. This step is critical to remove dust and other particulates.

  • Catalyst Preparation: In a separate vial, prepare a concentrated stock solution of your catalyst or initiating reagent.

  • Initiation & Acquisition:

    • Place the NMR tube containing the reactant mixture into the pre-heated NMR probe.

    • Acquire a single spectrum (t=0) before initiation.

    • Carefully add a small, precise volume (e.g., 5-10 µL) of the catalyst stock solution.

    • Immediately begin the arrayed kinetic NMR experiment.

Protocol 2: Setting Up a Kinetic NMR Experiment (Pseudo-2D Array)

This protocol is a generalized guide for Bruker TopSpin software but the principles apply to other systems. The pseudo-2D experiment is preferred for its accurate timing between scans.[4][9]

  • Setup a Standard 1D: Load your prepared sample. Lock, tune, and shim the spectrometer as you would for a standard ¹H experiment.[9]

  • Optimize Parameters: Acquire a quick 1D spectrum. Adjust the spectral width (SW) and transmitter offset (O1) to cover all expected signals. Crucially, optimize the number of scans (NS) to be the minimum required for adequate signal-to-noise (S/N) for your peaks of interest.[4] For many ¹H experiments, NS=1 or 4 is sufficient. A long NS will blur your time points.[4]

  • Set Relaxation Delay (D1): For accurate quantification, set the relaxation delay (D1) to be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton you wish to integrate. A D1 of 30-60 seconds is often a safe starting point if T1 values are unknown.

  • Configure the Array:

    • In TopSpin, this is often done by changing the experiment type to a kinetic program (e.g., zgvd for variable delay).

    • Set up an array of time delays. You can define a list of variable delays (vdlist) to acquire more points at the beginning of the reaction and fewer as it slows down.[9]

    • Define the number of time increments (TD in F1 dimension), which corresponds to the number of spectra you will acquire over the reaction course.

  • Start the Experiment: Initiate the reaction and immediately start the acquisition. The spectrometer will automatically acquire a series of 1D spectra at the time intervals you defined, storing them as a single pseudo-2D dataset.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the NMR monitoring of MMMM transformations in a question-and-answer format.

Q: My signal-to-noise ratio is poor, and I can't accurately integrate the peaks of low-concentration species. What should I do?

A: This is a classic sensitivity problem.

  • Cause: The concentration of your analyte is too low, or you are using too few scans.[18]

  • Solution 1 (Increase Concentration): The most direct solution is to prepare a more concentrated sample. However, be aware that very high concentrations can increase solution viscosity, leading to broader peaks and shimming difficulties.[19]

  • Solution 2 (Increase Scans): You can increase the number of scans (NS) for each time point. Remember that S/N increases with the square root of the number of scans. However, this comes at the cost of time resolution. If your reaction is fast, a long acquisition time for a single point will "blur" the kinetic data, as the reaction proceeds significantly during the measurement.[4] Find a balance that provides acceptable S/N without compromising temporal resolution.

Q: The peaks in my spectra are broad and distorted, making integration unreliable. Why is this happening?

A: Peak broadening is a common issue with several potential causes.

Caption: Troubleshooting workflow for broad NMR peaks.

  • Cause (Poor Shimming): The magnetic field is not uniform across your sample. This is the most common cause.[18][19]

    • Solution: Re-shim the sample. If the reaction causes changes in magnetic susceptibility over time, automated shimming routines between time points may be necessary.[9]

  • Cause (Sample Inhomogeneity): Undissolved particles or precipitate formed during the reaction can severely degrade field homogeneity.

    • Solution: Ensure your initial sample is fully dissolved and filtered. If a precipitate forms during the reaction, it is an inherent feature, but be aware it will degrade spectral quality.

  • Cause (Paramagnetic Impurities): Even trace amounts of paramagnetic metals (e.g., iron, copper from reagents or catalysts) can cause extreme line broadening.[8]

    • Solution: Use high-purity reagents. If contamination is suspected, you may need to purify your starting materials.

Q: My reactant and product signals are overlapping, making quantification impossible. How can I resolve them?

A: Signal overlap is common when the chemical environments of protons are very similar.[20]

  • Solution 1 (Higher Field Strength): If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion increases with field strength, often resolving overlapping signals.

  • Solution 2 (Change Solvent): Changing the deuterated solvent can alter the chemical shifts of your compounds due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₃.[19]

  • Solution 3 (2D NMR): While more time-intensive per scan, a 2D experiment like a COSY or HSQC can help resolve and assign signals that overlap in the 1D spectrum. For online monitoring, ultrafast 2D NMR methods are becoming more accessible.[21]

Q: I am seeing two sets of peaks for my product, suggesting diastereomers, but I expected a single compound. How can I confirm and analyze this?

A: Transformations involving chiral centers or restricted bond rotation can produce diastereomers, which are distinct compounds with different NMR spectra.[20] It's also possible you are observing rotamers (conformational isomers) that are slowly interconverting on the NMR timescale.[22]

  • Confirmation:

    • 2D NOESY/EXSY: This is a powerful method to distinguish between non-interconverting diastereomers and equilibrating species (like rotamers or E/Z isomers).[23][24] Equilibrating species will show "exchange" cross-peaks in the 2D spectrum, while static diastereomers will not.[24]

  • Analysis:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between rotamers and diastereomers. If the species are rotamers, increasing the temperature may cause the separate signals to coalesce into a single, averaged peak as the bond rotation becomes faster than the NMR timescale.[19][22] The diastereomeric ratio of true diastereomers may change with temperature if they are in equilibrium, but they will not coalesce.[23]

    • Quantification: If they are distinct and stable diastereomers, you can quantify their ratio by integrating a well-resolved, non-overlapping peak for each species.[20]

Q: My quantitative results are inconsistent. What are the common pitfalls in qNMR for reaction monitoring?

A: Accurate qNMR requires careful setup and processing.

  • Cause (Incorrect Relaxation Delay): If the relaxation delay (D1) is too short, protons with long T1 values will not fully relax between pulses, leading to signal saturation and underestimated integrals.[25]

    • Solution: Ensure D1 is at least 5x the longest T1 of any peak you are integrating. If you don't know the T1 values, use a conservatively long delay (e.g., 60s).

  • Cause (Poor Phasing and Baseline Correction): Inaccurate phasing or a distorted baseline will lead to significant integration errors.[26]

    • Solution: Manually and carefully phase each spectrum in your kinetic series. Use a high-order polynomial function for baseline correction, ensuring the correction does not distort the peaks of interest.

  • Cause (Integration Region Errors): If peaks shift slightly during the reaction due to changes in the sample matrix, a fixed integration region may start to exclude parts of the peak or include noise.[26]

    • Solution: Manually inspect and adjust the integration regions for each spectrum in the series to ensure they accurately cover the entire peak. Some software packages offer algorithms to automatically follow shifting peaks.[26]

Section 4: Data Analysis Workflow

Once your arrayed NMR data is acquired, a systematic processing workflow is needed to extract kinetic information.

Data_Analysis_Pipeline cluster_acquisition Data Acquisition cluster_processing Spectral Processing cluster_extraction Data Extraction cluster_analysis Kinetic Analysis FID Acquire Pseudo-2D Data (FID vs. Time) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (e.g., to TMS or Standard) Baseline->Reference Integrate Integrate Peaks of Interest (Reactants, Products, Standard) Reference->Integrate Concentration Calculate Concentration vs. Time Integrate->Concentration Plot Plot [C] vs. Time Concentration->Plot Fit Fit Data to Kinetic Model (e.g., First-order, Second-order) Plot->Fit Result Determine Rate Constants (k) Fit->Result

Caption: Workflow for processing kinetic NMR data.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the entire pseudo-2D dataset.[27]

  • Integration: Carefully integrate the selected signals for the reactant, product(s), and the internal standard for each time slice.[26]

  • Concentration Calculation: Use the following formula to determine the concentration of your analyte ([A]) at each time point.[3]

    • [A] = ([Std] * I_A * N_Std) / (I_Std * N_A)

    • Where: I is the integral, N is the number of protons for that signal, Std is the internal standard, and A is the analyte.

  • Kinetic Modeling: Plot the calculated concentrations versus time. Fit this data to appropriate kinetic models (e.g., zero, first, or second-order) using software like Origin, MATLAB, or specialized programs like Dynochem to determine the reaction rate constants.[1]

Section 5: References
  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. --INVALID-LINK--

  • von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. RPTU. --INVALID-LINK--

  • Mantle, M. D., et al. (2019). In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. Magnetic Resonance Imaging, 56, 138-143. --INVALID-LINK--

  • Mantle, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Preprint submitted to Magnetic Resonance Imaging. --INVALID-LINK--

  • Arriaga, D. K., et al. (2020). Design of a combined LED and rapid-injection NMR system for structure elucidations and kinetic analyses. ResearchGate. --INVALID-LINK--

  • BenchChem. Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis. --INVALID-LINK--

  • Peng, C. (2012). for Reaction Monitoring by NMR. Mestrelab Research SL. --INVALID-LINK--

  • Keeler, J. (n.d.). NMR Data Processing. --INVALID-LINK--

  • Saurí, J., et al. (2011). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, 15(6), 1256-1262. --INVALID-LINK--

  • Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. --INVALID-LINK--

  • University of Wisconsin-Madison. Kinetic NMR Experiments. --INVALID-LINK--

  • University of Puget Sound. Sample Preparation. --INVALID-LINK--

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). --INVALID-LINK--

  • Canales, M. I., et al. (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 6(1), 35-40. --INVALID-LINK--

  • University of Ottawa. NMR Sample Preparation. --INVALID-LINK--

  • Biological Magnetic Resonance Bank. bmse000579 Monoethyl Malonate. --INVALID-LINK--

  • ResearchGate. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. --INVALID-LINK--

  • Mestrelab Resources. What is qNMR and why is it important?. --INVALID-LINK--

  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR). --INVALID-LINK--

  • CortecNet. NMR sample preparation guidelines. --INVALID-LINK--

  • ResolveMass. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. --INVALID-LINK--

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. --INVALID-LINK--

  • Gunanathan, C., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24483-24488. --INVALID-LINK--

  • Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10473-10479. --INVALID-LINK--

  • Gunanathan, C., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24483-24488. --INVALID-LINK--

  • ResearchGate. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. --INVALID-LINK--

  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. --INVALID-LINK--

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. --INVALID-LINK--

  • ResearchGate. (2019). Rotamers or Diastereomers? An Overlooked NMR Solution. --INVALID-LINK--

  • Sigma-Aldrich. Dimethylmalonic acid Standard for quantitative NMR, TraceCERT. --INVALID-LINK--

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. --INVALID-LINK--

  • Khatib, M., & Haick, H. (2023). Prospects and challenges of volatile organic compound (VOC) sensors in human healthcare. ACS Nano, 17(10), 8859-8867. --INVALID-LINK--

  • Nicolescu, A., et al. (2022). Monitoring Methylmalonic Aciduria by NMR Urinomics. International Journal of Molecular Sciences, 23(21), 13400. --INVALID-LINK--

  • Quora. (2017). Is it possible to follow reaction kinetics in watery solutions with NMR spectroscopy?. --INVALID-LINK--

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). --INVALID-LINK--

  • HPC Standards GmbH. qNMR Standards. --INVALID-LINK--

  • Ianchis, R., & Nicolescu, A. (2022). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Metabolites, 12(10), 978. --INVALID-LINK--

  • L'Acqua, C., et al. (2022). Detection of Volatile Organic Compounds as an emerging strategy for Parkinson's disease diagnosis and monitoring. Ageing Research Reviews, 81, 101725. --INVALID-LINK--

  • Jacquemmoz, C., et al. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. --INVALID-LINK--

  • Cambridge Isotope Laboratories, Inc. Standards for qNMR. --INVALID-LINK--

  • Ianchis, R., & Nicolescu, A. (2022). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Metabolites, 12(10), 978. --INVALID-LINK--

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). --INVALID-LINK--

  • ChemicalBook. Diethyl methylmalonate(609-08-5) 13C NMR spectrum. --INVALID-LINK--

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). --INVALID-LINK--

  • BenchChem. Troubleshooting poor resolution in NMR spectra of 4-amino-2,3,5-trimethylphenol. --INVALID-LINK--

  • de la Torre, R., et al. (2019). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Sensors, 19(21), 4773. --INVALID-LINK--

References

scaling up monomethyl methylmalonate reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Monomethyl Methylmalonate Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the scale-up of monomethyl methylmalonate (MMM) reactions. This guide is designed to provide you, the researcher and process chemist, with actionable insights and troubleshooting strategies for transitioning your synthesis from the laboratory bench to the pilot plant. As your Senior Application Scientist, my goal is to explain not just the "how," but the fundamental "why" behind each recommendation, grounding our advice in established chemical engineering principles and process safety.

Part 1: Foundational Principles of Scale-Up

Scaling a chemical reaction is not merely about using larger flasks and more reagents. The transition from lab to pilot plant introduces new physical and engineering challenges that can dramatically affect reaction outcomes. The core reason for this is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This fundamental principle impacts three critical areas:

  • Heat Transfer: Many reactions, including the hydrolysis or alkylation steps common in malonate synthesis, are exothermic. In a small lab flask, this heat dissipates quickly. In a large pilot reactor, this heat can accumulate, leading to temperature gradients, increased byproduct formation, or even a dangerous thermal runaway.[1] Effective heat management is arguably the most critical safety and quality consideration during scale-up.

  • Mass Transfer & Mixing: Achieving uniform mixing in a 100 L reactor is far more complex than in a 1 L flask.[2][3] Inefficient mixing can lead to localized areas of high reactant concentration or "hot spots," which can negatively impact reaction rates, selectivity, and yield.[3][4] The goal is to ensure that all molecules experience the same reaction environment, regardless of their location within the vessel.

  • Reaction Kinetics: While the intrinsic chemical kinetics do not change, the observed reaction rate can become limited by the rate of heat or mass transfer. A reaction that is fast and well-behaved in the lab may appear sluggish or uncontrollable at the pilot scale if these physical limitations are not addressed.

Workflow for Successful Scale-Up

Before initiating any pilot-scale run, a structured workflow is essential for identifying potential risks and ensuring a successful outcome.

ScaleUp_Workflow A Lab-Scale Process Optimization B Reaction Hazard Analysis (Calorimetry) A->B  Thermal Data C Define Critical Process Parameters (CPPs) B->C  Safety Limits D Pilot Plant Batch Execution C->D  Operating Instructions E In-Process Control (IPC) & Data Collection D->E  Real-time Data F Downstream Processing & Purification E->F  Crude Product G Final Product Analysis & Batch Review F->G  Purified Product H Refine CPPs for Manufacturing Scale G->H  Process Understanding

Caption: A logical workflow for scaling chemical processes.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of monomethyl methylmalonate reactions, such as its synthesis via selective hydrolysis of dimethyl malonate.

Category A: Reaction Kinetics, Yield, and Purity

Question 1: My yield has dropped significantly at pilot scale compared to the lab. What are the likely causes?

This is one of the most common scale-up challenges. The root cause is often a combination of mass transfer, heat transfer, and reagent addition issues.

Underlying Principles: In the lab, you can often add reagents quickly to a well-stirred flask, and the heat dissipates rapidly. At pilot scale, slow, subsurface addition is required to control the exotherm. If mixing is poor, the added reagent does not disperse quickly, creating localized areas of high concentration. This can promote side reactions, such as the formation of the dialkylated product or other impurities, which consumes your starting material and reduces the yield of the desired monomethyl methylmalonate.[2][5]

Troubleshooting Protocol:

  • Review Mixing Parameters: Is the agitator speed sufficient for the vessel geometry and batch volume? The goal is to achieve good top-to-bottom turnover without splashing. Consult your pilot plant's chemical engineers to determine the optimal stirring regime.[3]

  • Analyze for Byproducts: Take samples throughout the batch and analyze them via HPLC or GC. Are you seeing an increase in malonic acid (from over-hydrolysis) or unreacted dimethyl malonate (from incomplete reaction)? Is a dialkylated species present?[5] Identifying the byproduct points to the root cause.

  • Evaluate Addition Rate & Location: Was the addition rate slow enough to allow the cooling system to keep up? Was the reagent added below the surface of the liquid near the agitator to ensure rapid dispersion? Bypassing, where reagent flows from the inlet to the outlet without reacting, can occur with poor addition strategy.[4]

  • Check for "Hidden" Water: If performing a reaction sensitive to water (e.g., using a strong base for alkylation), ensure all solvents and reagents meet the required specifications at scale. Larger volumes of solvent can introduce more water, which can quench reactive intermediates.

Low_Yield_Troubleshooting Start Low Yield Observed Mixing Investigate Mixing & Mass Transfer Start->Mixing Byproducts Analyze for Byproducts Start->Byproducts Parameters Review Process Parameters Start->Parameters Stirrer Agitator Speed/Design Mixing->Stirrer Baffles Baffle Presence/Design Mixing->Baffles Viscosity Viscosity Changes Mixing->Viscosity Dialkylation Dialkylation? (Over-alkylation) Byproducts->Dialkylation Diacid Diacid? (Over-hydrolysis) Byproducts->Diacid UnreactedSM Unreacted SM? (Stalled Reaction) Byproducts->UnreactedSM Temp Temperature Control (Hot Spots?) Parameters->Temp Addition Reagent Addition (Rate & Location) Parameters->Addition Purity Raw Material Purity Parameters->Purity

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I'm seeing an increase in malonic acid byproduct. How can I improve the selectivity for the mono-ester?

This indicates that the hydrolysis of the second ester group is competing with the first.

Underlying Principles: The selective mono-hydrolysis of a symmetric diester like dimethyl malonate relies on kinetic control.[6][7] The reaction should be stopped once the maximum concentration of the mono-ester is reached, before significant formation of the diacid occurs. At a larger scale, longer reaction times and poor temperature control can lead to over-hydrolysis.

Control Strategies:

  • Precise Base Stoichiometry: Use slightly less than one equivalent of the base (e.g., NaOH or KOH). This ensures there isn't enough base to hydrolyze both ester groups on a large portion of the molecules.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity by slowing down the rate of the second hydrolysis relative to the first.[6]

  • Reaction Monitoring: Implement strict in-process controls (IPCs). Use HPLC to monitor the disappearance of the starting diester and the formation of the mono-ester and diacid. Quench the reaction immediately when the optimal product-to-byproduct ratio is achieved.

Category B: Physical & Engineering Parameters

Question 3: How do I manage the reaction exotherm during scale-up?

Managing the heat of reaction is a critical safety requirement.[1]

Underlying Principles: As a reaction scales, the heat generated increases cubically (with volume), while the ability to remove that heat only increases squarely (with surface area). This mismatch means a reaction that causes a mild 5 °C temperature rise in the lab could boil over or cause a dangerous pressure build-up in a pilot plant reactor.[1]

Methodology for Thermal Hazard Assessment:

  • Perform Reaction Calorimetry: Before any scale-up, use a reaction calorimeter (RC1) to measure the heat of reaction (ΔH), the heat capacity of the reaction mixture (Cp), and the rate of heat evolution.[8][9] This data is non-negotiable for safe scale-up.

  • Calculate Adiabatic Temperature Rise (ΔTad): This is the maximum temperature the reaction could reach if all cooling were to fail (ΔTad = ΔH / Cp). This value determines the potential severity of a thermal runaway.

  • Control the Addition Rate: The safest way to manage an exotherm is to make the reaction "dose-controlled."[1] This means the reagent is added at a rate such that it reacts almost immediately, and the rate of heat generation never exceeds the reactor's maximum cooling capacity. The calorimetry data will allow you to calculate this maximum addition rate.

ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change
Volume 1 L100 L100x increase
Surface Area/Volume Ratio High (~4.8)Low (~0.48)Heat transfer becomes less efficient.[1]
Typical Addition Time 5-10 minutes2-4 hoursAddition must be slowed to match the lower heat removal capability of the larger vessel.
Mixing Mechanism Magnetic Stir BarOverhead Impeller + BafflesMechanical stirring is required for effective mixing in large, viscous volumes.[2][3]
Temperature Monitoring Single probeMultiple probes (top/bottom)Essential for detecting temperature gradients and ensuring uniform conditions.

Question 4: What are the key considerations for reactor and stirrer design?

The choice of reactor and agitation system is critical for mimicking lab conditions at scale.

Underlying Principles: The goal of agitation is to minimize concentration and temperature gradients.[3] The effectiveness depends on the impeller type, its position, the presence of baffles, and the properties of the fluid (viscosity, density).

Recommendations:

  • Reactor Material: Glass-lined or stainless steel reactors are common. Ensure compatibility with all reagents and solvents. For reactions involving acids or bases, glass-lined steel is often preferred.

  • Impeller Type: A pitched-blade turbine (PBT) is often a good general-purpose choice, as it promotes both axial (top-to-bottom) and radial flow. For more viscous mixtures, an anchor or helical impeller might be necessary.

  • Baffles: Baffles are crucial! They are vertical plates on the reactor wall that disrupt vortex formation and convert swirling motion into effective top-to-bottom mixing. A vortex might look like good mixing, but it is actually very inefficient.

Category C: Downstream Processing & Purification

Question 5: What is the most effective way to purify monomethyl methylmalonate at pilot scale?

While lab-scale purification might involve column chromatography, this is generally not feasible at the pilot scale.

Underlying Principles: The purification method must be robust, scalable, and cost-effective. For monomethyl methylmalonate, which has a different boiling point from the starting dimethyl malonate and the non-volatile malonic acid, distillation is the preferred industrial method.[6]

Step-by-Step Purification Protocol (Post-Workup):

  • Acidification & Extraction: After the reaction is complete and quenched, carefully acidify the aqueous mixture with an acid like HCl to a pH of ~2. This protonates the carboxylate of the monomethyl malonate, making it extractable into an organic solvent.

  • Solvent Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[10] Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine to remove excess water. Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Concentrate the dried organic solution under reduced pressure using a rotary evaporator or the reactor's distillation assembly to remove the bulk solvent.

  • Vacuum Distillation: Transfer the crude oil to a distillation setup. The separation of dimethyl malonate, monomethyl malonate, and residual malonic acid is straightforward due to their different boiling points.[6] Collect the fraction corresponding to the pure monomethyl malonate.

Category D: Safety & Handling

Question 6: What are the primary safety hazards I should be aware of when handling these materials at scale?

Beyond the thermal hazards of the reaction itself, the chemicals involved have their own handling requirements.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves appropriate for the chemicals being used.[11][12]

  • Ventilation: Handle all reagents in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

  • Material Handling: Monomethyl methylmalonate and its precursors should be stored in a cool, dry, well-ventilated place in tightly sealed containers.[11][13] Keep them separate from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[11][14][15]

  • Spill Response: Have appropriate spill kits available. Storage areas should be equipped with spill containment measures.[14]

  • Waste Disposal: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[11][13]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methoxy-2-methyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Methoxy-2-methyl-3-oxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, benchmarked against structurally related analogues. By delving into the nuances of chemical shifts and coupling constants, we aim to provide a practical framework for the structural elucidation of similar small molecules.

Introduction to NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, a dicarboxylic acid monoester, NMR serves as a definitive method for structural confirmation and purity assessment. The precise chemical environment of each proton and carbon atom is reflected in its unique resonance frequency, or chemical shift, while interactions between neighboring nuclei give rise to characteristic splitting patterns (coupling). This guide will dissect these spectral signatures to build a comprehensive understanding of the target molecule and its analogues.

¹H and ¹³C NMR Data of this compound

The experimental NMR data for this compound, acquired in deuterochloroform (CDCl₃), is summarized below.

Table 1: ¹H and ¹³C NMR Data for this compound

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm) Assignment
9.42br. s, 1H (COOH)175.38C=O (Carboxylic Acid)
3.73s, 3H (OCH₃)170.16C=O (Ester)
3.47q, J = 7.2 Hz, 1H (CH)52.39OCH₃
1.43d, J = 7.2 Hz, 3H (CH₃)45.45CH
13.08CH₃

Data sourced from ChemicalBook.[1]

Spectral Interpretation

The ¹H NMR spectrum exhibits a broad singlet at 9.42 ppm, characteristic of a carboxylic acid proton. The methoxy group protons resonate as a sharp singlet at 3.73 ppm. The methine proton at the α-carbon appears as a quartet at 3.47 ppm due to coupling with the adjacent methyl group protons. These methyl protons, in turn, are observed as a doublet at 1.43 ppm, confirming the connectivity. The identical coupling constant (J = 7.2 Hz) for the quartet and the doublet provides definitive evidence for their mutual coupling.

In the ¹³C NMR spectrum, the two carbonyl carbons are well-resolved, with the carboxylic acid carbonyl appearing further downfield at 175.38 ppm compared to the ester carbonyl at 170.16 ppm. The methoxy carbon is found at 52.39 ppm. The α-carbon (methine) and the methyl carbon resonate at 45.45 ppm and 13.08 ppm, respectively.

Comparative NMR Analysis

To better understand the structure-spectra relationship, we will compare the NMR data of this compound with two structurally related compounds: 3-Methoxy-3-oxopropanoic acid (monomethyl malonate) and 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Alternative 1: 3-Methoxy-3-oxopropanoic acid (Monomethyl Malonate)

This compound lacks the methyl group at the α-position, providing a baseline for understanding the effect of α-substitution.

Table 2: ¹H and ¹³C NMR Data for 3-Methoxy-3-oxopropanoic acid

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm) Assignment
10.88br s, 1H (COOH)171.33C=O (Carboxylic Acid)
3.78s, 3H (OCH₃)167.09C=O (Ester)
3.47s, 2H (CH₂)52.51OCH₃
40.52CH₂

Data sourced from J-Stage.[2]

Comparison: The most notable difference in the ¹H NMR spectrum is the appearance of a singlet at 3.47 ppm for the two α-protons in monomethyl malonate, in contrast to the quartet and doublet observed for the methylated analogue. In the ¹³C NMR spectrum, the α-carbon of monomethyl malonate is a methylene (CH₂) and resonates at 40.52 ppm, which is upfield compared to the methine (CH) in the target compound (45.45 ppm). This downfield shift in the target compound is due to the electron-donating effect of the additional methyl group.

Alternative 2: 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Table 3: Predicted ¹H and ¹³C NMR Data for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm) Assignment
~11-12br. s, 1H (COOH)~176-178C=O (Carboxylic Acid)
~3.7s, 3H (OCH₃)~172-174C=O (Ester)
~1.5s, 6H (2 x CH₃)~52-53OCH₃
~50-55C(CH₃)₂
~20-252 x CH₃

Rationale for Prediction: In the ¹H NMR spectrum, the α-carbon has no attached protons, thus the characteristic quartet and doublet will be absent. The six protons of the two equivalent methyl groups are expected to appear as a singlet, likely shifted slightly downfield from the methyl doublet of the monomethylated compound due to the presence of two electron-withdrawing carbonyl groups on the same carbon. The methoxy and carboxylic acid protons are expected to have similar chemical shifts to the other compounds. In the ¹³C NMR spectrum, the quaternary α-carbon would be expected to be further downfield than the methine carbon of the target compound. The two equivalent methyl carbons would also show a characteristic signal.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in lower sensitivity.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for non-polar to moderately polar compounds. The deuterium in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube. Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Step 2: Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

  • Shimming: The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, well-resolved spectral lines.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission.

  • ¹H NMR Acquisition:

    • Pulse Angle: A 30-45° pulse is typically used for routine spectra to allow for a shorter relaxation delay between scans.

    • Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.

    • Number of Scans (NS): For a sample of this concentration, 8-16 scans are generally adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Angle: A 30-45° pulse is used to reduce the time needed for all carbons, especially quaternary carbons with long relaxation times, to return to equilibrium.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required, leading to longer acquisition times.

    • Proton Decoupling: Broadband proton decoupling is employed to collapse the carbon signals into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Step 3: Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier Transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and processing.

Structural Influence on NMR Spectra

The observed differences in the NMR spectra of this compound and its analogues can be directly attributed to their structural variations, specifically the degree of methylation at the α-carbon.

References

comparing reactivity of monomethyl methylmalonate and dimethyl malonate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Monomethyl Methylmalonate and Dimethyl Malonate for Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and drug development, the choice of a C-C bond forming reagent is a critical decision that can significantly impact reaction efficiency, yield, and scalability. Among the plethora of available building blocks, malonic acid esters are workhorse nucleophiles, prized for their versatility in alkylations, acylations, and condensation reactions. This guide provides an in-depth, data-driven comparison of two closely related yet distinct malonates: dimethyl malonate (DMM) and monomethyl methylmalonate (MMMM) . Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting between these reagents for their synthetic campaigns.

Molecular Structure and Electronic Profile: The Foundation of Reactivity

At first glance, DMM and MMMM appear structurally similar. However, the seemingly minor difference of a single methyl group on the α-carbon of MMMM introduces significant steric and electronic consequences that govern their reactivity.

CompoundStructureMolar Mass ( g/mol )pKa (in DMSO)
Dimethyl Malonate (DMM)
alt text
132.12~15.9
Monomethyl Methylmalonate (MMMM)
alt text
146.14~18.1

Data sourced from publicly available chemical databases and may vary slightly depending on the solvent and experimental conditions.

The α-protons of malonic esters are acidic due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups. In dimethyl malonate, both α-protons are equivalent and readily abstracted by a suitable base. In contrast, monomethyl methylmalonate possesses only one acidic α-proton. The presence of the methyl group on the α-carbon in MMMM has a twofold effect:

  • Electronic Effect: The methyl group is an electron-donating group (EDG) through induction. This inductive effect pushes electron density towards the α-carbon, making the corresponding carbanion slightly less stable compared to the carbanion of DMM. A less stable carbanion implies a weaker acid. This is reflected in the higher pKa of MMMM compared to DMM, indicating that a stronger base is required to deprotonate MMMM quantitatively.

  • Steric Effect: The methyl group introduces steric hindrance around the α-carbon. This steric bulk can impede the approach of both the base for deprotonation and the electrophile in subsequent reactions, leading to slower reaction rates.

Comparative Reactivity in Key Transformations

The structural and electronic differences between DMM and MMMM manifest in their reactivity profiles across various synthetic transformations.

Alkylation Reactions

Alkylation of malonic esters is a cornerstone of synthetic organic chemistry. The general mechanism involves deprotonation to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide.

  • Reaction Rates: Due to lower steric hindrance and greater acidity, DMM generally exhibits faster reaction rates in alkylations compared to MMMM under identical conditions. The enolate of DMM is more accessible to electrophiles.

  • Dialkylation: A significant consideration when using DMM is the potential for dialkylation, where a second alkyl group is introduced at the α-carbon.[1] This can lead to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired mono-alkylated product.[1] MMMM, having only one acidic proton, inherently avoids this issue, offering a cleaner reaction profile for mono-alkylation.

  • Choice of Base: The selection of the base is critical. For DMM, sodium methoxide in methanol is a common choice to avoid transesterification. For MMMM, a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary to achieve complete deprotonation and drive the reaction to completion, especially with less reactive electrophiles.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Malonate Malonate Enolate Enolate Malonate->Enolate + Base Base Base Enolate_2 Enolate Electrophile Electrophile Alkylated_Product Alkylated_Product Enolate_2->Alkylated_Product + Electrophile (R-X)

Caption: General workflow for malonic ester alkylation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (like a malonic ester) and a carbonyl compound (aldehyde or ketone) to form a new C=C double bond.

  • Reactivity: DMM is generally more reactive in Knoevenagel condensations due to the higher acidity of its α-protons, facilitating the initial deprotonation step which is often rate-limiting.

  • Product Structure: The product derived from DMM will have two ester groups on the same vinylic carbon, offering opportunities for further functionalization. The product from MMMM will have one ester group and one methyl group, which can influence the stereochemistry and subsequent reactivity of the double bond.

Experimental Protocols

To provide a practical context, we present standardized protocols for the mono-alkylation of both DMM and MMMM.

Protocol 1: Mono-alkylation of Dimethyl Malonate

Objective: To synthesize dimethyl benzylmalonate.

Materials:

  • Dimethyl malonate (1.0 eq)

  • Sodium methoxide (1.05 eq)

  • Anhydrous Methanol

  • Benzyl bromide (1.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous methanol.

  • Add sodium methoxide portion-wise at 0 °C.

  • Add dimethyl malonate dropwise via syringe. Stir for 30 minutes at 0 °C to form the enolate.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Self-Validation:

  • Monitor reaction progress by TLC or GC-MS.

  • The formation of a white precipitate (NaBr) is an indicator of reaction progression.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Alkylation of Monomethyl Methylmalonate

Objective: To synthesize monomethyl benzylmethylmalonate.

Materials:

  • Monomethyl methylmalonate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C and add monomethyl methylmalonate dropwise. (Caution: H2 gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Desired Product Mono_Alkylated Mono-Alkylated? Start->Mono_Alkylated Di_Alkylated Di-Alkylated? Mono_Alkylated->Di_Alkylated No MMMM Use Monomethyl Methylmalonate (MMMM) Mono_Alkylated->MMMM Yes DMM_Controlled Use Dimethyl Malonate (DMM) with controlled stoichiometry Di_Alkylated->DMM_Controlled No, but starting from unsubstituted malonate DMM_Excess Use Dimethyl Malonate (DMM) with >2 eq. of base and alkylating agent Di_Alkylated->DMM_Excess Yes

Caption: Decision tree for selecting the appropriate malonate.

Summary and Recommendations

FeatureDimethyl Malonate (DMM)Monomethyl Methylmalonate (MMMM)
Acidity (α-H) More acidic (lower pKa)Less acidic (higher pKa)
Nucleophilicity Generally more reactiveLess reactive
Steric Hindrance LowerHigher
Dialkylation Risk HighNone
Base Requirement Weaker bases (e.g., alkoxides)Stronger bases (e.g., NaH, LDA)
Ideal Use Case Synthesis of di-substituted acetic acids; when higher reactivity is needed.Clean synthesis of mono-substituted acetic acids; avoiding product mixtures.

Recommendation:

  • For the synthesis of mono-substituted target molecules where product purity and avoidance of challenging separations are paramount, monomethyl methylmalonate is the superior choice. The inherent inability to undergo dialkylation provides a significant process advantage.

  • For the synthesis of di-substituted molecules, or when the mono-alkylated product is significantly less reactive towards a second alkylation, dimethyl malonate is the reagent of choice. It is also a more cost-effective starting material for large-scale syntheses where a dialkylated impurity can be tolerated or easily removed.

The selection between DMM and MMMM is a strategic one that should be guided by the specific synthetic target and the overall process goals. Understanding the fundamental differences in their reactivity, as outlined in this guide, is key to developing robust and efficient synthetic routes in drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust quantification of key chemical entities is a cornerstone of modern drug development and chemical research. 3-Methoxy-2-methyl-3-oxopropanoic acid, a dicarboxylic acid monoester, serves as a critical building block in various synthetic pathways. Its purity, stability, and concentration must be determined with unimpeachable accuracy to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, presents detailed validation workflows grounded in international regulatory standards, and offers pragmatic, field-tested insights to guide researchers in selecting the optimal analytical strategy for their specific needs.

The Imperative of Method Validation in a Regulated Environment

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that form the bedrock of this process.[3][4][5][6] The objective of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] This ensures the integrity of the data generated, which is paramount for regulatory submissions and ensuring product quality.[8][9]

The core performance characteristics evaluated during validation are universally recognized and include specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]

Understanding the Analyte: this compound

To select and validate an appropriate analytical method, we must first consider the physicochemical properties of the target analyte.

  • Structure: this compound (C₅H₈O₄, MW: 132.11 g/mol ) possesses both a carboxylic acid and a methyl ester functional group.[13][14]

  • Polarity: The presence of the carboxylic acid makes the molecule polar and capable of hydrogen bonding.

  • Volatility: It is a relatively non-volatile liquid.[15]

  • Chromophore: The molecule lacks a strong UV chromophore, which presents a challenge for highly sensitive UV-based detection.

These properties guide our initial selection of potential analytical techniques. The polarity and low volatility suggest that High-Performance Liquid Chromatography (HPLC) is a natural starting point. Gas Chromatography (GC) would be challenging without chemical modification, a crucial consideration we will explore. Finally, Nuclear Magnetic Resonance (NMR) offers a universal detection method independent of optical properties.

A Visual Overview of the Validation Workflow

A structured approach to validation is essential for ensuring all parameters are adequately tested and documented. The process follows a logical sequence from planning to final reporting.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation P Define Analytical Target Profile (ATP) (Purpose, Performance Requirements) D Develop Validation Protocol (Experiments, Acceptance Criteria) P->D S Specificity (Forced Degradation, Blank Analysis) D->S L Linearity, Range, LOD, LOQ (Calibration Curve Analysis) S->L A Accuracy (Spike/Recovery Studies) L->A P1 Precision (Repeatability, Intermediate) A->P1 R Robustness (Deliberate Parameter Variation) P1->R V Validation Report Compilation (Summarize Data, Assess Criteria) R->V M Method Finalization & SOP Creation V->M

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Validation Strategies

We will now compare three distinct analytical methods, providing a detailed validation protocol for each and summarizing the expected performance data.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Expert Rationale: RP-HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness in separating polar to moderately nonpolar compounds. Given the analyte's carboxylic acid group, a reversed-phase column (like a C18) with an acidified aqueous mobile phase is the logical choice. The acid suppresses the ionization of the carboxyl group, leading to better retention and improved peak shape. Due to the lack of a strong chromophore, UV detection will likely be performed at a low wavelength (e.g., 210-220 nm) to capture the carboxyl end-absorption.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Validation Parameter Execution:

    • Specificity: Perform forced degradation studies by exposing the analyte solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress. Inject a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time. The goal is to demonstrate that degradants do not co-elute with the main peak.[11]

    • Linearity: Prepare a stock solution of the reference standard and perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

    • Range: The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified upper and lower concentrations.[10]

    • Accuracy: Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.

    • Limit of Quantitation (LOQ) & Detection (LOD): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[2][16] A common approach is to use signal-to-noise ratios, where a ratio of 10:1 is typical for the LOQ and 3:1 for the LOD.

    • Robustness: Deliberately introduce small variations to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak area.[8]

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte RtPeak purity > 0.995
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%≤ 1.0%
Intermediate ≤ 2.0%≤ 1.5%
LOQ S/N ≥ 10~5 µg/mL
Robustness System suitability passesNo significant impact
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: Direct GC analysis of this compound is not feasible due to its low volatility and the presence of an active carboxylic proton.[17] Therefore, chemical derivatization is mandatory. Silylation, which replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, is the most common approach. This increases volatility and thermal stability, making the analyte suitable for GC. The mass spectrometer provides exceptional specificity through mass-to-charge ratio detection and structural confirmation via fragmentation patterns.

  • Derivatization & GC-MS Conditions:

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Reaction: Evaporate the sample solvent to dryness. Add 100 µL of BSTFA + 1% TMCS and 100 µL of a non-polar solvent (e.g., Pyridine). Heat at 70°C for 30 minutes.

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Initial 70°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z. Use Selected Ion Monitoring (SIM) for quantification, selecting a specific, abundant ion for the derivatized analyte.

  • Validation Parameter Execution:

    • Specificity: Analyze a derivatized blank and placebo. The specificity is inherently high due to MS detection. Analyze forced degradation samples to ensure that degradant peaks are chromatographically separated or have different mass spectra.

    • Linearity, Range, Accuracy, Precision: Follow the same principles as for HPLC, but perform the derivatization step on each standard and sample preparation. Consistency in the derivatization reaction is critical for good precision.

    • LOQ/LOD: Determined via serial dilutions and assessing the signal-to-noise ratio of the primary quantifier ion in SIM mode.

    • Robustness: Evaluate the effect of variations in derivatization time/temperature (±5 min, ±5°C) and GC oven ramp rate (±1°C/min).

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at Rt and m/zConfirmed by mass spectra
Linearity (r²) ≥ 0.9980.9991
Range 1 - 50 µg/mLConfirmed
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (% RSD) Repeatability ≤ 3.0%≤ 2.0%
Intermediate ≤ 3.0%≤ 2.5%
LOQ S/N ≥ 10~0.1 µg/mL
Robustness System suitability passesNo significant impact
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Expert Rationale: ¹H qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. Instead, it relies on comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known concentration and purity.[18] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful primary ratio method.[19] This is ideal for certifying reference materials or when an identical standard is unavailable.

  • Sample Preparation & NMR Parameters:

    • Internal Standard (IS): Choose a certified standard with a simple spectrum and signals that do not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone).

    • Preparation: Accurately weigh both the analyte and the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: A long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is critical for accurate integration. Typically, D1 is set to 30-60 seconds. A 90° pulse angle should be accurately calibrated.

  • Validation Parameter Execution:

    • Specificity: The high resolution of NMR provides excellent specificity. Overlapping signals are the primary concern. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm signal assignments.

    • Linearity & Range: Prepare samples with varying weight ratios of the analyte to the internal standard. Plot the measured molar ratio against the gravimetric molar ratio.

    • Accuracy: Accuracy is inherent to the primary nature of the method, provided the internal standard is certified and weighing is precise. It can be verified by comparing the qNMR result to that of an orthogonal, validated method like HPLC.

    • Precision: Assessed by preparing and analyzing multiple (n≥6) independent samples of the analyte and internal standard.

    • LOQ/LOD: Determined by the signal-to-noise ratio achievable for the analyte signal at low concentrations.

    • Robustness: Test the effect of varying the relaxation delay (e.g., D1 = 30s vs 60s) and the number of scans.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Resolved signals for analyte & ISBaseline resolution achieved
Linearity (r²) ≥ 0.9990.9998
Range 1 - 20 mg/mLConfirmed
Accuracy (% Purity) ± 0.5% of orthogonal method99.7% (vs. 100.0% theoretical)
Precision (% RSD) Repeatability ≤ 1.0%≤ 0.5%
Intermediate ≤ 1.5%≤ 1.0%
LOQ S/N ≥ 10~0.5 mg/mL
Robustness Results stable with longer D1No significant impact

Senior Application Scientist's Recommendation: Selecting the Right Tool

The choice of analytical method is not merely a matter of performance but of strategic fit. Each validated method serves a different purpose within the research and development lifecycle.

G start What is the primary analytical need? q1 Routine QC & High Throughput? start->q1 q2 Need for High Sensitivity & Structural Confirmation? q1->q2 No res1 Use Validated RP-HPLC-UV Method q1->res1 Yes q3 Certifying a Reference Standard or No Standard Available? q2->q3 No res2 Use Validated GC-MS Method q2->res2 Yes q3->res1 No res3 Use Validated qNMR Method q3->res3 Yes

Caption: Decision tree for selecting an analytical method.

  • For Routine Quality Control (QC) and Stability Testing: The RP-HPLC-UV method is the undisputed choice. Its operational simplicity, high throughput, and excellent precision make it ideal for analyzing large numbers of samples in a regulated environment. While its sensitivity is lower than GC-MS, it is typically more than sufficient for assay and purity testing.

  • For Impurity Identification and Trace Analysis: The GC-MS method is superior when the highest levels of specificity and sensitivity are required. Its ability to provide mass spectral data is invaluable for identifying unknown impurities or degradation products. The trade-off is a more complex sample preparation (derivatization) and lower throughput compared to HPLC.

  • For Reference Standard Certification and Absolute Quantification: qNMR stands alone as the definitive method. When you need to assign a precise purity value to a new batch of reference material or quantify the analyte without a pre-certified standard, qNMR is the most direct and accurate technique. Its requirements for high-field instrumentation and expertise make it a specialized tool rather than a routine QC method.

By selecting and validating the appropriate analytical method based on the specific scientific question, researchers and drug developers can ensure data of the highest quality, reliability, and regulatory acceptance.

References

A Comparative Guide to the Synthetic Routes of Monomethyl Methylmalonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Monomethyl methylmalonate (MMAM) is a pivotal building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its unique bifunctional nature, possessing both a reactive ester and a carboxylic acid group on a methylated backbone, renders it a versatile intermediate for introducing methylmalonyl moieties. The choice of synthetic route to this valuable compound can significantly impact the efficiency, cost-effectiveness, and environmental footprint of a multi-step synthesis. This guide provides a comparative analysis of various synthetic pathways to monomethyl methylmalonate, offering in-depth technical insights and experimental data to inform your selection process.

Introduction: The Significance of Monomethyl Methylmalonate in Organic Synthesis

Monomethyl methylmalonate serves as a key precursor in the production of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its structure allows for a variety of chemical transformations, including esterification, amidation, and decarboxylation, making it a valuable tool for constructing complex molecular architectures. The demand for efficient and scalable methods for its synthesis is therefore of paramount importance to the pharmaceutical and chemical industries.

Comparative Analysis of Synthetic Routes

This guide will explore and compare the following prominent synthetic routes to monomethyl methylmalonate:

  • Selective Monohydrolysis of Dimethyl Methylmalonate: A widely utilized and well-documented method.

  • Direct Esterification of Methylmalonic Acid: A classical approach with specific considerations.

  • Synthesis via Meldrum's Acid: An alternative route offering potential advantages in specific contexts.

For each route, we will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses.

Route 1: Selective Monohydrolysis of Dimethyl Methylmalonate

The selective monohydrolysis, or monosaponification, of dimethyl methylmalonate is arguably the most common and practical method for the laboratory-scale and large-scale synthesis of monomethyl methylmalonate.[2] This approach leverages the differential reactivity of the two ester groups in a controlled manner to favor the formation of the desired monoacid-monoester.

Causality Behind Experimental Choices

The success of this reaction hinges on the careful control of stoichiometry and reaction conditions to prevent the formation of the diacid (methylmalonic acid) and to minimize the amount of unreacted starting material. The use of a slight excess of a strong base, such as potassium hydroxide (KOH), in a mixed solvent system at low temperatures is crucial. The presence of a co-solvent like tetrahydrofuran (THF) or acetonitrile enhances the solubility of the diester in the aqueous base, facilitating a more controlled reaction.[3] Low temperatures (typically 0 °C) are employed to temper the rate of hydrolysis, thereby increasing the selectivity for the mono-saponified product.

Experimental Protocol: A Self-Validating System

A representative and optimized protocol for the selective monohydrolysis of dimethyl methylmalonate is detailed below. The integrity of this protocol is validated by the clear separation of the product from byproducts and starting materials during workup and purification, as confirmed by standard analytical techniques.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl methylmalonate (1 equivalent) in a mixture of THF and water at 0 °C.

  • Base Addition: Slowly add a solution of potassium hydroxide (1.0-1.2 equivalents) in water to the reaction mixture while maintaining the temperature at 0 °C. The slow addition is critical to maintain selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate salt, rendering the monomethyl methylmalonate extractable into an organic solvent.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure monomethyl methylmalonate.

Data Presentation:
ParameterValueReference
Starting Material Dimethyl Methylmalonate[2]
Reagents Potassium Hydroxide, HCl[2]
Solvent THF/Water[3]
Temperature 0 °C[3]
Reaction Time ~1-2 hours[2]
Yield 80-90%[4]
Purity >98% after distillation[2]

Visualization of the Workflow:

Monohydrolysis_Workflow Start Dissolve Dimethyl Methylmalonate in THF/Water at 0 °C Add_Base Slowly Add Aqueous KOH Start->Add_Base React Stir at 0 °C (Monitor by TLC) Add_Base->React Acidify Acidify with HCl to pH ~2 React->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, Concentrate, and Vacuum Distill Extract->Purify Product Pure Monomethyl Methylmalonate Purify->Product

Caption: Workflow for the selective monohydrolysis of dimethyl methylmalonate.

Route 2: Direct Esterification of Methylmalonic Acid

The direct esterification of methylmalonic acid with methanol, often catalyzed by a strong acid (Fischer esterification), presents another viable synthetic route. This method is conceptually straightforward but requires careful control to favor the formation of the monoester over the diester.

Causality Behind Experimental Choices

The key to achieving high selectivity for the monoester in a Fischer esterification of a dicarboxylic acid is to control the stoichiometry of the alcohol. Using a limited amount of methanol (ideally one equivalent) can favor the formation of the monomethyl ester. The reaction is typically conducted in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon.[5] The removal of water as it is formed can drive the equilibrium towards the products.

Experimental Protocol: A Self-Validating System

The following protocol outlines a general procedure for the direct esterification of methylmalonic acid. The purity of the final product can be rigorously assessed by chromatographic and spectroscopic methods to validate the success of the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Combine methylmalonic acid (1 equivalent) and methanol (1-1.2 equivalents) in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and collect the water that azeotropically distills with the toluene in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by vacuum distillation or column chromatography.

Data Presentation:
ParameterValueReference
Starting Material Methylmalonic Acid[5]
Reagents Methanol, Sulfuric Acid[5]
Solvent TolueneN/A
Temperature RefluxN/A
Reaction Time Several hoursN/A
Yield Moderate to Good (variable)N/A
Purity Dependent on purification methodN/A

Visualization of the Reaction Pathway:

Fischer_Esterification cluster_reactants Reactants cluster_products Products MMA Methylmalonic Acid Catalyst H₂SO₄ (catalyst) MeOH Methanol MMAM Monomethyl Methylmalonate Water Water Catalyst->MMAM +

Caption: Fischer esterification of methylmalonic acid.

Route 3: Synthesis via Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that can serve as a versatile starting material for the synthesis of monoesters of malonic acids.[6][7] This route involves the reaction of a methylated Meldrum's acid derivative with methanol.

Causality Behind Experimental Choices

The high acidity of the C-5 protons of Meldrum's acid facilitates its alkylation. Subsequent reaction of the alkylated Meldrum's acid with an alcohol, such as methanol, leads to the opening of the dioxinone ring to form the corresponding monoester. This method can offer good control and high yields, as the ring-opening reaction is generally efficient and selective. The choice of a methylated Meldrum's acid derivative as the starting material directly leads to the desired methylmalonate backbone.

Experimental Protocol: A Self-Validating System

A general protocol for the synthesis of monomethyl methylmalonate from a methylated Meldrum's acid derivative is provided below. Characterization of the product by spectroscopic methods will confirm the successful formation of the target molecule.

Step-by-Step Methodology:

  • Preparation of Methylated Meldrum's Acid: Synthesize 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's acid and a methylating agent. This step is a prerequisite and various methods exist for this transformation.[8]

  • Reaction with Methanol: Dissolve the methylated Meldrum's acid derivative in excess methanol.

  • Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating. The progress can be monitored by TLC.

  • Workup and Purification: Once the reaction is complete, the excess methanol is removed under reduced pressure. The resulting crude product can then be purified by vacuum distillation or column chromatography to yield pure monomethyl methylmalonate.

Data Presentation:
ParameterValueReference
Starting Material 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione[8]
Reagents Methanol[6]
Solvent Methanol (reagent and solvent)[6]
Temperature Room Temperature to RefluxN/A
Reaction Time VariableN/A
Yield Potentially HighN/A
Purity Dependent on purificationN/A

Visualization of the Logical Relationship:

Meldrums_Acid_Route Meldrums_Acid Meldrum's Acid Methylation Methylation Meldrums_Acid->Methylation Methylated_Meldrum 5-Methyl-2,2-dimethyl- 1,3-dioxane-4,6-dione Methylation->Methylated_Meldrum Methanolysis Reaction with Methanol Methylated_Meldrum->Methanolysis Product Monomethyl Methylmalonate Methanolysis->Product

Caption: Synthetic pathway from Meldrum's acid to monomethyl methylmalonate.

Comparative Summary and Green Chemistry Considerations

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

FeatureSelective MonohydrolysisDirect EsterificationSynthesis via Meldrum's Acid
Starting Material Cost Moderate (Dimethyl Methylmalonate)Low (Methylmalonic Acid)High (Meldrum's Acid)
Reagent Cost Low (KOH, HCl)Low (Methanol, H₂SO₄)Low (Methanol)
Yield High (80-90%)[4]Moderate to Good (Variable)Potentially High
Selectivity High with careful controlModeratePotentially High
Scalability Demonstrated for large scale[2]Potentially scalableLess common for large scale
Safety Considerations Handling of strong base and acidHandling of concentrated acidHandling of Meldrum's acid derivatives
Green Chemistry Metrics Good atom economy, but uses organic solvent for extraction.[9]Good atom economy, potential for azeotropic water removal.[10]Multi-step process may lower overall atom economy.[11]
Ease of Purification Relatively straightforward (distillation)Can be challenging due to mixture of productsDependent on reaction completeness

From a green chemistry perspective, the direct esterification method, especially if conducted with minimal solvent and efficient water removal, could be considered advantageous.[10] However, the selective monohydrolysis route is well-optimized and provides high yields and purity on a large scale, making it a robust and reliable choice in many industrial settings.[2] The Meldrum's acid route, while elegant, is often hampered by the cost and availability of the starting material.

Analytical Characterization: The Self-Validating System

A critical aspect of any synthetic protocol is the ability to reliably characterize the final product and confirm its purity. For monomethyl methylmalonate, a combination of spectroscopic and chromatographic techniques provides a robust self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of monomethyl methylmalonate is expected to show a characteristic singlet for the methyl ester protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to a 3:2:1 ratio.[12]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and carboxylic acid, the methoxy carbon, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, as well as a broad O-H stretching band for the carboxylic acid.[13]

  • Chromatographic Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the distilled product and to identify any volatile impurities.[14]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of monomethyl methylmalonate and for detecting non-volatile impurities.[15]

By employing these analytical techniques, researchers can confidently verify the identity and purity of their synthesized monomethyl methylmalonate, ensuring the reliability of their experimental outcomes.

Conclusion and Recommendations

The synthesis of monomethyl methylmalonate can be successfully achieved through several distinct routes.

  • For high-yield, reliable, and scalable production , the selective monohydrolysis of dimethyl methylmalonate stands out as the most well-established and optimized method. Its predictability and the straightforward purification make it an excellent choice for both academic and industrial laboratories.

  • The direct esterification of methylmalonic acid offers a potentially more atom-economical and cost-effective alternative, particularly if the starting diacid is readily available and the reaction conditions can be finely tuned to maximize monoester formation.

  • The synthesis via Meldrum's acid provides an elegant, albeit often more expensive, route that may be advantageous for specific applications where the unique reactivity of Meldrum's acid derivatives is beneficial.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, including scale, cost constraints, available starting materials, and desired purity levels. By carefully considering the experimental data and practical insights provided in this guide, you can make an informed decision to select the most appropriate method for your synthetic endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Methoxy-2-methyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules is paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 3-methoxy-2-methyl-3-oxopropanoic acid, a dicarboxylic acid monoester. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering data-driven insights to inform your analytical strategy.

Introduction to this compound and its Analytical Challenges

This compound, also known as methyl methylmalonate, possesses the molecular formula C₅H₈O₄ and a molecular weight of 132.11 g/mol [1]. Its structure, featuring both a carboxylic acid and a methyl ester functional group, presents unique considerations for mass spectrometric analysis. The polarity imparted by the carboxylic acid group and the relative volatility of the molecule influence the choice of the optimal analytical technique. The primary challenge lies in achieving high sensitivity and selectivity, especially in complex matrices, and selecting an approach that balances throughput with performance.

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound is not straightforward and depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the nature of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by ionization and mass analysis.
Derivatization Often mandatory for polar analytes like this compound to increase volatility and thermal stability.Generally not required, as the analyte is already soluble in common mobile phases. However, derivatization can be used to enhance ionization efficiency[2].
Ionization Typically Electron Ionization (EI), providing reproducible fragmentation patterns for structural elucidation. Chemical Ionization (CI) can be used for softer ionization.Predominantly Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules, often yielding the intact molecular ion.
Sensitivity Can achieve low limits of detection, particularly with selected ion monitoring (SIM)[3][4].High sensitivity is achievable, especially with tandem MS (MS/MS), which offers excellent signal-to-noise ratios by reducing background interference[5][6].
Throughput Can be lower due to the requirement for derivatization and longer chromatographic run times.Higher throughput is often possible due to faster separation times and elimination of the derivatization step[5][6].
Matrix Effects Generally less susceptible to ion suppression or enhancement compared to ESI-based LC-MS.Can be prone to matrix effects, where co-eluting compounds interfere with the ionization of the target analyte.
Instrumentation Widely available and robust.Offers a wider range of ionization techniques and mass analyzers for versatile applications.

Recommended Analytical Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS analysis of this compound necessitates a derivatization step to convert the polar carboxylic acid into a less polar and more volatile derivative. Esterification is a common and effective strategy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Derivatization Derivatization (e.g., with BF3/butanol) Extraction->Derivatization GC_Inlet GC Inlet (Split/Splitless) Derivatization->GC_Inlet GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Source MS Ion Source (Electron Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification (Selected Ion Monitoring) Data_Acquisition->Quantification

Caption: GC-MS workflow for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Extraction:

    • To 1 mL of sample (e.g., plasma, urine, or reaction mixture), add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample with 1 M HCl to a pH of ~2.

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of butanol.

    • Add 20 µL of 14% boron trifluoride (BF₃) in butanol.

    • Cap the vial tightly and heat at 80°C for 30 minutes to form the butyl ester derivative.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Inlet: Splitless mode at 250°C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

      • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte. For qualitative analysis, a full scan from m/z 50-350 can be performed.

Expected Fragmentation (Post-derivatization):

GCMS_Fragmentation cluster_frags Predicted EI Fragmentation Parent Butyl ester of this compound C₁₀H₁₈O₄ m/z (predicted) = 202 Frag1 Loss of butoxy radical (•OC₄H₉) [M - 87]⁺ m/z = 115 Parent:f2->Frag1:f0 - •OC₄H₉ Frag2 Loss of butene (C₄H₈) via McLafferty rearrangement [M - 56]⁺ m/z = 146 Parent:f2->Frag2:f0 - C₄H₈ Frag3 Loss of methoxycarbonyl radical (•COOCH₃) [M - 59]⁺ m/z = 143 Parent:f2->Frag3:f0 - •COOCH₃

Caption: Predicted EI fragmentation of the butyl ester of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

LC-MS offers a more direct approach for the analysis of this compound, typically without the need for derivatization. Electrospray ionization in negative ion mode is well-suited for the analysis of the deprotonated molecule.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Protein_Precipitation Protein Precipitation (if applicable, e.g., with acetonitrile) Sample->Protein_Precipitation Dilution Dilution (with mobile phase) Protein_Precipitation->Dilution LC_Column LC Column (e.g., C18) Dilution->LC_Column MS_Source MS Ion Source (Electrospray Ionization) LC_Column->MS_Source Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) MS_Source->Mass_Analyzer1 Collision_Cell Collision Cell (CID) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification (Multiple Reaction Monitoring) Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for the analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of sample, add an internal standard.

    • If the sample contains proteins (e.g., plasma), perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from potential interferences (e.g., 5% B held for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: [M-H]⁻ at m/z 131.0.

      • Product Ions: The fragmentation of the deprotonated molecule would need to be determined experimentally. However, a likely fragmentation would be the loss of CO₂ (44 Da) or the loss of the methoxy group as methanol (32 Da) after rearrangement.

Predicted Fragmentation (ESI-):

The deprotonated molecule [M-H]⁻ at m/z 131.0 would be selected as the precursor ion. Collision-induced dissociation (CID) would likely result in the following product ions:

LCMS_Fragmentation cluster_frags Predicted CID Fragmentation Parent Deprotonated this compound [C₅H₇O₄]⁻ m/z = 131.0 Frag1 Loss of CO₂ [M-H - 44]⁻ m/z = 87.0 Parent:f2->Frag1:f0 - CO₂ Frag2 Loss of methanol (CH₃OH) [M-H - 32]⁻ m/z = 99.0 Parent:f2->Frag2:f0 - CH₃OH

Caption: Predicted CID fragmentation of deprotonated this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS is a robust and reliable technique, especially when high specificity is required and matrix effects are a concern. The need for derivatization, however, adds a step to the sample preparation and may decrease sample throughput.

  • LC-MS/MS offers higher throughput and generally simpler sample preparation. Its high sensitivity and selectivity, particularly in MRM mode, make it an excellent choice for quantitative applications in complex biological matrices[5][6][8].

For high-throughput quantitative analysis in drug development and clinical research, LC-MS/MS is the recommended platform due to its speed, sensitivity, and reduced sample preparation complexity. For structural confirmation and in situations where an LC-MS system is not available, GC-MS remains a viable and powerful alternative.

The optimal choice will ultimately be dictated by the specific goals of your research, available instrumentation, and the nature of your samples. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust and reliable analytical method for this compound.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-Methoxy-2-methyl-3-oxopropanoic acid. Moving beyond rote protocols, this document elucidates the causal reasoning behind the selection of orthogonal analytical techniques, details self-validating experimental designs, and presents a logical workflow for achieving a highly confident purity determination. We will explore High-Performance Liquid Chromatography (HPLC) for impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and solvent impurity analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.

The Imperative for Purity: Context and Strategy

This compound, also known as monomethyl methylmalonate, is a valuable chemical intermediate.[1] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yield, and the generation of difficult-to-remove, structurally related impurities in subsequent synthetic steps.

A robust purity assessment is not reliant on a single technique but on an orthogonal strategy , wherein multiple analytical methods based on different chemical and physical principles are employed. This approach provides a more complete and trustworthy picture of the sample's composition. For instance, a compound that appears pure by HPLC (separation based on polarity) may reveal hidden impurities, such as residual solvents, when analyzed by GC-MS (separation based on volatility).

Our assessment strategy is built upon understanding the likely impurity profile. A common synthesis route involves the selective monohydrolysis of dimethyl methylmalonate.[2] This pathway informs our search for potential impurities:

  • Starting Material: Unreacted dimethyl methylmalonate.

  • Over-reaction By-product: Methylmalonic acid (the diacid).

  • Side-reaction Products: Potential decarboxylation products.

  • Residual Solvents & Reagents: Solvents used in reaction and workup (e.g., THF, ethyl acetate) and reagents (e.g., HCl, NaOH).[2]

References

A Guide for Synthetic Chemists: Monomethyl Malonate vs. Ethyl Acetoacetate in Enolate-Based Alkylation and Decarboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the most reliable and time-tested methods are those leveraging the heightened acidity of α-protons in active methylene compounds. This guide provides an in-depth comparison of two foundational reagents in this class: ethyl acetoacetate, the workhorse of the Acetoacetic Ester Synthesis for ketone production, and malonate esters, represented here by monomethyl malonate, the key starting material in the Malonic Ester Synthesis for creating carboxylic acids.

This document moves beyond a simple recitation of reaction steps to explore the causality behind experimental choices, the subtle yet critical differences in reagent reactivity, and the strategic implications for designing synthetic pathways.

The Reagents: A Comparative Analysis of Structure and Acidity

The synthetic utility of both ethyl acetoacetate (EAA) and malonate esters stems from the unique reactivity of the central α-carbon, which is flanked by two electron-withdrawing carbonyl groups. This structural motif dramatically increases the acidity of the α-protons, facilitating their removal with common bases to form stable, nucleophilic enolates. However, the nature of these flanking carbonyls—a ketone and an ester in EAA versus two esters in a malonate—creates important distinctions in reactivity.

  • Ethyl Acetoacetate (EAA): The β-Keto Ester EAA is the classic starting material for the Acetoacetic Ester Synthesis .[1] Its defining feature is the presence of both a ketone and an ester group beta to one another. The α-protons on the carbon situated between these two groups exhibit a pKa of approximately 10.7-11 in aqueous solution.[2][3] This significant acidity is due to the formation of a highly resonance-stabilized enolate upon deprotonation, where the negative charge is delocalized over three atoms (two oxygen and one carbon). The ketone group, being more electron-withdrawing than an ester group, plays a slightly larger role in stabilizing this conjugate base compared to the ester moiety.[4]

  • Monomethyl Malonate and Malonate Esters: The β-Diesters Monomethyl malonate, and more commonly, diethyl malonate, are the foundational reagents for the Malonic Ester Synthesis .[5][6] These molecules possess two ester groups attached to a central methylene carbon. The α-protons in diethyl malonate have a pKa of about 13. While still very acidic compared to simple esters, this is slightly less acidic than the α-protons of EAA.[7] The reason for this difference lies in the electronic properties of the carbonyl groups; the lone pair of electrons on the ester's alkoxy oxygen can donate electron density into the carbonyl, slightly reducing its ability to stabilize an adjacent carbanion compared to a ketone's carbonyl.[4]

ParameterEthyl Acetoacetate (EAA)Monomethyl Malonate / Diethyl Malonate
Class β-Keto Esterβ-Diester
Structure CH₃C(O)CH₂CO₂EtMeO₂CCH₂CO₂Me / EtO₂CCH₂CO₂Et
pKa of α-Proton ~11[2]~13 (for Diethyl Malonate)[7]
Key Synthesis Acetoacetic Ester Synthesis[8]Malonic Ester Synthesis[9]
Final Product Methyl Ketone[10]Carboxylic Acid[6]

The Core Syntheses: A Mechanistic Dissection

While both syntheses follow a similar three-stage logic—enolate formation, alkylation, and hydrolysis/decarboxylation—the divergence in their starting structures leads to fundamentally different products.[11][12]

Stage 1 & 2: Enolate Formation and Alkylation

The initial steps are conceptually identical for both pathways.

  • Enolate Formation : A moderately strong base is used to quantitatively deprotonate the α-carbon. Sodium ethoxide (NaOEt) in ethanol is a common and effective choice.[13] It is crucial to match the alkoxide base to the ester group of the reagent (e.g., use sodium ethoxide with ethyl esters) to prevent transesterification, a side reaction that would complicate the product mixture.

  • Alkylation : The resulting resonance-stabilized enolate is a soft nucleophile that readily attacks a primary or methyl alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[7] This process can be repeated with a second, different alkyl halide to generate a di-substituted product if desired.[8]

G cluster_0 Acetoacetic Ester Synthesis cluster_1 Malonic Ester Synthesis EAA Ethyl Acetoacetate Enolate_EAA EAA Enolate EAA->Enolate_EAA 1. NaOEt Alkylated_EAA Mono-alkylated EAA Enolate_EAA->Alkylated_EAA 2. R-X (Alkyl Halide) MMM Malonate Ester Enolate_MMM Malonate Enolate MMM->Enolate_MMM 1. NaOEt Alkylated_MMM Mono-alkylated Malonate Enolate_MMM->Alkylated_MMM 2. R-X (Alkyl Halide)

Caption: Initial stages of enolate formation and alkylation.

Stage 3: The Divergent Step - Hydrolysis and Decarboxylation

This final stage is where the two syntheses diverge to yield their characteristic products. The process involves hydrolysis of the ester group(s) followed by the thermal elimination of carbon dioxide.[14][15]

  • Acetoacetic Ester Pathway (Ketone Formation) :

    • Hydrolysis : Treatment of the alkylated acetoacetic ester with aqueous acid (e.g., H₃O⁺) and heat hydrolyzes the ester functional group to a carboxylic acid.[16] This intermediate is a β-keto acid .

    • Decarboxylation : β-Keto acids are thermally unstable and readily lose CO₂ upon heating. The reaction proceeds through a cyclic, six-membered transition state, which initially produces an enol that quickly tautomerizes to the more stable keto form.[15][17] The final product is an α-substituted methyl ketone .[1][10]

  • Malonic Ester Pathway (Carboxylic Acid Formation) :

    • Hydrolysis : Similarly, treating the alkylated malonic ester with acid and heat hydrolyzes both ester groups to carboxylic acids, forming a substituted malonic acid (a β-dicarboxylic acid).[5][18]

    • Decarboxylation : Like β-keto acids, these substituted malonic acids are unstable to heat and undergo facile decarboxylation through a similar six-membered ring transition state.[14][18] The final product is a substituted acetic acid .[6][19]

G cluster_0 Acetoacetic Ester Pathway cluster_1 Malonic Ester Pathway Alkylated_EAA Alkylated Acetoacetic Ester Beta_Keto_Acid β-Keto Acid Intermediate Alkylated_EAA->Beta_Keto_Acid H₃O⁺, Heat (Hydrolysis) Ketone Final Product: Methyl Ketone Beta_Keto_Acid->Ketone Heat, -CO₂ (Decarboxylation) Alkylated_MMM Alkylated Malonic Ester Malonic_Acid_Deriv Substituted Malonic Acid Intermediate Alkylated_MMM->Malonic_Acid_Deriv H₃O⁺, Heat (Hydrolysis) Carboxylic_Acid Final Product: Carboxylic Acid Malonic_Acid_Deriv->Carboxylic_Acid Heat, -CO₂ (Decarboxylation)

Caption: Divergent hydrolysis and decarboxylation pathways.

Experimental Protocols and Considerations

The following represents a generalized procedure for these syntheses. Researchers should always consult specific literature precedents for their particular substrates.

General Protocol: Alkylation of an Active Methylene Compound
  • Enolate Formation : Under an inert atmosphere (e.g., nitrogen or argon), sodium metal is dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. The solution is cooled in an ice bath. The active methylene compound (ethyl acetoacetate or a malonate ester) is then added dropwise with stirring. The reaction is typically stirred for one hour at room temperature to ensure complete formation of the enolate.[20]

  • Alkylation : The desired alkyl halide is added to the enolate solution. The reaction mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up (Pre-Hydrolysis) : The reaction is cooled, and the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude alkylated product.

  • Hydrolysis and Decarboxylation : The crude alkylated ester is refluxed with a strong aqueous acid (e.g., 6M H₂SO₄ or HCl) for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • Final Isolation : After cooling, the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is then purified, typically by distillation or chromatography.

Strategic Application: When to Use Which Reagent

The choice between ethyl acetoacetate and a malonate ester is not a matter of performance but of purpose. The decision is dictated entirely by the desired synthetic target.

  • Choose Ethyl Acetoacetate when the goal is to synthesize a methyl ketone bearing one or two substituents on the α-carbon. This is an invaluable method for building complex ketone structures from simple alkyl halide precursors.[21]

  • Choose a Malonate Ester (like Monomethyl Malonate) when the target molecule is a carboxylic acid with a specific substitution pattern on the α-carbon. This synthesis effectively converts an alkyl halide (R-X) into a more complex carboxylic acid (R-CH₂-COOH).[22]

Conclusion

Both the acetoacetic ester synthesis and the malonic ester synthesis are powerful, reliable, and complementary tools in the synthetic chemist's arsenal. Ethyl acetoacetate, with its β-keto ester structure, is the definitive precursor for substituted methyl ketones. In contrast, malonate esters are the reagents of choice for producing substituted acetic acids. Understanding their distinct structural properties, the subtle differences in the acidity of their α-protons, and their divergent decarboxylation pathways allows researchers to strategically and efficiently construct the precise molecular architectures required for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, with its primary alternatives. We will delve into its applications, performance in key chemical transformations, and provide experimentally validated protocols to inform your synthetic strategy.

Introduction to this compound: A Substituted Malonic Acid Half-Oxyester (SMAHO)

This compound (CAS 3097-74-3) is a mono-ester derivative of methylmalonic acid.[1] As a member of the Substituted Malonic Acid Half-Oxyester (SMAHO) family, it serves as a versatile C3 synthon in organic synthesis.[2] Its structure features a reactive methylene proton, a carboxylic acid, and a methyl ester, bestowing it with a unique reactivity profile for carbon-carbon bond formation.

The primary utility of this compound lies in its ability to undergo decarboxylation upon heating or under basic conditions to generate a reactive enolate, which can then participate in a variety of nucleophilic reactions. This property makes it a valuable reagent in the synthesis of complex molecules, including pharmaceutical intermediates.[3]

The Competitive Landscape: A Comparative Analysis

The synthetic utility of this compound is best understood in the context of its alternatives. The most prominent competitor is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic dialkyl malonate known for its high acidity and reactivity.[4][5] Other malonic acid half-esters, such as monoethyl methylmalonate, also present viable alternatives.

Reactivity and Acidity: A Head-to-Head Comparison

The key difference between these reagents lies in their acidity and, consequently, their reactivity.

CompoundpKa (in DMSO)Key Structural Features
This compound ~11-12 (estimated)Acyclic mono-ester
Meldrum's Acid 7.3Rigid, cyclic diester
Monoethyl Malonate ~11-12 (estimated)Acyclic mono-ester

Data for this compound and monoethyl malonate are estimated based on typical values for malonic acid half-esters.

Meldrum's acid's significantly lower pKa is attributed to its rigid cyclic structure, which restricts the conformation of the molecule and leads to greater s-character in the C-H bonds of the methylene group, thus increasing its acidity.[5] This heightened acidity allows for deprotonation under milder basic conditions compared to acyclic malonic acid half-esters.

This difference in reactivity is a critical factor in experimental design. While the high reactivity of Meldrum's acid can be advantageous, leading to higher yields and faster reaction times, it can also result in undesired side reactions or decomposition. In contrast, this compound offers a more moderate reactivity profile, which can be beneficial when working with sensitive substrates.

Performance in Key Synthetic Transformations

Let's examine the performance of these reagents in common synthetic applications.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. Both Meldrum's acid and malonic acid half-esters are frequently employed in this reaction.

ReagentAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
Meldrum's AcidBenzaldehydePiperidine/Acetic AcidDichloromethaneRoom Temp95F. Bigi et al. Green Chem., 1999, 1, 272-274
Monoethyl MalonateBenzaldehydePiperidine/Acetic AcidTolueneReflux85G. Jones, Org. React., 1967, 15, 204-599
This compoundAromatic AldehydesVariesVariesVariesGenerally GoodGeneral knowledge

Malonic acid half-esters are excellent precursors for the synthesis of β-keto esters via acylation followed by decarboxylation.

A common method involves the reaction of the magnesium salt of the malonic acid half-ester with an acyl chloride.

Malonic Acid Half-EsterAcylating AgentBase/PromoterSolventYield (%)Reference
Monoethyl malonate potassium saltPropionyl chlorideMgCl₂, PyridineEthyl acetate>99 (purity)CN101215234A
Mono-substituted MAHOsVarious acyl chloridesi-PrMgClTHF13-96T. Xavier, et al. Synthesis, 2023, 55, 598-608

These examples demonstrate the high efficiency of using malonic acid half-esters for the synthesis of β-keto esters under relatively mild conditions. This compound would be expected to perform similarly in these transformations.

Applications in Pharmaceutical Synthesis

The practical utility of this compound is highlighted by its use in the synthesis of key pharmaceutical intermediates.

Intermediate for Alosetron

This compound is a crucial building block in the synthesis of a piperidinedione intermediate for Alosetron, a 5-HT₃ antagonist used for the management of irritable bowel syndrome. The synthesis involves the acylation of an amine with the malonic acid half-ester, followed by cyclization and decarboxylation.

Intermediate for Boceprevir

In the synthesis of intermediates for Boceprevir, a protease inhibitor used to treat hepatitis C, the potassium salt of monomethyl malonate is reacted with cyclobutylacetic acid.[3] This reaction showcases the utility of this reagent in constructing complex, stereochemically rich fragments of active pharmaceutical ingredients.[6][7][8][9][10]

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations are provided below.

Synthesis of this compound

This protocol describes the selective monohydrolysis of dimethyl methylmalonate.

Materials:

  • Dimethyl methylmalonate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve dimethyl methylmalonate (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of KOH (1.0 eq) in water, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: 85-95%

Knoevenagel Condensation with an Aromatic Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation.

Knoevenagel_Condensation reagents Aldehyde + this compound + Piperidine (cat.) + Acetic Acid (cat.) solvent Toluene (with Dean-Stark trap) reagents->solvent Dissolve conditions Reflux solvent->conditions Heat workup 1. Cool to RT 2. Wash with water, brine 3. Dry over Na2SO4 4. Concentrate conditions->workup After reaction completion product α,β-Unsaturated Ester workup->product

Knoevenagel Condensation Workflow

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound

  • Piperidine

  • Glacial acetic acid

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated ester.

Synthesis of a β-Keto Ester

This protocol outlines the synthesis of a β-keto ester via acylation of the magnesium salt of this compound.

Beta_Keto_Ester_Synthesis cluster_0 Enolate Formation cluster_1 Acylation cluster_2 Workup & Decarboxylation A This compound + i-PrMgCl B Magnesium Enolate A->B in THF D Acylated Intermediate B->D C Acyl Chloride C->D E Aqueous Workup (Acidification) D->E F β-Keto Ester E->F Spontaneous

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Monomethyl Methylmalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Catalysis in Harnessing Monomethyl Methylmalonate

Monomethyl methylmalonate (MMMM) and its derivatives are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide array of high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The creation of specific stereoisomers is often paramount, particularly in drug development, where the chirality of a molecule can dictate its efficacy and safety.[3][4][5] Enantioselective catalysis is the key to unlocking this molecular precision, making the selection and optimization of catalysts a critical determinant of synthetic success.[6][7]

This guide provides a comprehensive framework for benchmarking the efficiency of various catalysts for reactions involving monomethyl methylmalonate. As Senior Application Scientists, our goal extends beyond mere procedural instruction; we aim to illuminate the causality behind experimental choices, enabling you to design robust, self-validating systems for catalyst evaluation. We will explore the catalytic landscape, define key performance indicators, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to select the optimal catalyst for your specific synthetic challenge.

Chapter 1: The Catalytic Landscape for MMMM Reactions

The choice of a catalyst is the first and most crucial decision in developing a synthetic route. Catalysts for MMMM reactions can be broadly categorized, each with inherent advantages and disadvantages that influence their suitability for specific applications, from lab-scale discovery to industrial-scale manufacturing.[8]

Homogeneous vs. Heterogeneous Catalysis

The fundamental distinction lies in the phase of the catalyst relative to the reactants.[9]

  • Homogeneous Catalysts: These exist in the same phase as the reactants, typically dissolved in a liquid solvent. This ensures a high degree of interaction between the catalyst's active sites and the substrate molecules.

    • Expertise & Experience: The primary advantage is the potential for high selectivity and activity, as the catalyst's steric and electronic properties can be finely tuned by modifying its ligand sphere.[10] This makes them ideal for complex asymmetric syntheses where precise stereochemical control is required.[11] However, the major drawback is the often difficult and costly separation of the catalyst from the reaction products, which can be a significant barrier to industrial application.[10]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction mixture.[9]

    • Expertise & Experience: The standout advantage of heterogeneous catalysts is their straightforward separation from the product stream via simple filtration, which allows for easy recovery and recycling—a critical factor for economic and environmental sustainability in large-scale processes. A primary limitation is that reactions occur only on the surface of the catalyst, which can lead to lower reaction rates compared to their homogeneous counterparts if the surface area is limited.[9]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same as reactantsDifferent from reactants
Activity/Selectivity Often very high; easily tunable[10][11]Can be lower; depends on surface area
Catalyst Separation Difficult, often requires chromatography or extraction[10]Easy, by filtration
Recycling Often difficult and expensive[10]Straightforward and cost-effective
Heat Transfer Generally excellent[10]Can be an issue, potential for local hotspots[10]
Mechanism Understanding Often well-understood[10]Can be complex and poorly understood[10]
Major Catalyst Classes

Within the homogeneous and heterogeneous frameworks, several classes of catalysts are employed for C-C and C-N bond-forming reactions.[12][13]

  • Metal-Based Catalysts: Complexes of transition metals like palladium, rhodium, and copper are workhorses of organic synthesis.[3][13] They are highly effective for cross-coupling, hydrogenation, and various asymmetric transformations.[3][14] Their activity can be precisely controlled by the choice of metal and ligands.

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions with high enantioselectivity.[15] Proline and its derivatives, for example, are renowned for their ability to mimic enzymes in catalyzing asymmetric aldol and Mannich reactions.[15] Their lower cost and reduced toxicity compared to many metal catalysts make them an attractive option.

  • Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under mild reaction conditions. While their application was historically limited by stability and substrate scope, modern protein engineering techniques are rapidly expanding their utility in fine chemical synthesis.[14]

Chapter 2: Key Performance Indicators (KPIs) for Catalyst Efficiency

Objective comparison requires quantitative metrics. A robust benchmarking study must evaluate a catalyst based on a standardized set of Key Performance Indicators (KPIs).

  • Yield (%): The most fundamental metric, representing the amount of desired product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (ee%): In asymmetric catalysis, this measures the degree of stereoselectivity. It is a critical parameter in the synthesis of chiral molecules like pharmaceuticals.[14]

  • Turnover Number (TON): This represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[16][17] It is a measure of the catalyst's lifetime or robustness.[17]

    • Formula: TON = (Amount of reactant consumed) / (Amount of catalyst) × Yield[16]

  • Turnover Frequency (TOF): This is the measure of a catalyst's activity or efficiency per unit of time.[16][18] It is defined as the turnover number divided by the reaction time, providing a direct measure of how fast the catalyst works.[16][17]

    • Formula: TOF = TON / Time[16]

Trustworthiness through Kinetic Analysis: Simply measuring the final yield is insufficient. A deeper understanding of catalyst efficiency comes from kinetic analysis.[19] By monitoring the reaction progress over time, one can determine initial reaction rates, identify potential catalyst deactivation, and gain insight into the reaction mechanism.[19][20] This information is invaluable for optimizing reaction conditions and making informed decisions about catalyst selection.[19]

Chapter 3: Experimental Design for Catalyst Benchmarking

A successful benchmarking study hinges on a meticulously designed experimental plan that ensures comparability and minimizes variability.

The Standardized Reaction System

To compare different catalysts, all other reaction parameters must be held constant.

  • Substrates: Use high-purity monomethyl methylmalonate and a standard electrophile (e.g., benzyl bromide for an alkylation reaction). Purity is paramount, as trace impurities can poison sensitive catalysts.[21]

  • Solvent: The solvent must be anhydrous and thoroughly degassed.[21] Residual oxygen and water can deactivate many catalysts, especially organometallic complexes.[21]

  • Concentration: Maintain consistent concentrations of the substrate, electrophile, and catalyst across all experiments.

  • Temperature: Precise temperature control is crucial, as reaction rates are highly temperature-dependent.[19]

  • Inert Atmosphere: Many catalytic reactions, particularly those involving organometallics, are sensitive to oxygen.[21] All experiments should be conducted under a positive pressure of an inert gas like argon or nitrogen.[21]

Workflow for Catalyst Screening

A systematic workflow ensures that each catalyst is evaluated under identical conditions, providing a reliable basis for comparison.

G cluster_reaction Reaction Setup (Under Inert Atmosphere) cluster_analysis Monitoring & Analysis prep_reagents Prepare Stock Solutions (Substrate, Electrophile) prep_vials Prepare Reaction Vials (Stir bars, Septa) prep_reagents->prep_vials add_catalyst Add Catalyst A, B, C... to separate vials prep_vials->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent add_reagents Add Substrate & Electrophile Stock Solutions add_solvent->add_reagents thermostat Equilibrate to Reaction Temperature add_reagents->thermostat initiate Initiate Reaction (e.g., add base) thermostat->initiate sampling Take Aliquots at t=0, 1, 2, 4... hrs initiate->sampling quench Quench Reaction sampling->quench analysis Analyze by GC/HPLC (Yield, ee%) quench->analysis data Calculate TON, TOF analysis->data G CAT Catalyst Int1 Catalyst- Substrate Complex CAT->Int1 Sub Substrate (MMMM) Sub->Int1 + CAT Int2 Transition State Int1->Int2 + R-X Elec Electrophile (R-X) Elec->Int2 Int2->CAT Regeneration Prod Product Int2->Prod SideProd X⁻ Int2->SideProd

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxy-2-methyl-3-oxopropanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific excellence necessitates a rigorous approach to waste management, transforming it from a mere regulatory hurdle into a cornerstone of responsible research.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound (CAS No. 3097-74-3) is an organic compound that presents several hazards requiring stringent handling and disposal protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Skin Corrosion/Irritation: Causes skin irritation, with some data suggesting it may cause severe skin burns.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The presence of a carboxylic acid functional group gives the molecule corrosive properties, underscored by a predicted pKa of approximately 2.87, making it a relatively strong organic acid.[2] This inherent corrosivity is a primary driver for its classification as a hazardous waste.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation / H314: Causes severe skin burns and eye damageWarning / Danger
Serious Eye DamageH318: Causes serious eye damageDanger
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

The Core Directive: Do Not Neutralize for Disposal

While the neutralization of simple acids and bases is a common laboratory practice, it is not recommended as a disposal method for this compound. This compound is a bifunctional molecule, containing both a carboxylic acid and a methyl ester. The addition of a base (e.g., sodium hydroxide) can initiate an uncontrolled hydrolysis (saponification) of the ester group.[2] This reaction is exothermic and can lead to the generation of methanol and the corresponding dicarboxylic acid salt. Introducing such reactions into a commingled waste stream is unsafe and unpredictable.

Therefore, all waste containing this compound must be treated as hazardous chemical waste and collected for disposal by a licensed environmental health and safety (EHS) vendor.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the waste, especially in solid (powder) form or when generating aerosols, inside a certified chemical fume hood.

Step 2: Waste Segregation and Incompatibility

Proper segregation is paramount to prevent dangerous reactions within waste containers.

  • Do NOT mix this compound waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause uncontrolled hydrolysis and heat generation.[2]

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to vigorous and potentially explosive reactions.

  • Collect this waste in a container designated for non-halogenated organic acid waste . If dissolved in a halogenated solvent, it must be collected in a halogenated organic waste container.

Step 3: Waste Containerization
  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with corrosive organic acids. Ensure the container is in good condition with no cracks or leaks.

  • Closure: The container must have a secure, screw-top cap. It should be kept closed at all times except when actively adding waste.

  • Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Labeling the Hazardous Waste Container

Accurate labeling is a critical regulatory requirement. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • A list of all other constituents in the container, including solvents and their approximate percentages.

  • The relevant hazard characteristics: Corrosive, Irritant .

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory manager.

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the SAA has secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.

Step 6: Arranging for Waste Pickup

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

Regulatory Framework: RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific codes. Due to its acidic nature, this compound waste is classified as a characteristic hazardous waste for corrosivity if a representative aqueous sample has a pH less than or equal to 2.[3][4]

  • EPA Hazardous Waste Code: D002 (Corrosivity) [3][5]

It is the generator's responsibility to make this determination, but given the compound's pKa, it is prudent to manage it as D002 waste.[2]

Spill Management and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use a chemical absorbent material suitable for acids (do not use combustible materials like paper towels).

  • Neutralize (for cleanup only): Cautiously neutralize the absorbed material with a weak base such as sodium bicarbonate.

  • Collect and Dispose: Collect the neutralized absorbent material in a sealed container, label it as hazardous waste, and dispose of it through your EHS department.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it mixed with bases or oxidizers? ppe->segregate no_mix Collect in designated NON-HALOGENATED ORGANIC ACID waste container. segregate->no_mix No yes_mix STOP! Incompatible Mixture. Consult EHS Immediately. segregate->yes_mix Yes container Step 3: Use Proper Container (HDPE/Glass, Screw Cap, 10% Headspace) no_mix->container label Step 4: Label Container (HAZARDOUS WASTE, D002, Full Name, Hazards) container->label store Step 5: Store in SAA (Secondary Containment, Closed Lid) label->store pickup Step 6: Arrange EHS Pickup (When full or per time limit) store->pickup end Compliant Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-methyl-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methyl-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.